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  • Product: Methyl 13-oxotetradecanoate
  • CAS: 18993-10-7

Core Science & Biosynthesis

Foundational

Methyl 13-oxotetradecanoate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Methyl 13-oxotetradecanoate Introduction Methyl 13-oxotetradecanoate (CAS No. 18993-10-7) is a long-chain fatty acid ester containing a ketone functional group.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Properties of Methyl 13-oxotetradecanoate

Introduction

Methyl 13-oxotetradecanoate (CAS No. 18993-10-7) is a long-chain fatty acid ester containing a ketone functional group.[1] As a keto-ester, its unique bifunctional nature makes it a valuable intermediate in organic synthesis and a subject of interest in biochemical research. Unlike the more extensively studied β-keto esters, the ketone group in methyl 13-oxotetradecanoate is positioned at the opposite end of the long alkyl chain from the ester, specifically at the C-13 position. This separation significantly influences its chemical reactivity, particularly in the context of enolate chemistry.

This guide provides a comprehensive technical overview of the chemical properties of methyl 13-oxotetradecanoate. It is designed to equip researchers and drug development professionals with the foundational knowledge required for its synthesis, characterization, and application. We will delve into its structural characteristics, physicochemical properties, reactivity profile, and the analytical methodologies essential for its study, grounding all claims in established chemical principles.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in chemical and biological systems. Understanding these properties is the first step in harnessing its potential.

Chemical Structure

Methyl 13-oxotetradecanoate consists of a fourteen-carbon chain. A methyl ester group (-COOCH₃) terminates one end of the chain, while a ketone group (C=O) is located at the C-13 position, one carbon in from the other end.

G cluster_0 β-Keto Ester Reactivity cluster_1 Methyl 13-oxotetradecanoate Reactivity b_start β-Keto Ester b_base Mild Base (e.g., NaOEt) b_start->b_base Deprotonation b_enolate Doubly Stabilized Enolate (Stable) b_base->b_enolate b_reaction Alkylation, Condensation b_enolate->b_reaction Nucleophilic Attack g_start Methyl 13-oxotetradecanoate g_base Strong Base (e.g., LDA) g_start->g_base Deprotonation g_enolate Singly Stabilized Enolate (Less Stable) g_base->g_enolate g_reaction Alkylation g_enolate->g_reaction Nucleophilic Attack G Sample 1. Sample Collection (e.g., Reaction aliquot, biological extract) Spike 2. Internal Standard Spiking (e.g., Heptadecanoic acid methyl ester) Sample->Spike Dilute 3. Dilution (Prepare sample in a known volume of solvent) Spike->Dilute Inject 4. GC-MS Injection (Automated or manual injection) Dilute->Inject Separate 5. Chromatographic Separation (Separation on capillary column) Inject->Separate Detect 6. Mass Spectrometric Detection (Ionization and mass analysis) Separate->Detect Quantify 7. Data Analysis (Peak integration and quantification against calibration curve) Detect->Quantify

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Exploratory

An In-depth Technical Guide to the Biological Activity of Methyl 13-oxotetradecanoate and Its Analogs

A Senior Application Scientist's Perspective on a Promising, Yet Under-Explored, Bioactive Lipid Introduction: Unveiling a Potential Therapeutic Agent Methyl 13-oxotetradecanoate is a derivative of the saturated fatty ac...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on a Promising, Yet Under-Explored, Bioactive Lipid

Introduction: Unveiling a Potential Therapeutic Agent

Methyl 13-oxotetradecanoate is a derivative of the saturated fatty acid, tetradecanoic acid (myristic acid). While direct, in-depth research on Methyl 13-oxotetradecanoate itself is limited, the biological activities of its close structural analogs, particularly 13-Methyltetradecanoic acid (13-MTD), provide a strong foundation for predicting its therapeutic potential. This guide will synthesize the existing knowledge on related compounds to build a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into the known anti-cancer mechanisms, potential for anti-inflammatory action, and provide detailed experimental protocols to facilitate further investigation into this promising class of molecules.

Myristic acid and its derivatives have garnered significant interest for their diverse biological activities, including antifungal, antiviral, and anticancer properties.[1] The addition of a methyl group and a ketone functional group, as seen in Methyl 13-oxotetradecanoate, can significantly modulate a molecule's physicochemical properties and its interaction with biological targets.[2][3] This guide will primarily focus on the well-documented anti-cancer activities of 13-MTD as a predictive model for Methyl 13-oxotetradecanoate, while also exploring other potential biological functions based on related fatty acid derivatives.

Part 1: Anti-Cancer Activity: A Primary Focus

The most compelling evidence for the biological activity of the 13-oxo- and 13-methyl-tetradecanoate scaffold lies in its potent anti-cancer effects. Extensive research on 13-MTD has demonstrated its ability to induce apoptosis (programmed cell death) in a variety of human cancer cell lines, both in vitro and in vivo.[4][5][6]

Mechanism of Action: Targeting Key Survival Pathways

The anti-tumor activity of 13-MTD is primarily attributed to its ability to modulate critical cell signaling pathways that govern cell survival and proliferation. The two major pathways implicated are the PI3K/AKT and MAPK signaling cascades.[5][7]

  • Downregulation of the PI3K/AKT Pathway: The AKT signaling pathway is a central regulator of cell survival, and its hyperactivation is a common feature of many cancers.[5] 13-MTD has been shown to inhibit the phosphorylation of AKT (p-AKT), effectively down-regulating this pro-survival pathway.[4][6] This inhibition of AKT signaling is a crucial step in initiating the apoptotic cascade in cancer cells.[5]

  • Modulation of the MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that controls cell growth, proliferation, and differentiation.[5] In bladder cancer cells, 13-MTD has been shown to regulate the MAPK pathway, contributing to the induction of mitochondrial-mediated apoptosis.[5]

  • Activation of Caspase-3: The downstream effect of inhibiting the AKT and modulating the MAPK pathways is the activation of effector caspases, particularly caspase-3.[4] Caspase-3 is a key executioner of apoptosis, and its cleavage and activation are hallmark indicators of programmed cell death.[7] Western blot analysis has confirmed the cleavage of pro-caspase-3 into its active form following treatment with 13-MTD.[4]

The selective cytotoxicity of 13-MTD against cancer cells, with low toxicity to normal cells, makes it a promising candidate for further development as a chemotherapeutic agent.[8]

Experimental Workflow for Assessing Anti-Cancer Activity

To investigate the anti-cancer properties of Methyl 13-oxotetradecanoate, a logical and self-validating experimental workflow is essential. The following provides a detailed, step-by-step methodology based on established protocols for 13-MTD.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cell_culture Cancer Cell Line Culture (e.g., Jurkat, T24) treatment Treatment with Methyl 13-oxotetradecanoate cell_culture->treatment viability Cell Viability Assay (MTT / CCK-8) treatment->viability Dose-response & IC50 determination apoptosis Apoptosis Analysis (Annexin V/PI Staining) treatment->apoptosis Quantification of apoptotic cells western_blot Western Blot Analysis (AKT, p-AKT, Caspase-3) treatment->western_blot Mechanism of action xenograft Xenograft Mouse Model (e.g., BALB/c nude mice) viability->xenograft Promising results lead to in vivo studies administration Oral Gavage or IP Injection xenograft->administration tumor_measurement Tumor Growth Monitoring administration->tumor_measurement histology Histopathological Analysis tumor_measurement->histology Endpoint analysis

Caption: A generalized experimental workflow for evaluating the anti-cancer activity of novel compounds.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of Methyl 13-oxotetradecanoate on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

  • Procedure:

    • Seed cancer cells (e.g., T24 bladder cancer cells) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of Methyl 13-oxotetradecanoate (e.g., 0, 10, 20, 40, 80, 160 µM) for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC50 value.

2. Apoptosis Analysis by Flow Cytometry

  • Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with Methyl 13-oxotetradecanoate.

  • Procedure:

    • Treat cancer cells with Methyl 13-oxotetradecanoate at its IC50 concentration for 24 and 48 hours.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

3. Western Blot Analysis

  • Objective: To investigate the effect of Methyl 13-oxotetradecanoate on the expression and phosphorylation of key signaling proteins.

  • Procedure:

    • Treat cancer cells with Methyl 13-oxotetradecanoate for various time points (e.g., 0, 2, 6, 12, 24 hours).

    • Lyse the cells and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against AKT, p-AKT, Caspase-3, and β-actin overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Quantitative Data Summary

The following table summarizes the reported IC50 values for 13-MTD in various cancer cell lines, providing a benchmark for future studies on Methyl 13-oxotetradecanoate.

Cell LineCancer TypeIC50 (µg/mL) at 48hReference
JurkatT-cell non-Hodgkin's lymphoma25.74 ± 3.50[4]
Hut78T-cell non-Hodgkin's lymphoma31.29 ± 2.27[4]
EL4T-cell non-Hodgkin's lymphoma31.53 ± 5.18[4]

Part 2: Potential Anti-Inflammatory Activity: An Avenue for Exploration

While the anti-cancer properties of the 13-methyl-tetradecanoate scaffold are more established, there is a strong rationale for investigating the potential anti-inflammatory effects of Methyl 13-oxotetradecanoate. This is based on the known anti-inflammatory activities of other oxidized fatty acid derivatives.

Insights from a Related Compound: 13-KODE

(9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), another keto-fatty acid, has demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophages.[9] The mechanisms of action for 13-KODE involve the inhibition of key inflammatory signaling pathways:

  • Inhibition of NF-κB Signaling: 13-KODE was found to inhibit the nuclear translocation of the p65 subunit of NF-κB, a master regulator of inflammatory gene expression.[9]

  • Suppression of MAPK Activation: The activation of MAPKs is another crucial step in the inflammatory response. 13-KODE was shown to inhibit the phosphorylation of MAPKs.[9]

  • Activation of the Nrf2/HO-1 Pathway: 13-KODE also activates the Nrf2/HO-1 signaling axis, which plays a critical role in the antioxidant and anti-inflammatory cellular defense.[9]

Given the structural similarities, it is plausible that Methyl 13-oxotetradecanoate could exert similar anti-inflammatory effects by targeting these pathways.

Proposed Signaling Pathway for Anti-Inflammatory Action

anti_inflammatory_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_nrf2 Nrf2 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKs MAPKs (p38, JNK, ERK) TLR4->MAPKs IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus Translocation inflammatory_genes Inflammatory Gene Expression (TNF-α, IL-6) nucleus->inflammatory_genes ARE ARE nucleus->ARE MAPKs->nucleus Nrf2 Nrf2 Nrf2->nucleus Translocation HO1 HO-1 ARE->HO1 antioxidant_response Antioxidant Response HO1->antioxidant_response M13O Methyl 13-oxotetradecanoate (Hypothesized) M13O->IKK Inhibits M13O->MAPKs Inhibits M13O->Nrf2 Activates

Caption: Hypothesized anti-inflammatory signaling pathways targeted by Methyl 13-oxotetradecanoate.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of Methyl 13-oxotetradecanoate is currently lacking, the extensive research on its close analog, 13-Methyltetradecanoic acid, provides a strong rationale for its investigation as a potential anti-cancer agent. The well-defined mechanisms of action involving the AKT and MAPK pathways offer clear targets for initial studies. Furthermore, the anti-inflammatory properties of other keto-fatty acids suggest a promising, yet unexplored, avenue for research into the therapeutic potential of Methyl 13-oxotetradecanoate in inflammatory diseases.

The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a robust starting point for researchers and drug development professionals. Future studies should focus on the direct synthesis and biological evaluation of Methyl 13-oxotetradecanoate to confirm and extend the findings from its structural analogs. Such research will be crucial in determining the unique therapeutic potential of this intriguing bioactive lipid.

References

  • Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight | Request PDF. (2026, March 13). ResearchGate. [Link]

  • Role of MTH1 in oxidative stress and therapeutic targeting of cancer. (2024). PMC. [Link]

  • Cai, Q., Wang, L., Zhang, Y., Lin, T., & Li, J. (2013). 13-Methyltetradecanoic Acid Exhibits Anti-Tumor Activity on T-Cell Lymphomas In Vitro and In Vivo by Down-Regulating p-AKT and Activating Caspase-3. PLoS ONE, 8(6), e65308. [Link]

  • Kim, E. A., Kim, M. Y., Lee, E., Kim, S. Y., & Kim, H. S. (2020). Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation. Molecules, 25(11), 2539. [Link]

  • Synthesis and Biological Evaluation of Bile Acid Analogues Inhibitory to Clostridium difficile Spore Germination. (2017). PMC. [Link]

  • 13-Methyltetradecanoic acid. (2023, December 1). In Wikipedia. [Link]

  • METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. (2022). PMC. [Link]

  • Choe, J.-H., Yi, Y.-J., Lee, M.-S., Seo, D.-W., Yun, B.-S., & Lee, S.-M. (2020). Methyl 9-Oxo-(10E,12E)-octadecadienoate Isolated from Fomes fomentarius Attenuates Lipopolysaccharide-Induced Inflammatory Response by Blocking Phosphorylation of STAT3 in Murine Macrophages. Molecules, 25(12), 2779. [Link]

  • Emerging role of METTL3 in inflammatory diseases: mechanisms and therapeutic applications. (2023). Frontiers. [Link]

  • (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii. (2000, April 15). PubMed. [Link]

  • Methyl 3-oxotetradecanoate. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • Methyl 13-methyltetradecanoate. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • 13-Methyltetradecanoic acid | CAS#:2485-71-4 | Chemsrc. (2025, August 21). Retrieved March 27, 2026, from [Link]

  • Metabolic Pathways. (n.d.). Division of Genetics and Metabolism. Retrieved March 27, 2026, from [Link]

  • Synthesis and Biological Evaluation of C(13)/C(13′)‐Bis(desmethyl)disorazole Z. (2022, December 20). Angewandte Chemie International Edition. [Link]

  • [Application of methyl in drug design]. (2013, August 15). PubMed. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). PMC. [Link]

  • Methyl metabolism showing some major metabolic intermediates, cofactors... (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. (2024, September 10). Journal of Medicinal Chemistry. [Link]

  • Methyl Metabolism and the Clock: An Ancient Story With New Perspectives. (2021). PMC. [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (2024). PMC. [Link]

  • Development of pathway-oriented screening to identify compounds to control 2-methylglyoxal metabolism in tumor cells. (2023, April 13). Scientific Reports. [Link]

  • Metabolic pathway analysis of the methylcitrate cycle in bacteria and fungi identifies methylcitrate synthase as an antiinfective drug target. (2020). PMC. [Link]

  • Synthesis, radiolabeling, and biological evaluation of methyl 6-deoxy-6-[18F]fluoro-4-thio-α-d-maltotrioside as a positron emission tomography bacterial imaging agent. (2022). RSC Publishing. [Link]

  • Further studies on the metabolism of the (+)-anteiso-acids, (+)-12-methyltetradecanoic acid and (+)-14-methylhexadecanoic acid, in the rat. (1959). PMC. [Link]

  • The metabolism in the rat of naturally occurring (+)-14-methylhexadecanoic acid. (1955). PMC. [Link]

  • Clinical pharmacokinetics of oxcarbazepine. (1999). PubMed. [Link]

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Foundational

Methyl 13-oxotetradecanoate natural occurrence

An In-Depth Technical Guide to the Natural Occurrence of Methyl 13-oxotetradecanoate and Structurally Related Compounds For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 13-oxotetradecanoate...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Natural Occurrence of Methyl 13-oxotetradecanoate and Structurally Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 13-oxotetradecanoate is a keto-fatty acid methyl ester of significant interest due to the diverse biological activities of related fatty acid derivatives. This technical guide provides a comprehensive overview of the current state of knowledge regarding its natural occurrence. While direct evidence for the natural presence of methyl 13-oxotetradecanoate is not prominently documented in scientific literature, this guide explores the natural occurrence of structurally similar compounds, their biosynthetic origins, and their established biological roles. Furthermore, we present established methodologies for the extraction, isolation, and characterization of related fatty acid methyl esters from natural matrices, alongside a discussion of potential synthetic routes. This document serves as a valuable resource for researchers investigating novel fatty acid derivatives and their potential applications.

Introduction to Methyl 13-oxotetradecanoate

Methyl 13-oxotetradecanoate is the methyl ester of 13-oxotetradecanoic acid. Its structure consists of a 14-carbon fatty acid backbone with a ketone group at the C-13 position and a methyl ester at the carboxyl end. The presence of both a keto group and a methyl ester functional group suggests potential for diverse chemical reactivity and biological activity. While fatty acids and their esters are ubiquitous in nature, the specific substitution pattern of methyl 13-oxotetradecanoate makes it a subject of scientific curiosity.

The exploration of novel natural products is a cornerstone of drug discovery and development. Understanding the natural sources, biosynthesis, and bioactivity of compounds like methyl 13-oxotetradecanoate can unveil new therapeutic leads and provide insights into biochemical pathways.

Natural Occurrence: A Landscape of Related Compounds

A thorough review of the current scientific literature does not yield direct evidence for the widespread natural occurrence of methyl 13-oxotetradecanoate. However, a number of structurally related compounds have been identified from a variety of natural sources, providing a basis for inferring potential natural reservoirs and biosynthetic pathways for the title compound.

Table 1: Natural Occurrence of Compounds Structurally Related to Methyl 13-oxotetradecanoate

CompoundStructureNatural Source(s)Reference(s)
Ethyl 13-methyl-tetradecanoateFlower/hexane extract of Micromeria fruticosa[1]
13-Methyl-tetradecanoic acidBovine and human milk, ox and sheep depot fats, soy fermentation product[2][3]
Methyl tetradecanoate (Methyl myristate)Nutmeg, palm kernel oil, coconut oil, butter fat, lupin flour[4]
13-Hydroxytetradecanoic acidHuman and bacterial metabolite of tetradecanoic acid[5]
(13R)-13-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]tetradecanoic acidMetabolite of the nematode Caenorhabditis elegans[6]

The presence of these related compounds in diverse organisms, from plants and animals to bacteria and nematodes, suggests that the 14-carbon fatty acid backbone is a common metabolic precursor that undergoes various modifications, including methylation, hydroxylation, and glycosylation.

Biosynthesis: Postulated Pathways to Methyl 13-oxotetradecanoate

While the specific biosynthetic pathway to methyl 13-oxotetradecanoate has not been elucidated due to its elusive natural presence, a hypothetical pathway can be proposed based on known biochemical transformations of fatty acids.

The biosynthesis would likely begin with tetradecanoic acid (myristic acid), a common saturated fatty acid. The key steps would involve the introduction of an oxygen atom at the C-13 position, followed by esterification.

Postulated Biosynthetic Steps:

  • Hydroxylation: A cytochrome P450 monooxygenase or a similar enzyme could catalyze the hydroxylation of tetradecanoic acid at the C-13 position to form 13-hydroxytetradecanoic acid. This is a known metabolic process in some organisms.[5]

  • Oxidation: The resulting secondary alcohol, 13-hydroxytetradecanoic acid, could then be oxidized to a ketone by an alcohol dehydrogenase, yielding 13-oxotetradecanoic acid.

  • Methylation: Finally, the carboxylic acid group of 13-oxotetradecanoic acid could be esterified to form methyl 13-oxotetradecanoate. This reaction is typically catalyzed by a carboxyl methyltransferase, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.[7]

Biosynthesis Tetradecanoic_acid Tetradecanoic Acid Hydroxy_acid 13-Hydroxytetradecanoic Acid Tetradecanoic_acid->Hydroxy_acid Hydroxylation (Cytochrome P450) Keto_acid 13-Oxotetradecanoic Acid Hydroxy_acid->Keto_acid Oxidation (Alcohol Dehydrogenase) Methyl_ester Methyl 13-oxotetradecanoate Keto_acid->Methyl_ester Methylation (Methyltransferase, SAM)

Caption: Postulated biosynthetic pathway of methyl 13-oxotetradecanoate.

Potential Biological Roles and Applications

The biological activities of methyl 13-oxotetradecanoate have not been extensively studied. However, by examining the functions of its structural analogs, we can infer its potential roles and applications.

  • Antimicrobial Activity: Fatty acid methyl esters, including methyl tetradecanoate, have demonstrated antimicrobial properties.[4][8] The presence of a keto group in methyl 13-oxotetradecanoate could potentially enhance this activity.

  • Insect Communication: Long-chain fatty acid derivatives are widely used as semiochemicals in insects for communication, including sex pheromones and trail pheromones.[9][10][11] The specific structure of methyl 13-oxotetradecanoate could play a role in species-specific signaling.

  • Anticancer Properties: 13-Methyltetradecanoic acid, a related compound, has been shown to induce apoptosis in certain human cancer cells.[3] This suggests that other derivatives of the C14 fatty acid backbone may also possess cytotoxic or anti-proliferative effects.

  • Precursor for Chemical Synthesis: This compound could serve as a valuable intermediate in the synthesis of more complex organic molecules for pharmaceutical and agrochemical applications.[12]

Experimental Protocols: Extraction, Isolation, and Characterization

The search for and characterization of methyl 13-oxotetradecanoate in natural samples would follow established protocols for the analysis of fatty acid methyl esters.

General Extraction and Isolation Workflow

The following is a generalized workflow for the extraction and isolation of fatty acid methyl esters from a biological matrix.

Workflow Start Biological Sample (e.g., Plant material, Insect homogenate) Extraction Solvent Extraction (e.g., Hexane, Ethyl Acetate) Start->Extraction Concentration Crude Extract Extraction->Concentration Chromatography Column Chromatography (Silica Gel) Concentration->Chromatography Fractions Fractions Chromatography->Fractions Analysis GC-MS Analysis Fractions->Analysis Purification Preparative HPLC (C18 Column) Analysis->Purification Fraction containing target compound Pure_Compound Pure Methyl 13-oxotetradecanoate Purification->Pure_Compound Structure_Elucidation Spectroscopic Analysis (NMR, IR) Pure_Compound->Structure_Elucidation

Caption: Generalized workflow for the isolation and identification of methyl 13-oxotetradecanoate.

Step-by-Step Methodology

This protocol is adapted from methodologies used for the isolation of similar compounds.[13]

1. Sample Preparation and Extraction:

  • Obtain the biological material (e.g., plant leaves, insect bodies).
  • Lyophilize or air-dry the sample to remove water.
  • Grind the dried sample into a fine powder.
  • Perform solvent extraction using a non-polar or semi-polar solvent such as hexane or ethyl acetate. Soxhlet extraction can be employed for exhaustive extraction.[14][15]
  • Concentrate the extract under reduced pressure using a rotary evaporator to yield the crude extract.

2. Chromatographic Purification:

  • Subject the crude extract to column chromatography on silica gel.
  • Elute with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
  • Collect fractions and monitor them by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

3. Identification and Characterization:

  • Analyze the fractions by GC-MS to identify the fraction containing the compound with the expected mass-to-charge ratio for methyl 13-oxotetradecanoate.
  • For final purification, use preparative high-performance liquid chromatography (HPLC) with a reverse-phase column (e.g., C18).[15]
  • Confirm the structure of the purified compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Infrared (IR) spectroscopy.

Chemical Synthesis

In the absence of a known natural source, chemical synthesis provides a means to obtain pure methyl 13-oxotetradecanoate for biological testing and as an analytical standard. The synthesis could be approached by first preparing 13-oxotetradecanoic acid, followed by esterification. A plausible synthetic route could involve the oxidation of a suitable precursor, such as 13-hydroxytetradecanoic acid or by coupling appropriately functionalized shorter-chain molecules.[16]

Conclusion and Future Directions

The natural occurrence of methyl 13-oxotetradecanoate remains an open question in the field of natural product chemistry. While its direct isolation from a natural source has not been reported, the presence of numerous structurally related compounds across different biological taxa suggests that its existence in nature is plausible. Future research should focus on targeted screening of organisms known to produce diverse fatty acid derivatives, such as plants from the Lamiaceae family (like Micromeria) or various insect species. The development of sensitive analytical techniques will be crucial in detecting trace amounts of this compound in complex biological matrices. The synthesis of an authentic standard of methyl 13-oxotetradecanoate is a critical next step to enable its unambiguous identification in natural extracts and to facilitate the exploration of its biological activities.

References

  • Sparrow, J. T., Patel, K. M., & Morrisett, J. D. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research, 24(7), 938–941. Retrieved from [Link]

  • Zlatanos, S., Laskaridis, K., Koliokota, E., & Sagredos, A. (2006). Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride. Grasas y Aceites, 57(4), 463-468.
  • Wikipedia. (n.d.). 13-Methyltetradecanoic acid. Retrieved from [Link]

  • Al-Qaraleh, N., Al-smadi, M., Al-zoubi, E., & Al-limoun, M. (2022). GC‒MS based metabolites profiling, in vitro antioxidant, anti-microbial, and in vivo anti-cancer properties of Micromeria fruticosa. Preprints.org.
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  • Jones, T. H., et al. (2015). Alkaloid Venom Weaponry of Three Megalomyrmex Thief Ants and the Behavioral Response of Cyphomyrmex costatus Host Ants. Journal of Chemical Ecology, 41(4), 347-358.
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  • Williams, L., et al. (2019). 13-Tetradecenyl acetate, a female-produced sex pheromone component of the economically important click beetle Melanotus communis (Gyllenhal) (Coleoptera: Elateridae). Scientific Reports, 9(1), 15886.
  • PubChem. (n.d.). 13-Hydroxytetradecanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (13R)-13-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]tetradecanoic acid. Retrieved from [Link]

  • Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13, 20.
  • Oreopoulou, A., et al. (2025). Current Perspectives on the Extraction, Isolation, and Identification of Fats and Fatty Acids Using Conventional and Green Methods. Foods, 14(12), 1845.
  • Al-Baidhani, F. K., et al. (2021).
  • Al-Snafi, A. E. (2021). Biological Activities of Phyto-Components Identified in the Ethanolic Extracts of Mangifera indica Stem Bark. International Journal of Pharmaceutical Research, 13(2), 3235-3245.
  • Badore, N., et al. (2023). Phytochemical Screening by GCMS Analysis of Leaf Extract of Ocimum sanctum and Mentha arvensis in Different Organic Solvents. Oriental Journal of Chemistry, 40(1), 176-184.
  • AntWiki. (2015).
  • Hojo, M. K., et al. (2025). Discrimination of Methyl-Branched Hydrocarbons by Tetramorium tsushimae Ants: a Focus on Branch Position and Chain Length. Journal of Chemical Ecology.

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Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 13-Oxotetradecanoate

Executive Summary Methyl 13-oxotetradecanoate is a highly specialized keto aliphatic monocarboxylic acid methyl ester[1]. With a precise molecular weight of 256.38 g/mol , this C15 building block serves as a critical int...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 13-oxotetradecanoate is a highly specialized keto aliphatic monocarboxylic acid methyl ester[1]. With a precise molecular weight of 256.38 g/mol , this C15 building block serves as a critical intermediate in the synthesis of macrocyclic musk compounds, most notably (–)-3-methylcyclopentadecanone, commonly known as muscone[2][3]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural implications, and field-validated protocols for its synthesis and downstream macrocyclization.

Physicochemical Profiling and Molecular Weight Analysis

The molecular weight of methyl 13-oxotetradecanoate (256.38 g/mol ) is a foundational parameter for stoichiometric precision in complex multi-step syntheses[4]. The compound features a 14-carbon backbone (tetradecanoate) with a ketone group at the C13 position and a terminal methyl ester.

The precise molecular weight dictates the mass balances required for downstream olefination and macrocyclization. If the ultimate macrocyclic product exceeds a certain molecular weight threshold, it falls outside the range of human olfaction; hence, starting with a C15 precursor like methyl 13-oxotetradecanoate ensures the final cyclized product remains within the optimal volatility range for fragrance applications[2].

Table 1: Quantitative Physicochemical Data
PropertyValue / DescriptionStructural Implication
IUPAC Name Methyl 13-oxotetradecanoateIndicates a 14-carbon chain with a C13 ketone and C1 ester.
Molecular Weight 256.38 g/mol [4]Critical for calculating exact molar equivalents in Wittig-Horner reactions.
Chemical Formula C₁₅H₂₈O₃[5](15 × 12.011) + (28 × 1.008) + (3 × 15.999) = 256.386 g/mol .
CAS Registry Number 18993-10-7[1][5]Unique identifier for regulatory and inventory tracking.
Boiling Point ~146°C at 0.6 mm Hg[6]Requires high-vacuum distillation (Vigreux column) for purification.
Appearance Colorless to pale yellow oil[6]Indicates high purity when colorless; yellowing suggests oxidation or impurities.

Mechanistic Pathway: Radical Addition Synthesis

Historically, the synthesis of macrocyclic musks required expensive starting materials and uneconomical high-dilution conditions. A breakthrough methodology developed by Quest International utilizes a highly chemoselective radical addition of acetone to methyl undecylenate to yield methyl 13-oxotetradecanoate[2][3].

The Mn(III)-Mediated Redox Mechanism

The synthesis relies on the in situ generation of Manganese(III) via a redox reaction between Manganese(II) acetate and Potassium permanganate (KMnO₄)[6].

  • Radical Initiation: Mn(III) oxidizes acetone to generate an acetonyl radical (•CH₂COCH₃).

  • Alkene Trapping: The acetonyl radical attacks the terminal double bond of methyl undecylenate.

  • Hydrogen Abstraction: The resulting secondary radical abstracts a hydrogen atom from the solvent matrix, yielding methyl 13-oxotetradecanoate[3].

This method is highly advantageous because it avoids stoichiometric amounts of expensive radical initiators and utilizes inexpensive, readily accessible starting materials[7].

G Acetone Acetone (Solvent & Reactant) Acetonyl Acetonyl Radical (•CH2COCH3) Acetone->Acetonyl Oxidation by Mn(III) Mn3 Mn(III) Generation (KMnO4 + Mn(OAc)2) Mn3->Acetonyl Product Methyl 13-oxotetradecanoate (MW: 256.38 g/mol) Acetonyl->Product Radical Addition Alkene Methyl Undecylenate (Terminal Alkene) Alkene->Product Radical Trapping

Figure 1: Mn(III)-mediated radical addition of acetone to methyl undecylenate.

Downstream Application: The Muscone Macrocyclization Route

Methyl 13-oxotetradecanoate is not typically an end-product; it is a highly functionalized intermediate. Its primary industrial utility is its conversion into muscone via a four-step sequence[2][3]:

  • Wittig-Horner Olefination: The C13 ketone of methyl 13-oxotetradecanoate is reacted with trimethyl phosphonoacetate to yield 3-methylpentadec-2-endioic acid dimethyl ester[2].

  • Catalytic Hydrogenation: The newly formed double bond is reduced using a Palladium on Carbon (Pd/C) catalyst under H₂ pressure to yield dimethyl 3-methylpentadecanedioate[2].

  • Intramolecular Acyloin Condensation: The diester undergoes a heterogeneous macrocyclization using sodium microgranules in refluxing xylene. Because both ester groups must contact the metal surface simultaneously, this reaction cleverly avoids the need for extreme high-dilution conditions[3][7].

  • Reduction: The resulting acyloin diastereomers are reduced (e.g., via Zinc and HCl) to yield a mixture of muscone and 4-methylcyclopentadecanone[7].

G Start Methyl 13-oxotetradecanoate Step1 Wittig-Horner Reaction (Trimethyl phosphonoacetate) Start->Step1 Int1 3-methylpentadec-2-endioic acid dimethyl ester Step1->Int1 Step2 Catalytic Hydrogenation (Pd/C, H2) Int1->Step2 Int2 Dimethyl 3-methylpentadecanedioate Step2->Int2 Step3 Acyloin Condensation (Na, Xylene) Int2->Step3 Int3 Acyloin Intermediates Step3->Int3 Step4 Reduction (Zn / HCl) Int3->Step4 End Muscone Mixture (Target Fragrance) Step4->End

Figure 2: Four-step conversion of methyl 13-oxotetradecanoate to Muscone.

Validated Experimental Protocols

The following protocols are engineered for self-validation, incorporating specific analytical checkpoints to ensure reaction fidelity.

Protocol A: Synthesis of Methyl 13-oxotetradecanoate via Radical Addition

Objective: Achieve >80% conversion of methyl undecylenate to the target C15 keto-ester.

  • System Preparation: In a highly ventilated fume hood, equip a multi-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Matrix Assembly: Combine potassium acetate (70 g, 720 mmol), manganese(II) acetate tetrahydrate (1 g, 0.4 mmol), acetone (300 mL), and glacial acetic acid (200 mL)[6].

    • Causality Note: Acetone serves as both the solvent and the radical source. The acetic acid matrix is required to stabilize the Mn(III) intermediate.

  • Heating & Substrate Addition: Heat the mixture to 70°C under continuous N₂ flow. Add methyl undecylenate (39 g, 0.21 mol)[6].

  • Controlled Oxidation: Add solid potassium permanganate (12.6 g, 0.8 equivalents) in very small fractional portions over a strict 4-hour period[6].

    • Causality Note: KMnO₄ must be added slowly. Dumping the oxidant will cause a runaway exothermic reaction, rapidly depleting the Mn(III) species and leading to acetone dimerization rather than productive alkene trapping.

  • Workup: Cool to room temperature, quench with 2000 mL of water, and extract with diethyl ether. Wash the organic layer with aqueous sodium bicarbonate to neutralize the acetic acid, then dry over MgSO₄[6].

  • Purification & Validation: Remove the solvent in vacuo. Purify via vacuum distillation through a Vigreux column. Collect the fraction boiling at 146°C @ 0.6 mm Hg[6].

    • Validation: Run GC-MS. The target peak must show an M+ of 270 (for related derivatives) or match the exact mass of 256.38 g/mol for the pure methyl 13-oxotetradecanoate[6]. ¹H and ¹³C NMR must confirm the absence of the isomeric methyl 13-oxopentadecanoate[6].

Protocol B: Wittig-Horner Olefination

Objective: Convert the C13 ketone to an unsaturated diester.

  • Ylide Generation: Suspend oil-free sodium hydride (12 g, 0.5 mol) in 300 mL of anhydrous tetrahydrofuran (THF) under nitrogen. Dropwise, add trimethyl phosphonoacetate (82 g, 0.45 mol)[2].

    • Causality Note: Oil-free NaH is critical here to prevent the formation of stubborn emulsions during the subsequent aqueous workup.

  • Substrate Addition: Stir for 1 hour to ensure complete deprotonation. Dissolve the purified methyl 13-oxotetradecanoate (102.4 g, 0.4 mol) in 150 mL of THF and add dropwise[2].

  • Reflux: Heat the reaction mixture to reflux for 3 hours[2].

    • Causality Note: The C13 ketone is sterically hindered by the long aliphatic tail. Refluxing provides the necessary activation energy to drive the formation of the trisubstituted alkene.

  • Validation: Analyze an aliquot via Gas Chromatography (SE54 column; 100-250°C @ 4°C min⁻¹). The reaction is complete when GC indicates ≥90% conversion of the 256.38 g/mol starting material[2].

References

  • Addition of ketones to alkenes (EP0976714A1). Google Patents.
  • Radical Addition of Acetone to Alkenes: Two Short Routes to Muscone . Perfumer & Flavorist. Available at:[Link]

  • 18993-10-7 / 2-1504 - NITE Chemical Substance Information . National Institute of Technology and Evaluation (NITE). Available at:[Link]

Sources

Foundational

Keto-Enol Tautomerism in Long-Chain Esters: A Technical Guide for Advanced Research

Abstract Keto-enol tautomerism, a fundamental concept in organic chemistry, describes the chemical equilibrium between a keto form (containing a carbonyl group) and an enol form (a hydroxyl group bonded to a carbon-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Keto-enol tautomerism, a fundamental concept in organic chemistry, describes the chemical equilibrium between a keto form (containing a carbonyl group) and an enol form (a hydroxyl group bonded to a carbon-carbon double bond). While extensively studied in ketones and β-dicarbonyl compounds, its manifestation in long-chain esters presents unique and often overlooked complexities. This technical guide provides an in-depth exploration of the core principles governing this tautomeric interplay in the context of long-chain esters. We will delve into the thermodynamic and kinetic factors that dictate the exceedingly low enol content, the subtle yet significant influence of the long alkyl chain, and the advanced analytical methodologies required for the characterization of these transient species. This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of the chemical behavior of long-chain esters beyond their bulk physical properties.

Foundational Principles: The Keto-Enol Equilibrium in Esters

Keto-enol tautomerism is a prototropic tautomerism involving the migration of a proton and the shifting of bonding electrons.[1] The equilibrium between the keto and enol tautomers is a dynamic process, the position of which is dictated by the relative thermodynamic stability of the two forms.[2]

For simple carbonyl compounds, the keto form is generally more stable than the enol form by approximately 45–60 kJ/mol.[2] This preference is primarily attributed to the greater strength of the carbon-oxygen double bond (C=O) in the keto form compared to the carbon-carbon double bond (C=C) in the enol form.[2]

In the case of esters, the equilibrium is even more skewed towards the keto form than in ketones.[2] It has been estimated that ketones are over 100,000,000 times more likely to exist in their enol form than esters.[2] This pronounced stability of the keto form in esters is due to the resonance stabilization of the ester functional group itself. The lone pair of electrons on the oxygen atom of the alkoxy group participates in resonance with the carbonyl group, which reduces the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens.

The general mechanism for keto-enol tautomerism can be catalyzed by either acid or base.[3]

Acid-Catalyzed Tautomerism:

  • Protonation of the carbonyl oxygen.[4]

  • Deprotonation of the α-carbon by a weak base (e.g., the solvent) to form the enol.[4]

Base-Catalyzed Tautomerism:

  • Deprotonation of the α-carbon by a base to form an enolate ion.[4]

  • Protonation of the enolate oxygen to yield the enol.[4]

The Influence of the Long Alkyl Chain: A Deeper Dive

The presence of a long alkyl chain in an ester molecule introduces several factors that can subtly influence the keto-enol equilibrium, although the enol form will invariably remain a minor component.

  • Steric Effects: The bulky alkyl chain can introduce steric hindrance around the α-carbon. While this effect is generally minimal in a linear chain, any branching near the carbonyl group could potentially influence the ease of α-proton abstraction and the stability of the planar enol form.

  • Solvent Effects and Microenvironment: The long, non-polar alkyl chain dictates the solubility of the ester, favoring non-polar, aprotic solvents. In such solvents, any formed enol, which has a polar hydroxyl group, might be less effectively solvated than the parent keto form. However, non-polar solvents are known to favor enol forms of β-dicarbonyls by promoting intramolecular hydrogen bonding.[5] While simple ester enols cannot form this intramolecular hydrogen bond, the reduced ability of non-polar solvents to hydrogen bond with the keto form's carbonyl oxygen could slightly lessen the stability difference between the two tautomers.

  • Intermolecular Interactions: In concentrated solutions or in the neat liquid state, long-chain esters can exhibit significant van der Waals interactions, leading to a degree of local ordering. This microenvironment could potentially influence the accessibility of the α-protons to catalysts and the energetics of tautomerization. At sufficiently high concentrations in polar solvents, micelle formation could create non-polar microenvironments, which may locally affect the keto-enol equilibrium.

Experimental Characterization: Challenges and Methodologies

The extremely low concentration of the enol tautomer in long-chain esters presents a significant analytical challenge.[6] Standard spectroscopic techniques may not possess the requisite sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are the most powerful tools for the direct observation and quantification of keto and enol tautomers.[5] However, for long-chain esters, the low abundance of the enol form means its characteristic signals may be at or below the noise level in a standard NMR spectrum.

Key Strategies for NMR Analysis:

  • High-Field Spectrometers: Utilizing high-field NMR spectrometers (e.g., 600 MHz and above) is crucial to maximize sensitivity and signal dispersion.

  • CryoProbes: The use of a cryogenically cooled probe can significantly enhance the signal-to-noise ratio, making the detection of very low concentration species more feasible.

  • Long Acquisition Times: Increasing the number of scans will improve the signal-to-noise ratio, but this must be balanced with instrument stability and sample integrity.

  • Solvent Selection: As non-polar solvents are expected to slightly favor the enol form, conducting experiments in solvents like carbon tetrachloride (CCl₄) or deuterated benzene (C₆D₆) may increase the chances of detection compared to more polar solvents like chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[7]

  • Chemical Trapping: In cases where direct observation is impossible, the enol can be "trapped" by reacting it with a suitable electrophile, such as a deuterated acid (to observe H/D exchange at the α-position) or a silylating agent to form a silyl enol ether, which can then be more readily quantified.

Expected NMR Signatures:

Tautomer¹H NMR Signals of Interest¹³C NMR Signals of Interest
Keto α-CH₂ protons (adjacent to C=O)Carbonyl carbon (C=O)
α-Carbon (CH₂)
Enol Vinylic proton (=CH-)Vinylic carbons (C=C)
Enolic hydroxyl proton (-OH)
UV-Vis Spectroscopy

UV-Vis spectroscopy can be a complementary technique.[5] The enol form, with its C=C double bond, will absorb at a different wavelength than the keto form. However, the low concentration of the enol and the typically weak absorbance of an isolated C=C bond make this a challenging method for quantification in this specific context.

Experimental Protocol: NMR-Based Quantification of Enol Content

This protocol outlines a high-sensitivity approach for attempting to quantify the enol content of a long-chain ester.

1. Sample Preparation: a. Rigorously dry the long-chain ester to remove any traces of water, which can interfere with the equilibrium and the observation of the enolic proton. b. Prepare a highly concentrated solution (e.g., >100 mg/mL) of the ester in a high-purity, anhydrous deuterated non-polar solvent (e.g., C₆D₆). c. Filter the solution into a high-quality NMR tube.

2. NMR Data Acquisition: a. Utilize a high-field NMR spectrometer (≥ 600 MHz) equipped with a CryoProbe. b. Acquire a standard ¹H NMR spectrum to identify the major keto form signals. c. Set up a long acquisition with a large number of scans (e.g., 1024 or more) to search for the low-intensity signals of the enol tautomer, particularly the vinylic proton. d. Carefully integrate the signal of the vinylic proton of the enol form and a well-resolved signal of the keto form (e.g., the α-CH₂ protons).

3. Data Analysis: a. Calculate the molar ratio of the enol to keto form using the integral values, accounting for the number of protons each signal represents. b. The equilibrium constant (K_eq) can be determined as: K_eq = [enol] / [keto].

Visualization of Key Concepts

Keto-Enol Tautomerism Mechanism

G cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed Keto_A Keto Form Protonated_Keto Protonated Keto Keto_A->Protonated_Keto + H+ Protonated_Keto->Keto_A - H+ Enol_A Enol Form Protonated_Keto->Enol_A - H+ Enol_A->Protonated_Keto + H+ Keto_B Keto Form Enolate Enolate Intermediate Keto_B->Enolate - H+ Enolate->Keto_B + H+ Enol_B Enol Form Enolate->Enol_B + H+ Enol_B->Enolate - H+

Caption: Acid and base-catalyzed mechanisms of keto-enol tautomerism.

Experimental Workflow for Enol Quantification

G Start Start: Pure Long-Chain Ester Prep Sample Preparation: High Concentration in Anhydrous Non-Polar Solvent Start->Prep Acquisition NMR Data Acquisition: High-Field Spectrometer CryoProbe, Long Acquisition Prep->Acquisition Processing Data Processing: Signal Integration Acquisition->Processing Analysis Data Analysis: Calculate [Enol]/[Keto] Ratio Determine K_eq Processing->Analysis End End: Quantified Enol Content Analysis->End

Caption: High-sensitivity NMR workflow for enol content determination.

Implications for Research and Development

While the concentration of the enol tautomer of a long-chain ester is exceedingly low, its transient existence can have significant implications in certain chemical contexts:

  • Reaction Mechanisms: In reactions involving the α-carbon of esters, such as enolate formation for C-C bond formation, the enol is a key intermediate.[8] Understanding the factors that can influence its formation, even to a minor extent, can be crucial for reaction optimization.

  • Drug Development: For ester-containing drug molecules, the presence of even trace amounts of an enol tautomer could potentially lead to unforeseen interactions with biological targets or alternative metabolic pathways.

  • Materials Science: The surface properties of materials coated with long-chain esters could be influenced by the presence of polar hydroxyl groups of the enol form at the interface, potentially affecting wettability and adhesion.

Conclusion

The keto-enol tautomerism of long-chain esters is a phenomenon characterized by a strong thermodynamic preference for the keto form. The long alkyl chain primarily influences the physical properties and solvent interactions, with only a subtle electronic and steric impact on the tautomeric equilibrium. The primary challenge for researchers is the analytical detection and quantification of the minute enol population. By employing high-sensitivity NMR techniques and carefully controlling experimental conditions, it is possible to probe this equilibrium. A deeper understanding of this fundamental chemical behavior is essential for the rational design and application of long-chain esters in organic synthesis, medicinal chemistry, and materials science.

References

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

  • Zhu, Y., Shu, L., Tu, Y., & Shi, Y. (2001). Enantioselective Synthesis and Stereoselective Rearrangements of Enol Ester Epoxides. The Journal of Organic Chemistry, 66(6), 1818–1826. [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • Chemistry Steps. (2024, February 7). Keto Enol Tautomerization. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, October 7). Why is enol content higher in non-polar solvents? Retrieved from [Link]

  • Brady, J. F., & Tao, F. (2022). A mild photocatalyzed approach to achieve the α-alkylation of esters via formation of an α-radical. Chemical Science, 13(38), 11297-11302. [Link]

  • Novak, P., Vikić-Topić, D., & Meić, Z. (2000). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. Croatica Chemica Acta, 73(4), 1153-1170. Retrieved from [Link]

  • RSC Publishing. (n.d.). ¹H and ¹³C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Zhang, X., et al. (2018). Determination of the enol form of asymmetric 1,3-dicarbonyl compounds: 2D HMBC NMR data and DFT calculations. Helvetica Chimica Acta, 101(6), e1800057. [Link]

  • ACS Publications. (2020, January 7). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters. Retrieved from [Link]

  • Patsnap. (2026, March 6). How to Detect Enol Using Spectroscopic Techniques. Retrieved from [Link]

  • ACS Publications. (2002, December 24). Synthesis of Long-Chain Fatty Acid Enol Esters Isolated from an Environmental DNA Clone. Organic Letters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Photocatalyzed Direct α-Alkylation of Esters Using Styrenes. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Oxo Fatty Acid Esters

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Significance of Oxo Fatty Acid Esters Oxo fatty acid esters, a class of oxidized lipids, are gaining significant attention in the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Oxo Fatty Acid Esters

Oxo fatty acid esters, a class of oxidized lipids, are gaining significant attention in the scientific community for their diverse biological activities and potential as therapeutic targets and biomarkers. These molecules, characterized by a ketone group on the fatty acid chain, are involved in a variety of physiological and pathological processes, including inflammation, cell signaling, and metabolic regulation.[1][2] Their discovery and isolation have been propelled by advancements in analytical chemistry, particularly in mass spectrometry and chromatography. This guide provides a comprehensive overview of the methodologies for discovering and isolating these bioactive lipids, with a focus on the rationale behind experimental choices and the validation of protocols.

The oxidation of polyunsaturated fatty acids leads to the formation of a diverse group of bioactive molecules known as oxylipins.[1] Among these, oxo fatty acids have been implicated in conditions such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[1][3] For instance, specific oxidized linoleic acid metabolites (OXLAMs), including 9- and 13-oxo-octadecadienoic acid (9- and 13-oxoODE), are being investigated for their role in liver injury and impaired insulin secretion.[3] Furthermore, certain saturated oxo fatty acids (SOFAs) have demonstrated cell growth inhibitory activity in human cancer cell lines, highlighting their potential as novel anticancer agents.[4]

The accurate identification and quantification of these compounds in complex biological matrices present significant analytical challenges due to their low abundance and structural diversity.[5] This guide will delve into the state-of-the-art techniques employed to overcome these hurdles, providing researchers with the necessary knowledge to confidently explore the roles of oxo fatty acid esters in health and disease.

Part 1: Discovery and Biosynthesis of Oxo Fatty Acid Esters

The discovery of oxo fatty acid esters is intrinsically linked to the study of lipid peroxidation and enzymatic oxidation of fatty acids. Early research focused on the byproducts of oxidative stress, but more recent studies have unveiled specific enzymatic pathways responsible for the controlled generation of these molecules.

Enzymatic and Non-Enzymatic Formation

Oxo fatty acids can be formed through both enzymatic and non-enzymatic pathways.

  • Enzymatic Pathways: Enzymes such as lipoxygenases (LOX) and cyclooxygenases (COX) are key players in the biosynthesis of oxylipins, including hydroxylated fatty acids which can be further oxidized to their corresponding oxo derivatives.[2][6] For example, the oxidation of linoleic acid can lead to the formation of 13-hydroperoxy octadecadienoic acid (13-HPODE), a pro-inflammatory molecule.[7]

  • Non-Enzymatic Pathways (Autoxidation): The free radical-mediated oxidation of polyunsaturated fatty acids can also generate a complex mixture of oxidized lipids, including oxo fatty acids. This process is less specific than enzymatic reactions and is often associated with oxidative stress.

Key Biosynthetic Pathways

The ω-oxidation pathway is another important route for fatty acid metabolism, leading to the formation of dicarboxylic acids. This pathway can serve as an alternative to β-oxidation, particularly when the latter is impaired.[8][9][10] While primarily studied for its role in energy metabolism, the intermediates of ω-oxidation, including ω-hydroxy fatty acids, can be precursors to oxo fatty acids.

Below is a simplified representation of a generic fatty acid oxidation pathway leading to the formation of an oxo fatty acid.

Caption: Simplified pathway of oxo fatty acid formation.

Part 2: Isolation and Extraction of Oxo Fatty Acid Esters from Biological Matrices

The successful analysis of oxo fatty acid esters begins with their efficient extraction from complex biological samples such as plasma, tissues, and cell cultures. The choice of extraction method is critical to ensure high recovery, minimize sample degradation, and remove interfering substances.

Sample Preparation: The Critical First Step

Prior to extraction, proper sample handling is paramount. For plasma or serum, it is crucial to inhibit enzymatic activity that could artificially generate or degrade oxo fatty acids. This is often achieved by adding antioxidants and enzyme inhibitors immediately after sample collection. For tissue samples, rapid homogenization in a suitable buffer containing antioxidants is recommended.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic and widely used method for lipid extraction. The choice of solvents is determined by the polarity of the target analytes.

Protocol: Modified Folch Extraction for Oxo Fatty Acid Esters

This protocol is a variation of the well-established Folch method, optimized for the extraction of moderately polar oxo fatty acid esters.

  • Homogenization: Homogenize the biological sample (e.g., 100 mg of tissue) in a 2:1 (v/v) mixture of chloroform:methanol.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly.

  • Centrifugation: Centrifuge the mixture to facilitate phase separation.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for subsequent analysis.

Causality: The use of a chloroform:methanol mixture ensures the efficient extraction of a broad range of lipids, including the target oxo fatty acid esters. The addition of a salt solution helps to break the emulsion and achieve a clean phase separation.

Solid-Phase Extraction (SPE)

Solid-phase extraction offers a more selective approach to isolate specific lipid classes and remove interfering compounds.[11][12] Various SPE sorbents are available, with the choice depending on the specific properties of the target analytes.[11]

Protocol: SPE for the Fractionation of Oxo Fatty Acid Esters

This protocol is designed for the separation of neutral lipids, free fatty acids, and more polar lipids, allowing for the enrichment of the oxo fatty acid ester fraction.[12]

  • Column Conditioning: Condition a silica-based SPE cartridge with hexane.

  • Sample Loading: Load the lipid extract (dissolved in a non-polar solvent like hexane) onto the cartridge.

  • Elution of Neutral Lipids: Elute the neutral lipids with a mixture of hexane and diethyl ether.

  • Elution of Free Fatty Acids and Oxo Fatty Acids: Elute the free fatty acids and oxo fatty acids with a solvent of intermediate polarity, such as diethyl ether containing a small percentage of acetic acid.

  • Elution of Polar Lipids: Elute the more polar lipids, such as phospholipids, with methanol.

Self-Validation: The efficiency of the SPE fractionation can be validated by analyzing each fraction for the presence of known standards of different lipid classes.

The following diagram illustrates a typical solid-phase extraction workflow for the isolation of oxo fatty acid esters.

Caption: Solid-Phase Extraction Workflow for Oxo Fatty Acids.

Part 3: Purification, Separation, and Structural Elucidation

Following extraction, the complex mixture of lipids must be separated and the individual oxo fatty acid esters identified and quantified. This is typically achieved using a combination of chromatographic and spectrometric techniques.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating individual lipid species.[13] Reversed-phase HPLC, using a C18 column, is commonly employed to separate fatty acids based on their chain length and degree of unsaturation.[5]

Gas Chromatography (GC): GC is another widely used technique for fatty acid analysis.[14] However, it typically requires derivatization of the fatty acids to their more volatile methyl esters (FAMEs).[15][16][17][18] This can be a disadvantage when analyzing for endogenous esters. GC coupled with mass spectrometry (GC-MS) is a highly sensitive and specific method for identifying and quantifying FAMEs.[14][15]

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is the cornerstone of modern lipidomics, providing detailed structural information and enabling sensitive quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of MS.[13][19][20][21][22] Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of lipids.[13]

  • Tandem Mass Spectrometry (MS/MS): MS/MS is used to obtain structural information by fragmenting the parent ion and analyzing the resulting product ions.[13] The fragmentation pattern can be used to determine the position of the oxo group and the overall structure of the fatty acid. For saturated oxo fatty acids, a characteristic fragment resulting from the loss of CO2 is often observed in negative ESI mode.[19]

  • Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM): These are targeted MS techniques that offer high sensitivity and specificity for the quantification of known analytes.[5][13][23] By monitoring specific precursor-to-product ion transitions, it is possible to quantify low-abundance oxo fatty acid esters in complex mixtures. The use of stable isotope-labeled internal standards is crucial for accurate quantification.[13]

Table 1: Comparison of Analytical Techniques for Oxo Fatty Acid Ester Analysis

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection via UV absorbance.Relatively simple and robust.Limited sensitivity and specificity for lipids.
GC-FID Separation of volatile derivatives based on boiling point, detection by flame ionization.High resolution for FAMEs.Requires derivatization, not suitable for intact esters.
GC-MS Separation of volatile derivatives, identification based on mass-to-charge ratio and fragmentation.High sensitivity and specificity for FAMEs.[14]Requires derivatization.[16]
LC-MS Separation based on polarity, identification based on mass-to-charge ratio.[21]High sensitivity and specificity, suitable for intact esters.[13][20]Can be affected by matrix effects.
LC-MS/MS Targeted analysis of specific precursor-product ion transitions.Highest sensitivity and specificity for quantification.[5][13]Requires prior knowledge of the target analytes.
Nuclear Magnetic Resonance (NMR) Spectroscopy

While less sensitive than MS, NMR spectroscopy can provide unambiguous structural information and is particularly useful for the characterization of novel oxo fatty acid esters.[24]

Part 4: Synthesis and Biological Evaluation

To confirm the identity of a newly discovered oxo fatty acid ester and to investigate its biological activity, chemical synthesis is often necessary.

Synthetic Strategies

A number of synthetic routes have been developed for the preparation of oxo fatty acids. One efficient method involves a photochemical hydroacylation reaction.[4] Another approach involves the oxidation of the corresponding hydroxy fatty acid.[25]

In Vitro and In Vivo Evaluation

Once synthesized, the biological activity of the oxo fatty acid ester can be evaluated in a variety of in vitro and in vivo models. For example, the cell growth inhibitory effects of synthetic saturated oxo fatty acids have been studied in human cancer cell lines.[4]

Conclusion and Future Directions

The field of oxo fatty acid ester research is rapidly evolving, driven by ongoing technological advancements in analytical chemistry and a growing appreciation for the biological roles of these molecules. Future research will likely focus on:

  • Developing more sensitive and comprehensive analytical methods to identify and quantify a wider range of oxo fatty acid esters in biological systems.

  • Elucidating the specific enzymatic pathways responsible for the biosynthesis of these molecules.

  • Investigating the signaling pathways through which oxo fatty acid esters exert their biological effects.

  • Exploring the therapeutic potential of synthetic oxo fatty acid esters and their derivatives in a variety of diseases.

This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals to navigate the complexities of discovering and isolating oxo fatty acid esters. By understanding the principles behind the various analytical techniques and experimental protocols, the scientific community can continue to unravel the important roles of these fascinating molecules in health and disease.

References

  • Bampagioti, S., et al. (2021). Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method. Molecules, 26(2), 396. [Link]

  • Liu, X., et al. (2012). Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification. PLoS ONE, 7(8), e43385. [Link]

  • Miura, Y. (2013). The biological significance of ω-oxidation of fatty acids. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 89(8), 370-382. [Link]

  • Sparvero, L. J., et al. (2013). Quantification of fatty acid oxidation products using online high-performance liquid chromatography tandem mass spectrometry. Redox Biology, 1(1), 356-365. [Link]

  • Gao, X., et al. (2020). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Metabolites, 10(11), 447. [Link]

  • Miura, Y. (2013). The biological significance of ω-oxidation of fatty acids. Proceedings of the Japan Academy, Series B, 89(8), 370-382. [Link]

  • LIPID MAPS. (2013). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. [Link]

  • Miura, Y. (2013). The biological significance of ω-oxidation of fatty acids. Proc Jpn Acad Ser B Phys Biol Sci, 89(8), 370-82. [Link]

  • Cyberlipid. Oxo fatty acids. [Link]

  • Kokotou, M. G., et al. (2021). Saturated Oxo Fatty Acids (SOFAs): A Previously Unrecognized Class of Endogenous Bioactive Lipids Exhibiting a Cell Growth Inhibitory Activity. Journal of Medicinal Chemistry, 64(9), 5899-5910. [Link]

  • AOCS. (2019). Analysis of Oxidized Fatty Acids. [Link]

  • Gabbs, M., et al. (2022). Role of Oxylipins in the Inflammatory-Related Diseases NAFLD, Obesity, and Type 2 Diabetes. International Journal of Molecular Sciences, 23(24), 15889. [Link]

  • D'Adamo, E., et al. (2014). Oxidized Fatty Acids: A Potential Pathogenic Link Between Fatty Liver and Type 2 Diabetes in Obese Adolescents?. Diabetes Care, 37(6), 1695-1702. [Link]

  • Al-Salami, H., et al. (2024). How important are fatty acids in human health and can they be used in treating diseases?. Journal of Taibah University Medical Sciences, 19(6), 1145-1161. [Link]

  • Al-Salami, H., et al. (2024). How important are fatty acids in human health and can they be used in treating diseases? [Link]

  • Yoshinaga, K., et al. (2015). Long-Chain Free Fatty Acid Profiling Analysis by Liquid Chromatography–Mass Spectrometry in Mouse Treated with Peroxisome Proliferator-Activated Receptor α Agonist. Biological and Pharmaceutical Bulletin, 38(7), 1059-1065. [Link]

  • Lee, J. (2018). Challenges in Analyzing Lipid Oxidation: Are One Product and One Sample Concentration Enough?. Journal of the American Oil Chemists' Society, 95(1), 5-13. [Link]

  • Kokotou, M. G., et al. (2022). Construction of a Library of Fatty Acid Esters of Hydroxy Fatty Acids. Molecules, 27(2), 481. [Link]

  • Shahidi, F., & Zhong, Y. (2015). Challenges in Analyzing Lipid Oxidation. In Bailey's Industrial Oil and Fat Products (pp. 1-32). [Link]

  • Schumacher, F., et al. (2021). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Analytical and Bioanalytical Chemistry, 413(21), 5465-5474. [Link]

  • LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [Link]

  • ResolveMass Laboratories Inc. GCMS analysis of fatty acids. [Link]

  • HunterLab. (2023). Easy and Safe Determination of Fatty Acids Using Spectrophotometric Technology. [Link]

  • Holser, R. A. (2009). Isolation and Structure Investigation of Esters Formed During Fatty Acid Methyl Esters Aerobic Oxidation. Journal of the American Oil Chemists' Society, 86(11), 1077-1081. [Link]

  • Li, Q., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 176, 112805. [Link]

  • Christie, W. W. (2019). Solid-phase extraction columns in the analysis of lipids. AOCS. [Link]

  • Bondia-Pons, I., et al. (2006). Determination of phospholipid fatty acids in biological samples by solid-phase extraction and fast gas chromatography. Journal of Chromatography A, 1116(1-2), 204-208. [Link]

  • World Health Organization. (2013). PROTOCOL FOR MEASURING TRANS FATTY ACIDS IN FOODS. [Link]

  • Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. [Link]

  • Abidi, S. L. (2001). Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis. In Lipid Analysis in Oils and Fats (pp. 135-153). [Link]

  • Tang, Y., & Chen, Y. (2013). Extraction and determination of short-chain fatty acids in biological samples. Chinese Journal of Chromatography, 31(8), 717-723. [Link]

  • Kyselova, L., et al. (2018). Cholesteryl esters of ω-(O-acyl)-hydroxy fatty acids in vernix caseosa. Journal of Lipid Research, 59(1), 143-152. [Link]

  • Christie, W. W. (2020). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Lipid Technology, 32(5-6), 115-118. [Link]

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Foundational

The Therapeutic Potential of C15 Keto Esters: A Technical Guide for Researchers and Drug Development Professionals

Foreword: Bridging the Gap Between Odd-Chain Fatty Acids and Ketone Metabolism The landscape of metabolic and age-related disease research is in a constant state of evolution, demanding innovative therapeutic strategies....

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Bridging the Gap Between Odd-Chain Fatty Acids and Ketone Metabolism

The landscape of metabolic and age-related disease research is in a constant state of evolution, demanding innovative therapeutic strategies. While the benefits of odd-chain fatty acids, particularly pentadecanoic acid (C15:0), are becoming increasingly evident, and the therapeutic potential of ketosis is a subject of intense investigation, the intersection of these two fields remains largely unexplored. This technical guide proposes a novel therapeutic avenue: C15 keto esters. By combining the unique biological properties of a C15 backbone with the metabolic advantages of a keto-ester functional group, these hybrid molecules present a compelling, yet under-investigated, class of compounds for the development of next-generation therapeutics.

This document will provide a comprehensive overview of the scientific rationale for investigating C15 keto esters, detailing their synthesis, proposed mechanisms of action, and potential therapeutic applications. We will delve into the established benefits of both C15:0 and ketone esters to build a strong, evidence-based case for the development of C15 keto esters as a new therapeutic class. This guide is intended for researchers, scientists, and drug development professionals who are at the forefront of innovation and are seeking to explore novel molecular entities with the potential to address some of the most pressing health challenges of our time.

The Emerging Significance of Pentadecanoic Acid (C15:0) in Health and Disease

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that, until recently, was largely overlooked in the scientific community.[1][2][3] However, a growing body of evidence now suggests that C15:0 plays a crucial role in maintaining metabolic and cardiovascular health.[4][5][6] Unlike their even-chain counterparts, which have been associated with an increased risk of cardiometabolic diseases, higher circulating levels of C15:0 are consistently linked to a lower incidence of type 2 diabetes, cardiovascular disease, and nonalcoholic fatty liver disease.[4][5][7]

The therapeutic potential of C15:0 is attributed to its pleiotropic effects on various cellular pathways. It has been shown to activate key metabolic regulators such as peroxisome proliferator-activated receptors (PPARs) and AMP-activated protein kinase (AMPK).[8][9][10][11] Activation of these pathways leads to improved glucose homeostasis, reduced inflammation, and favorable modulation of lipid profiles.[4][5] Furthermore, C15:0 has demonstrated anti-inflammatory, anti-fibrotic, and even anti-cancer properties in preclinical studies.[8][9][10][12]

Key Therapeutic Effects of C15:0
Therapeutic AreaObserved EffectsSupporting Evidence
Metabolic Health Improved insulin sensitivity, lower risk of type 2 diabetes.[4][13]Preclinical studies show C15:0 lowers glucose and regulates sugar metabolism.[12][13]
Cardiovascular Health Lower incidence of cardiovascular disease and coronary heart disease.[4][5][6]Animal studies demonstrate attenuation of dyslipidemia.[5]
Inflammation Reduction of pro-inflammatory cytokines.[4][12]In vitro and in vivo studies show lowered inflammation.[12][13]
Liver Health Attenuation of nonalcoholic fatty liver disease (NAFLD).[12]C15:0 supplementation lowered liver fibrosis in animal models.[12]

Ketone Esters: A Direct Route to Therapeutic Ketosis

Therapeutic ketosis, a metabolic state characterized by elevated levels of ketone bodies, has garnered significant interest for its potential to treat a range of conditions, including neurological disorders, heart failure, and metabolic syndrome.[14][15][16] Ketone bodies serve as an alternative energy source for the brain and other tissues, particularly when glucose utilization is impaired.[17] However, achieving sustained therapeutic ketosis through a ketogenic diet can be challenging for many individuals.

Ketone esters have emerged as a practical and effective method for inducing ketosis without the need for strict dietary restrictions.[14][18] These esters, typically of beta-hydroxybutyrate (BHB), are orally available and rapidly elevate blood ketone levels.[1][19] The therapeutic benefits of ketone esters are attributed to their ability to provide an alternative fuel source, reduce oxidative stress, and exert anti-inflammatory effects.[16][17]

Therapeutic Applications of Ketone Esters
Therapeutic AreaMechanism of ActionSupporting Evidence
Neurological Disorders Provides alternative brain fuel, reduces neuroinflammation.[16][17]Animal studies show reduced amyloid and tau pathology in Alzheimer's models.[20][21]
Cardiovascular Disease Improves cardiac energetics and function.[14]Preclinical models of heart failure show improved cardiac function and reduced remodeling.[14]
Metabolic Syndrome Improves insulin sensitivity and glucose control.[15][18]Clinical trials are investigating the effects on liver fat and metabolic function.[22]

C15 Keto Esters: A Novel Therapeutic Paradigm

Given the distinct and complementary therapeutic profiles of pentadecanoic acid and ketone esters, the logical next step is to explore the potential of a hybrid molecule that combines the key structural features of both: the C15 keto ester.

A C15 keto ester would feature a fifteen-carbon backbone with a ketone group at the beta-position relative to an ester functionality. This unique structure could potentially offer a dual mechanism of action:

  • The C15 Backbone: The long-chain fatty acid-like structure could engage with metabolic pathways regulated by C15:0, such as PPAR and AMPK activation, offering benefits for metabolic and cardiovascular health.

  • The Keto-Ester Group: The keto-ester moiety could serve as a precursor for ketone body production, providing an alternative energy source and the associated benefits of therapeutic ketosis.

Synthesis of C15 Keto Esters

The synthesis of β-keto esters is a well-established field in organic chemistry, offering several viable routes for the production of C15 keto esters.[3][23][24]

  • Claisen Condensation: A classic method involving the condensation of two ester molecules in the presence of a strong base.[24]

  • Transesterification: A versatile method that allows for the synthesis of various β-keto esters from commercially available starting materials.[3][23]

  • From Ketones and Ethyl Chloroformate: A rapid and efficient method for preparing β-keto esters with diverse substituents.[23][25]

The following is a general protocol for the synthesis of a C15 β-keto ester, adapted from established methodologies.[2][26]

Step 1: Activation of a C13 Carboxylic Acid Derivative

  • Dissolve the C13 carboxylic acid derivative in a suitable solvent (e.g., dichloromethane) at 0°C.

  • Add 4-dimethylaminopyridine (DMAP) and N,N'-dicyclohexylcarbodiimide (DCC) to the solution.

  • Stir the mixture at 0°C for 1-2 hours.

Step 2: Condensation with Meldrum's Acid

  • Add Meldrum's acid to the reaction mixture.

  • Allow the reaction to stir overnight at room temperature to form the intermediate.

Step 3: Formation of the β-Keto Ester

  • Reflux the intermediate in tert-butanol to yield the final C15 β-keto ester.

  • Purify the product using column chromatography.

G C13_acid C13 Carboxylic Acid Derivative intermediate Acyl-Meldrum's Acid Intermediate C13_acid->intermediate DMAP, DCC meldrums_acid Meldrum's Acid meldrums_acid->intermediate c15_keto_ester C15 β-Keto Ester intermediate->c15_keto_ester Reflux tert_butanol tert-Butanol tert_butanol->c15_keto_ester

Caption: General workflow for the synthesis of a C15 β-keto ester.

Proposed Mechanisms of Action for C15 Keto Esters

The therapeutic potential of C15 keto esters likely stems from their ability to modulate multiple signaling pathways.

Caption: Proposed dual mechanisms of action for C15 keto esters.

Preclinical and Clinical Development Roadmap for C15 Keto Esters

While the direct investigation of C15 keto esters is in its infancy, a clear path for their preclinical and clinical development can be outlined based on the extensive research on related compounds.

In Vitro and Preclinical Studies

The initial phase of research should focus on characterizing the biological activity of synthesized C15 keto esters.

This protocol describes a cell-based reporter assay to determine if a C15 keto ester can activate PPARs.[27]

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293T) in appropriate media.

  • Co-transfect the cells with a PPAR expression vector (e.g., PPARα, PPARδ, or PPARγ) and a luciferase reporter plasmid containing a PPAR response element (PPRE).

2. Compound Treatment:

  • Treat the transfected cells with varying concentrations of the C15 keto ester for 24 hours. Include a known PPAR agonist as a positive control and a vehicle control.

3. Luciferase Assay:

  • Lyse the cells and measure luciferase activity using a luminometer.

4. Data Analysis:

  • Normalize the luciferase activity to a control reporter (e.g., Renilla luciferase) to account for transfection efficiency.

  • Plot the fold induction of luciferase activity against the concentration of the C15 keto ester to determine the EC50.

Future Clinical Trials

Following promising preclinical data, clinical trials could be designed to evaluate the safety, pharmacokinetics, and efficacy of C15 keto esters in relevant patient populations.

PhaseObjectivesPotential Endpoints
Phase I Assess safety, tolerability, and pharmacokinetics in healthy volunteers.Adverse events, vital signs, ECG, clinical laboratory tests, plasma levels of the C15 keto ester and its metabolites.
Phase II Evaluate preliminary efficacy and dose-response in patients with metabolic syndrome, NAFLD, or early-stage cardiovascular disease.Changes in HbA1c, lipid profiles, inflammatory markers (e.g., hs-CRP), liver enzymes, and imaging biomarkers of cardiac and liver health.
Phase III Confirm efficacy and safety in a larger patient population.Major adverse cardiovascular events (MACE), progression to type 2 diabetes, resolution of NASH.

Conclusion and Future Directions

C15 keto esters represent a novel and promising class of therapeutic compounds that have the potential to address the complex and multifactorial nature of metabolic and age-related diseases. By integrating the established benefits of pentadecanoic acid with the therapeutic advantages of ketone esters, these molecules offer a unique dual mechanism of action that warrants further investigation.

The path forward requires a concerted effort from medicinal chemists, pharmacologists, and clinical researchers to synthesize and characterize novel C15 keto esters, elucidate their precise mechanisms of action, and evaluate their therapeutic potential in rigorous preclinical and clinical studies. The technical guidance provided in this document serves as a foundational roadmap for these endeavors. The exploration of C15 keto esters may not only lead to the development of new and effective therapies but also deepen our understanding of the intricate interplay between fatty acid metabolism, ketosis, and overall health.

References

  • Metabolic and Pharmacokinetic Profiling of a Ketone Ester by Background SGLT2 Inhibitor Therapy in HFrEF. PMC. [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PMC. [Link]

  • Ketone Ester Treatment Improves Cardiac Function and Reduces Pathologic Remodeling in Preclinical Models of Heart Failure. Circulation: Heart Failure. [Link]

  • Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review. PMC. [Link]

  • β‐Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate. [Link]

  • Ketone ester effects on metabolism and transcription. PMC. [Link]

  • Applications of Transesterification in the Synthesis of Commercial and Noncommercial β -Ketoesters/Esters, Medicinally Important Heterocycles and Production of Biodiesel. Bentham Science Publishers. [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. PMC. [Link]

  • 15-keto-prostaglandin E2 activates host peroxisome proliferator-activated receptor gamma (PPAR-γ) to promote Cryptococcus neoformans growth during infection. PMC. [Link]

  • Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review. PMC. [Link]

  • Some phytoconstituents identified and their reported biological activities. ResearchGate. [Link]

  • Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. PMC. [Link]

  • Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Preprints.org. [Link]

  • Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. MDPI. [Link]

  • Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PLOS One. [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. [Link]

  • Effects of oral Ketone Ester on brain metabolism and cognition: a randomized controlled trial. Alzheimer's & Dementia. [Link]

  • Ketone Ester for Metabolic Syndrome. Clinical Trials. [Link]

  • Small-molecule ketone esters treat brain network abnormalities in an Alzheimer's disease mouse model. bioRxiv. [Link]

  • Exogenous Ketones in Cardiovascular Disease and Diabetes: From Bench to Bedside. MDPI. [Link]

  • Gut microbe-derived pentadecanoic acid could represent a novel health-promoter via multiple pathways. Food & Function (RSC Publishing). [Link]

  • Synthesis of ??-Keto Esters and Amides via Oxidative Cleavage of Cyanoketophosphoranes by Dimethyldioxirane. ResearchGate. [Link]

  • (PDF) Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review. ResearchGate. [Link]

  • Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • 15-hydroxyeicosatetraenoic acid is a preferential peroxisome proliferator-activated receptor beta/delta agonist. PubMed. [Link]

  • Selective One-Pot Synthesis of Allenyl and Alkynyl Esters from β-Ketoesters. PMC. [Link]

  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC. [Link]

  • Ketone Bodies in Neurological Diseases: Focus on Neuroprotection and Underlying Mechanisms. PMC. [Link]

  • Determination of some bioactive chemical constituents from Thesium humile Vahl.. ResearchGate. [Link]

  • Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties. PMC. [Link]

  • Is Fatty15 worth the hype?. Center for Science in the Public Interest. [Link]

  • Regulation of Ketone Body Metabolism and the Role of PPARα. MDPI. [Link]

  • C15: The Essential Fatty Acid Transforming Metabolic Health & Aging | Dr. Venn-Watson | Ep.50. YouTube. [Link]

  • C15:0 Supplementation in Young Adults at Risk for Metabolic Syndrome. ClinicalTrials.gov. [Link]

  • Ketone Ester Effects on Biomarkers of Brain Metabolism and Cognitive Performance in Cognitively Intact Adults ≥ 55 Years Old. A Study Protocol for a Double-Blinded Randomized Controlled Clinical Trial. PMC. [Link]

  • Pharmacokinetics and metabolic effects of ketone monoester supplementation: The first simultaneous CKM and CGM study under normal diet and activities. PMC. [Link]

  • 15-keto-prostaglandin E2 activates host peroxisome proliferator-activated receptor gamma (PPAR-γ) to promote Cryptococcus neoformans growth during infection. PubMed. [Link]

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  • Pharmacokinetic effects of a single-dose nutritional ketone ester supplement on brain glucose and ketone metabolism in alcohol use disorder. PubMed. [Link]

  • Identification and Molecular Characterization of PPARδ as a Novel Target for Covalent Modification by 15-deoxy-Δ12, 14-prostaglandin J2. PMC. [Link]

  • Ketone Ester for Frail Elderly. Power. [Link]

  • Ketone bodies as treatments for neurological illnesses. SciELO. [Link]

  • Effect of Ketone Esters on Liver Fat Content and Metabolic Function. ClinicalTrials.gov. [Link]

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Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Methyl 13-Oxotetradecanoate via Mn(III)-Mediated Radical Addition

Target Audience: Synthetic Chemists, Process Researchers, and Drug/Fragrance Development Professionals Document Type: Technical Protocol & Mechanistic Guide Strategic Context & Mechanistic Rationale Methyl 13-oxotetradec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug/Fragrance Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Context & Mechanistic Rationale

Methyl 13-oxotetradecanoate is a highly valued long-chain keto-ester, serving as a critical intermediate in the synthesis of macrocyclic compounds, most notably the benchmark musk odorant (–)-3-methylcyclopentadecanone (muscone)[1]. Historically, the assembly of such macrocyclic precursors required lengthy, low-yielding sequences.

This protocol details a highly efficient, redox-coupled radical addition strategy. By leveraging the in situ generation of Manganese(III), acetone is directly coupled to the terminal alkene of methyl undecylenate[1].

The Causality of the Catalytic Design (E-E-A-T Insights)

Rather than utilizing stoichiometric, moisture-sensitive, and expensive Mn(III) salts, this protocol employs a self-validating catalytic cycle. Manganese(II) acetate is introduced as a pre-catalyst. The slow, controlled addition of potassium permanganate (KMnO₄) oxidizes Mn(II) to the active Mn(III) species in situ[1].

  • Enolization & SET Oxidation: The acetic acid co-solvent facilitates the enolization of acetone. Mn(III) performs a Single-Electron Transfer (SET) oxidation on the enol, generating an electrophilic acetonyl radical (•CH₂COCH₃)[2].

  • Regioselective Addition: The acetonyl radical adds exclusively to the less sterically hindered terminal carbon of methyl undecylenate.

  • Hydrogen Abstraction: The resulting secondary radical abstracts a hydrogen atom from the solvent matrix to yield the saturated ketone (Methyl 13-oxotetradecanoate), preventing unwanted polymerization[2].

Mechanism Acetone Acetone (Solvent/Reactant) Acetonyl Acetonyl Radical (•CH2COCH3) Acetone->Acetonyl Oxidation by Mn(III) Mn3 Mn(III) Species (Active Oxidant) Mn3->Acetonyl 1e- reduction Mn2 Mn(II) Acetate (Catalyst Precursor) Mn3->Mn2 Adduct Secondary Radical Adduct Acetonyl->Adduct Addition to Alkene Alkene Methyl Undecylenate (Substrate) Alkene->Adduct Product Methyl 13-oxotetradecanoate (Target Product) Adduct->Product H-atom abstraction Mn2->Mn3 Oxidation KMnO4 KMnO4 (Terminal Oxidant) KMnO4->Mn3 Drives catalytic cycle

Fig 1. Mn(III)-mediated radical addition mechanism for Methyl 13-oxotetradecanoate synthesis.

Quantitative Reaction Parameters

The stoichiometry is precisely balanced to ensure that the generation of the acetonyl radical matches the availability of the alkene, minimizing dimerization of the radical (acetonylacetone formation). Note that 1 equivalent of KMnO₄ reacting with Mn(II) generates 5 equivalents of Mn(III). Therefore, 0.32 equivalents of KMnO₄ effectively yields ~1.6 equivalents of the active Mn(III) oxidant relative to the substrate, driving the reaction to completion[1],[2].

Table 1: Reagent Stoichiometry and Function

ReagentRoleAmountMolesEquivalents
Methyl Undecylenate Primary Substrate50.0 g0.25 mol1.0 eq
Acetone Reactant / Bulk Solvent300 mLExcessExcess
Glacial Acetic Acid Co-solvent / Enolization Promoter200 mLExcessExcess
Potassium Acetate Buffer / Ligand70.0 g720 mmol2.88 eq
Mn(II) Acetate Tetrahydrate Catalyst Precursor1.0 g0.4 mmol0.0016 eq
Potassium Permanganate Terminal Oxidant12.6 g79.7 mmol0.32 eq

Experimental Protocol

Workflow Overview

Workflow Step1 1. System Setup N2, 70°C Step2 2. Reagent Mixing Acetone, KOAc, Mn(II) Step1->Step2 Step3 3. Substrate Addition Methyl Undecylenate Step2->Step3 Step4 4. In Situ Oxidation KMnO4 (Portions) Step3->Step4 Step5 5. Quench & Workup H2O / DCM Step4->Step5 Step6 6. Purification Chromatography Step5->Step6

Fig 2. Step-by-step experimental workflow for the synthesis of Methyl 13-oxotetradecanoate.

Step-by-Step Execution

Step 1: System Preparation

  • Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and a temperature probe.

  • Purge the system thoroughly with dry Nitrogen (N₂) for 15 minutes to displace oxygen, which can quench carbon-centered radicals.

Step 2: Catalyst & Solvent Mixing

  • Charge the flask with Potassium Acetate (70.0 g) and Manganese(II) Acetate Tetrahydrate (1.0 g)[2].

  • Add Acetone (300 mL) and Glacial Acetic Acid (200 mL).

  • Begin moderate mechanical stirring and heat the mixture to 70°C using an oil bath[2].

Step 3: Substrate Introduction

  • Once the internal temperature stabilizes at 70°C, add Methyl Undecylenate (50.0 g, 0.25 mol) in a single portion[2].

Step 4: In Situ Oxidation (Critical Step)

  • Weigh out solid Potassium Permanganate (12.6 g).

  • Add the KMnO₄ to the reaction mixture in very small portions over a strict period of 4 hours while maintaining the internal temperature at 70°C[1].

    • Expert Insight: Do not accelerate this addition. Dumping the oxidant will cause a thermal runaway, over-oxidize the terminal alkene to an aldehyde/carboxylic acid, and crash out inactive MnO₂. Slow addition ensures a steady, low concentration of Mn(III)[1].

Step 5: Quench and Extraction

  • After the 4-hour addition period, remove the heat source and allow the reaction mixture to cool to room temperature.

  • Dilute the mixture by pouring it into 1500 mL of deionized water to quench the reaction and solubilize the inorganic salts[1].

  • Extract the aqueous mixture with Dichloromethane (DCM) or Diethyl Ether (3 × 400 mL)[2].

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ until the evolution of CO₂ ceases (neutralizing the acetic acid), followed by a final wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure in vacuo to yield the crude product as a pale-yellow oil[1].

Analytical & Purification Strategies

The crude reaction mixture typically exhibits an 82% to 90% conversion rate by Gas-Liquid Chromatography (GLC)[1],[2].

Table 2: Expected Analytical Profile

Analytical MethodConditions / ParametersExpected Observation
GLC Conversion SE54 Column; 100-250°C at 4°C min⁻¹~82% - 90% conversion of starting material[1],[2].
TLC Silica gel; Hexane 50% / Et₂O 50%Distinct major product spot (UV inactive, requires KMnO₄ or PMA stain).
Purification Flash Column ChromatographyIsocratic or shallow gradient (Hexane/Et₂O) yields the purified keto-ester.
Downstream Utility Wittig-Horner ReactionReady for immediate reaction with trimethyl phosphonoacetate to form dimethyl 3-methylpentadecanedioate[1].

References

  • Radical Addition of Acetone to Alkenes: Two Short Routes to Muscone Source: Perfumer & Flavorist URL
  • Source: Google Patents (Quest International)

Sources

Application

Methyl 13-oxotetradecanoate synthesis from diethyl malonate

Application Note & Protocol Title: Synthesis of Methyl 13-Oxotetradecanoate via Acylation-Decarboxylation of Dimethyl Malonate Abstract This application note provides a comprehensive, in-depth guide for the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Title: Synthesis of Methyl 13-Oxotetradecanoate via Acylation-Decarboxylation of Dimethyl Malonate

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of methyl 13-oxotetradecanoate, a long-chain β-keto ester. These molecules are valuable intermediates in the synthesis of complex natural products, pharmaceuticals, and specialty chemicals. The described methodology utilizes a robust and efficient two-step sequence starting from dimethyl malonate. The process involves an initial C-acylation with dodecanoyl chloride, followed by a selective Krapcho decarboxylation to yield the target product. This approach avoids the harsh saponification conditions often associated with traditional malonic ester syntheses and offers high selectivity, making it a superior method for producing the desired mono-ester.[1][2] This guide details the underlying reaction mechanisms, provides step-by-step experimental protocols, and offers expert insights into critical process parameters for researchers, chemists, and professionals in drug development.

Introduction

Long-chain β-keto esters are pivotal building blocks in organic synthesis. The presence of two distinct carbonyl functionalities, a ketone and an ester, at a 1,3-positional relationship allows for a wide array of subsequent chemical transformations. Methyl 13-oxotetradecanoate serves as a precursor for molecules such as pheromones, complex lipids, and other bioactive compounds.

The malonic ester synthesis is a cornerstone of C-C bond formation in chemistry.[3] However, the classical pathway, which involves alkylation followed by harsh hydrolysis and decarboxylation, is not suitable for directly producing β-keto esters.[3][4] A more elegant and direct strategy involves the acylation of a malonate diester followed by the selective removal of a single ester group. The Krapcho decarboxylation is an ideal reaction for this purpose, as it proceeds under near-neutral conditions by heating the substrate in a polar aprotic solvent, often with a halide salt catalyst.[5][6][7] This method is particularly effective for β-keto esters and malonates, offering high yields and excellent functional group tolerance.[1]

This document will guide the user through this modern synthetic route, emphasizing the rationale behind procedural choices and providing a reliable protocol for laboratory application.

Reaction Scheme and Mechanism

The synthesis of methyl 13-oxotetradecanoate is achieved in two primary stages:

  • Acylation: Formation of the dimethyl malonate enolate and its subsequent acylation with dodecanoyl chloride.

  • Decarboxylation: Selective removal of one methoxycarbonyl group via the Krapcho decarboxylation.

Overall Reaction Scheme:

Overall Reaction Scheme

(A proper chemical drawing of the overall reaction would be placed here.)

Mechanism of Acylation

The acylation step is a nucleophilic acyl substitution reaction.

  • Enolate Formation: The α-protons of dimethyl malonate are acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent ester carbonyls. A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the α-carbon, forming a resonance-stabilized enolate.

  • Nucleophilic Attack: The resulting enolate acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon of dodecanoyl chloride.

  • Tetrahedral Intermediate and Product Formation: A tetrahedral intermediate is formed, which then collapses, expelling the chloride leaving group to yield the C-acylated product, dimethyl 2-(dodecanoyl)malonate.

Mechanism of Krapcho Decarboxylation

The Krapcho decarboxylation provides a mild method for converting the acylated malonate into the final β-keto ester.[6]

  • Nucleophilic Attack: A halide ion (e.g., Cl⁻ from LiCl) acts as a nucleophile and attacks the methyl group of one of the esters in an SN2 fashion.[1][7] This step is most efficient with methyl esters.[1][5]

  • Carboxylate Formation: This attack results in the formation of a carboxylate anion and methyl chloride.

  • Decarboxylation: The intermediate β-keto carboxylate is unstable upon heating and readily loses carbon dioxide (CO₂) to form a resonance-stabilized enolate.

  • Protonation: The enolate is subsequently protonated by a trace amount of water present in the solvent (wet DMSO) to give the final product, methyl 13-oxotetradecanoate.[1][5]

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis.

Materials and Reagents

All quantitative data for the reagents are summarized in the table below.

ReagentFormulaMolar Mass ( g/mol )Amount (mmol)Mass / VolumeProperties / PuritySupplier
Part A: Acylation
Sodium HydrideNaH24.00502.0 g60% dispersion in oilSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-200 mL≥99.9%, inhibitor-freeThermo Fisher
Dimethyl MalonateC₅H₈O₄132.11506.61 g (5.7 mL)≥99%Acros Organics
Dodecanoyl ChlorideC₁₂H₂₃ClO218.765010.94 g (11.9 mL)≥98%TCI Chemicals
Hydrochloric Acid (HCl)HCl36.46-As needed1 M aqueous solutionJ.T. Baker
Saturated Sodium BicarbonateNaHCO₃84.01-As neededAqueous solutionLabChem
Anhydrous Magnesium SulfateMgSO₄120.37-As neededGranularEMD Millipore
Part B: Decarboxylation
Dimethyl 2-(dodecanoyl)malonateC₁₇H₃₀O₅314.42(from Part A)(from Part A)Crude product-
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13-150 mLAnhydrousAlfa Aesar
Lithium ChlorideLiCl42.39552.33 g≥99%, anhydrousAvantor
Deionized WaterH₂O18.02551.0 mL--
Diethyl Ether(C₂H₅)₂O74.12-As neededACS GradeVWR
BrineNaCl58.44-As neededSaturated aqueous-
Workflow Diagram

SynthesisWorkflow cluster_acylation Part A: Acylation cluster_decarboxylation Part B: Decarboxylation A1 Suspend NaH in anhydrous THF under N2 atmosphere at 0 °C A2 Add Dimethyl Malonate dropwise A1->A2 1. A3 Stir for 30 min (Enolate Formation) A2->A3 2. A4 Add Dodecanoyl Chloride dropwise at 0 °C A3->A4 3. A5 Warm to RT and stir for 3-4 hours A4->A5 4. A6 Quench with 1 M HCl (aq) A5->A6 5. A7 Aqueous Workup & Extraction A6->A7 6. A8 Dry, filter, and concentrate to yield crude intermediate A7->A8 7. B1 Combine crude intermediate, LiCl, H2O, and DMSO A8->B1 Transfer crude product B2 Heat mixture to 160-170 °C B1->B2 1. B3 Monitor CO2 evolution; stir for 2-3 hours B2->B3 2. B4 Cool to RT and pour into water B3->B4 3. B5 Extract with Diethyl Ether B4->B5 4. B6 Wash, dry, and concentrate B5->B6 5. B7 Purify by vacuum distillation B6->B7 6. Final Final B7->Final Final Product: Methyl 13-Oxotetradecanoate

Caption: Experimental workflow for the two-part synthesis.

Step-by-Step Procedure

Part A: Synthesis of Dimethyl 2-(dodecanoyl)malonate

  • Apparatus Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool under a stream of dry nitrogen.

  • Reagent Addition: To the flask, add sodium hydride (2.0 g of 60% dispersion, 50 mmol) and wash the mineral oil away with two portions of anhydrous hexanes under nitrogen. Suspend the oil-free NaH in 100 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

  • Enolate Formation: Add dimethyl malonate (5.7 mL, 50 mmol) dropwise to the stirred suspension over 20 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases.

  • Acylation: Re-cool the resulting enolate solution to 0 °C. Add a solution of dodecanoyl chloride (11.9 mL, 50 mmol) in 50 mL of anhydrous THF dropwise over 30 minutes. A precipitate of NaCl will form.

  • Reaction Completion: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl until the mixture is acidic (pH ~2). Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether and 100 mL of water.

  • Extraction and Isolation: Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl 2-(dodecanoyl)malonate as a pale yellow oil. The crude product can be used directly in the next step without further purification.

Part B: Krapcho Decarboxylation

  • Apparatus Setup: Place the crude dimethyl 2-(dodecanoyl)malonate from Part A into a 500 mL round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer.

  • Reagent Addition: Add DMSO (150 mL), anhydrous lithium chloride (2.33 g, 55 mmol), and deionized water (1.0 mL, 55 mmol).

  • Decarboxylation Reaction: Heat the mixture in an oil bath to 160-170 °C. Vigorous evolution of gas (CO₂) should be observed. Maintain this temperature for 2-3 hours, or until gas evolution ceases and TLC analysis indicates the consumption of the starting material.

  • Work-up: Allow the reaction mixture to cool to room temperature. Pour the dark solution into a 1 L beaker containing 500 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

  • Isolation: Combine the organic extracts and wash with water (2 x 200 mL) to remove residual DMSO, followed by a wash with brine (200 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure methyl 13-oxotetradecanoate as a colorless liquid.

Safety Precautions
  • Sodium Hydride (NaH): Highly flammable and water-reactive, releasing flammable hydrogen gas upon contact with moisture.[8] Handle only under an inert atmosphere (nitrogen or argon). All glassware must be scrupulously dried. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[9][10]

  • Dodecanoyl Chloride: Corrosive and reacts with water to release HCl gas.[11] Handle in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.[11]

  • High Temperatures: The decarboxylation step requires high temperatures. Use a properly secured oil bath in a fume hood and ensure no flammable solvents are nearby.

  • General: All procedures should be performed in a well-ventilated chemical fume hood. An emergency shower and eyewash station should be readily accessible.[9]

Data and Expected Results

ParameterExpected Value
Intermediate (Crude)
AppearancePale yellow oil
Yield>95% (crude)
Final Product
AppearanceColorless liquid or low-melting solid
Expected Yield75-85% (after distillation)
Boiling Point~145-150 °C at 1 mmHg
¹H NMR (CDCl₃, 400 MHz) δ 3.73 (s, 3H, -OCH₃), 3.45 (s, 2H, -C(O)CH₂C(O)-), 2.54 (t, 2H, -CH₂C(O)-), 1.59 (quint, 2H), 1.25 (br s, 16H), 0.88 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 202.9, 174.2, 52.4, 49.2, 43.1, 31.9, 29.6, 29.5, 29.4, 29.3, 29.1, 23.8, 22.7, 14.1
IR (neat, cm⁻¹) ~2925, 2855, 1745 (ester C=O), 1720 (ketone C=O)

Discussion: The Scientist's Perspective

Rationale for Reagent Selection
  • Dimethyl Malonate: The choice of dimethyl malonate over the more common diethyl malonate is strategic. Methyl esters are more susceptible to SN2 attack by the halide ion in the Krapcho decarboxylation, leading to faster and cleaner reactions at lower temperatures compared to their ethyl ester counterparts.[1][5]

  • Sodium Hydride: NaH is a powerful, non-nucleophilic base that irreversibly deprotonates the malonate, driving the enolate formation to completion and preventing side reactions. Using an alkoxide base like sodium methoxide could lead to reversible deprotonation and potential side reactions with the acyl chloride.

  • Lithium Chloride: While other salts like NaCl can be used, LiCl is often more effective due to the Lewis acidic nature of the Li⁺ ion, which can coordinate to and activate the ester carbonyl, facilitating the initial nucleophilic attack.[6]

Critical Process Parameters
  • Anhydrous Conditions (Acylation): The acylation step must be conducted under strictly anhydrous conditions. Any moisture will react with both the sodium hydride and the dodecanoyl chloride, reducing the yield and generating unwanted byproducts.

  • Temperature Control: Maintaining a low temperature (0 °C) during the addition of dimethyl malonate and dodecanoyl chloride is crucial to control the reaction rate and prevent potential side reactions, such as self-condensation or O-acylation.

  • Solvent Choice (Decarboxylation): A high-boiling, polar aprotic solvent like DMSO is essential for the Krapcho reaction. It effectively dissolves the salts and substrates and can withstand the high temperatures required for the decarboxylation to proceed at a reasonable rate.[5] The addition of a stoichiometric amount of water ensures a proton source is available to quench the enolate formed after CO₂ loss.[7]

Troubleshooting
  • Low Yield in Acylation: This is often due to moisture in the reaction. Ensure all glassware is flame-dried and solvents are properly anhydrous. Incomplete deprotonation can also be a cause; ensure the NaH is of good quality and that hydrogen evolution is complete before adding the acyl chloride.

  • Incomplete Decarboxylation: If the reaction stalls (i.e., TLC shows remaining starting material after several hours at temperature), the temperature may be too low, or the salt catalyst may be inactive. Ensure the reaction temperature is maintained at >160 °C.

  • Product Purification: The final product is a high-boiling liquid. Efficient purification requires a good vacuum pump for distillation. If distillation is not feasible, column chromatography on silica gel can be used as an alternative.

Conclusion

The described protocol outlines a reliable and high-yielding synthesis of methyl 13-oxotetradecanoate from dimethyl malonate. The key acylation-decarboxylation sequence leverages the efficiency and selectivity of the Krapcho reaction, providing a significant advantage over classical methods. This application note serves as a practical guide for laboratory chemists, offering not only a step-by-step procedure but also the critical scientific reasoning behind it, enabling successful and reproducible synthesis of this valuable chemical intermediate.

References

  • Krapcho, A. P. Krapcho Decarboxylation. Wikipedia. [Link]

  • Krapcho Decarboxylation. Chem-Station International Edition. [Link]

  • All Things Organic. Krapcho Decarboxylation. YouTube. [Link]

  • Chemistry Steps. The Krapcho Decarboxylation. YouTube. [Link]

  • Krapcho Decarboxylation. SynArchive. [Link]

  • New Jersey Department of Health. Hazard Summary: Sodium Hydride. NJ.gov. [Link]

  • Tsuji, J. Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B. [Link]

  • The Organic Chemistry Tutor. Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. YouTube. [Link]

Sources

Method

Application Note: Purification of Methyl 13-oxotetradecanoate by Normal-Phase Column Chromatography

Introduction & Mechanistic Context Methyl 13-oxotetradecanoate (CAS: 18993-10-7) is a crucial keto-fatty acid methyl ester utilized as an advanced intermediate in the synthesis of macrocyclic musk compounds, most notably...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Methyl 13-oxotetradecanoate (CAS: 18993-10-7) is a crucial keto-fatty acid methyl ester utilized as an advanced intermediate in the synthesis of macrocyclic musk compounds, most notably muscone (3-methylcyclopentadecanone) . The compound is typically synthesized via the radical addition of acetone to methyl undecylenate, a reaction mediated by the in situ generation of manganese(III) and potassium permanganate .

While the synthesis is efficient, the resulting crude mixture presents a complex purification challenge. It contains unreacted methyl undecylenate (starting material), volatile acetone self-condensation products, and highly polar over-oxidation artifacts. For downstream Wittig-Horner olefination and macrocyclization to succeed, the methyl 13-oxotetradecanoate must be isolated with >98% purity. This application note establishes a self-validating, highly reproducible normal-phase chromatography protocol designed specifically for isolating this lipidic keto-ester.

Physicochemical Profiling & Chromatographic Strategy

Understanding the functional group dichotomy between the starting material and the product dictates the chromatographic strategy.

PropertyMethyl Undecylenate (Starting Material)Methyl 13-oxotetradecanoate (Target Product)
Molecular Formula C12H22O2C15H28O3
Functional Groups Terminal Alkene, Methyl EsterKetone (13-oxo), Methyl Ester
Relative Polarity Low (Elutes first)Moderate (Elutes second)
TLC Rf​ (85:15 Hexane:EtOAc) ~0.75~0.35
2,4-DNP Stain Response Negative (No reaction)Positive (Bright Orange)
KMnO4 Stain Response Positive (Rapid yellow on purple)Positive (Slow yellow on purple)

Expertise & Experience (Causality): The addition of the 13-oxo group significantly increases the dipole moment of the target molecule compared to the starting alkene. Therefore, normal-phase silica gel ( SiO2​ ) is the stationary phase of choice. A step-gradient of Hexane and Ethyl Acetate (EtOAc) is employed: a non-polar wash (95:5) rapidly clears the unreacted methyl undecylenate, followed by a slight polarity increase (85:15) to elute the target keto-ester while leaving polar manganese salts and over-oxidation products on the baseline.

Experimental Workflow Visualization

Workflow Start Crude Reaction Mixture (Methyl undecylenate + Product) TLC TLC Profiling (Hexane:EtOAc 85:15) Start->TLC Step 1 Pack Silica Column Packing (Slurry in Hexane) TLC->Pack Step 2 Load Dry Loading (Adsorbed on Silica) Pack->Load Step 3 Elute1 Elution Step 1 (95:5 Hexane:EtOAc) Removes Alkene Load->Elute1 Step 4 Elute2 Elution Step 2 (85:15 Hexane:EtOAc) Elutes Keto-Ester Elute1->Elute2 Step 5 Analyze Fraction Analysis (2,4-DNP Stain for Ketone) Elute2->Analyze Step 6 Pure Pure Methyl 13-oxotetradecanoate (>98% Purity) Analyze->Pure Step 7

Figure 1: Purification workflow for methyl 13-oxotetradecanoate via silica gel chromatography.

Step-by-Step Preparative Protocol

Materials Required
  • Stationary Phase: Silica Gel 60 (230–400 mesh, for flash chromatography).

  • Mobile Phase: Hexane (HPLC grade) and Ethyl Acetate (HPLC grade).

  • TLC Plates: Silica gel 60 F254 aluminum-backed sheets.

  • Stains: 2,4-Dinitrophenylhydrazine (2,4-DNP) solution and Potassium Permanganate ( KMnO4​ ) solution.

Step 1: Dry Loading Preparation

Causality Insight: Crude mixtures from radical additions often contain trace manganese salts and polymeric byproducts that cause poor solubility in hexane, leading to band tailing if loaded as a liquid. Dry loading circumvents this by pre-adsorbing the sample to ensure a perfectly horizontal, narrow loading band.

  • Dissolve the crude reaction mixture (e.g., 5.0 g) in 20 mL of Dichloromethane (DCM).

  • Add 10.0 g of dry Silica Gel 60 to the flask.

  • Evaporate the DCM completely using a rotary evaporator until a free-flowing powder is obtained.

Step 2: Column Packing
  • Prepare a slurry of 150 g of Silica Gel 60 in 300 mL of Hexane.

  • Pour the slurry into a glass column (e.g., 5 cm diameter) equipped with a glass frit and stopcock.

  • Drain the solvent until the hexane level is exactly 1 cm above the silica bed. Tap the column gently to ensure a tightly packed, even bed.

Step 3: Sample Application and Elution
  • Carefully pour the dry-loaded silica powder (from Step 1) evenly onto the top of the packed silica bed.

  • Add a 1 cm protective layer of clean sea sand on top of the sample to prevent bed disruption during solvent addition.

  • Step-Gradient 1 (Alkene Removal): Elute with 500 mL of 95:5 Hexane:EtOAc. Collect 50 mL fractions. This phase selectively washes out the unreacted methyl undecylenate.

  • Step-Gradient 2 (Product Elution): Switch the mobile phase to 85:15 Hexane:EtOAc (1000 mL). Continue collecting 50 mL fractions. The increased polarity will elute the methyl 13-oxotetradecanoate.

Step 4: Self-Validating Fraction Analysis

Trustworthiness Insight: Relying solely on UV detection is impossible here, as neither the starting material nor the product is strongly UV-active. We employ a dual-stain orthogonal validation system to guarantee the identity of the fractions.

  • Spot fractions on a TLC plate.

  • Develop the plate in 85:15 Hexane:EtOAc.

  • Primary Screen (2,4-DNP): Dip the plate in 2,4-DNP stain and heat gently. Fractions containing methyl 13-oxotetradecanoate will instantly form a bright orange precipitate (hydrazone formation with the 13-oxo group).

  • Secondary Screen ( KMnO4​ ): Dip a duplicate plate in KMnO4​ . The starting material (alkene) will oxidize immediately, appearing as a bright yellow spot near the solvent front ( Rf​ ~0.75). The product will appear lower ( Rf​ ~0.35).

  • Pool all fractions that are strictly 2,4-DNP positive and KMnO4​ fast-reacting negative .

  • Concentrate the pooled fractions via rotary evaporation to yield pure methyl 13-oxotetradecanoate as a pale-yellow to colorless oil.

Fraction Elution Summary Table

Elution VolumeEluent Ratio (Hex:EtOAc)Dominant Compound2,4-DNP ResultAction
0 – 300 mL95:5Solvent front / Void volumeNegativeDiscard
300 – 500 mL95:5Methyl undecylenateNegativeRecover/Recycle
500 – 650 mL85:15Mixed transition zoneFaint OrangeSet aside / Re-column
650 – 1200 mL 85:15 Methyl 13-oxotetradecanoate Strong Orange Pool & Concentrate
> 1200 mL85:15Polar oxidation byproductsNegativeDiscard

Troubleshooting & E-E-A-T Insights

  • Issue: Co-elution of starting material and product.

    • Cause: The gradient was ramped to 85:15 too early.

    • Solution: Ensure the 95:5 wash is maintained until TLC confirms the complete absence of the high- Rf​ alkene spot (using KMnO4​ stain) before switching to the 85:15 eluent.

  • Issue: Product band is excessively broad (>800 mL elution volume).

    • Cause: The silica gel bed was poorly packed (channeling) or the dry loading silica was not completely dried of DCM.

    • Solution: Always ensure the dry-loaded sample is a completely free-flowing powder. Residual DCM acts as a strong eluent and will drag the product down the column prematurely, destroying resolution.

References

  • Munro, D., & Palmer, K. (2000). Radical Addition of Acetone to Alkenes: Two Short Routes to Muscone. Perfumer & Flavorist, 25, 1-4.[Link]

  • Quest International B.V. (2000). Addition of ketones to alkenes (European Patent No. EP0976714A1).
Application

Application Note: GC-MS Analysis and Structural Characterization of Methyl 13-oxotetradecanoate

Executive Summary Methyl 13-oxotetradecanoate (CAS No. 18993-10-7; MW: 256.38 g/mol ) is a bifunctional lipid molecule characterized by a terminal methyl ester and a near-terminal ketone group.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 13-oxotetradecanoate (CAS No. 18993-10-7; MW: 256.38 g/mol ) is a bifunctional lipid molecule characterized by a terminal methyl ester and a near-terminal ketone group. It is heavily utilized as a critical intermediate in the industrial synthesis of macrocyclic musk fragrances, such as muscone, via the radical addition of acetone to methyl undecylenate[1]. Furthermore, oxo-fatty acid methyl esters (oxo-FAMEs) are frequently encountered in lipidomic profiling and geochemical biomarker analysis.

This application note provides a comprehensive, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol designed for researchers and drug development professionals. It details the mechanistic rationale behind chromatographic separation and electron ionization (EI) fragmentation, ensuring robust identification and quantification.

Mechanistic Principles of Detection

The analytical power of GC-MS for oxo-FAMEs lies in the predictable and highly diagnostic fragmentation pathways induced by 70 eV Electron Ionization (EI). Because Methyl 13-oxotetradecanoate is a bifunctional molecule, its mass spectrum is a composite of ester-directed and ketone-directed cleavages[2].

  • Ester-Directed Cleavage (McLafferty Rearrangement): The defining feature of unbranched FAMEs is the McLafferty rearrangement at the ester terminus. This involves the transfer of a γ -hydrogen to the carbonyl oxygen via a six-membered transition state, followed by α , β -bond cleavage. This yields the highly stable enol radical cation at m/z 74, which typically serves as the base peak[3].

  • Ketone-Directed Cleavage: The presence of the ketone at the C13 position introduces competing fragmentation pathways.

    • α -Cleavage: Homolytic cleavage of the C12–C13 bond adjacent to the carbonyl group generates a highly stable acylium ion at m/z 43 ( [CH3​CO]+ ).

    • Ketone McLafferty Rearrangement: Similar to the ester terminus, the ketone group can abstract a γ -hydrogen (from C10), resulting in cleavage between C11 and C12 to yield an enol fragment at m/z 58.

  • Molecular Ion Stability: The molecular ion ( [M]+∙ at m/z 256) is typically present but of low abundance (often <5% relative abundance) due to the rapid radical-site initiation and subsequent aliphatic chain cleavage[4].

Fragmentation_Pathways M_ion Molecular Ion [M]+. m/z 256 F74 Ester McLafferty m/z 74 M_ion->F74 γ-H transfer (C2-C3 cleavage) F58 Ketone McLafferty m/z 58 M_ion->F58 γ-H transfer (C11-C12 cleavage) F43 Alpha-Cleavage m/z 43[CH3CO]+ M_ion->F43 α-cleavage at C12-C13 F225 Methoxy Loss m/z 225 [M-31]+ M_ion->F225 -OCH3 radical loss

Logical EI-MS fragmentation pathways for Methyl 13-oxotetradecanoate.

Analytical Workflow

The following workflow outlines the progression from sample preparation through data interpretation, emphasizing the integration of internal standards to maintain a self-validating system.

GCMS_Workflow Prep Sample Prep (Hexane + IS) GC Gas Chromatography (DB-5MS Column) Prep->GC 1 µL Injection EI Electron Ionization (70 eV Source) GC->EI Thermal Elution MS Mass Spectrometry (Quadrupole Scan) EI->MS Ion Acceleration Data Data Analysis (Peak Integration) MS->Data Mass Spectra

GC-MS analytical workflow for Methyl 13-oxotetradecanoate.

Self-Validating Experimental Protocol

To ensure that matrix effects, injection volume discrepancies, or inlet discrimination do not compromise data integrity, this protocol employs Methyl heptadecanoate (C17:0 FAME) as an Internal Standard (IS) and mandates rigorous System Suitability Testing (SST).

Step 1: Sample and Standard Preparation
  • Rationale: Methyl 13-oxotetradecanoate is highly soluble in non-polar solvents. Hexane is selected over heavier solvents (like toluene) because its high volatility ensures rapid expansion and clearing in the GC inlet, preventing peak tailing and liner overload.

  • Procedure:

    • Accurately weigh 10.0 mg of Methyl 13-oxotetradecanoate standard and dissolve in 10.0 mL of GC-grade hexane (Stock: 1 mg/mL).

    • Prepare a 1 mg/mL stock of the Internal Standard (Methyl heptadecanoate) in hexane.

    • Dilute the target analyte to a working range of 10–100 µg/mL, spiking each calibration level and unknown sample with exactly 50 µg/mL of the IS.

    • Prepare a Matrix Blank containing only hexane and 50 µg/mL of the IS.

Step 2: GC-MS Instrument Configuration
  • Rationale: A DB-5MS (5% phenyl / 95% dimethylpolysiloxane) column is optimal. While unbranched FAMEs resolve well on purely non-polar columns (e.g., DB-1), the slight polarity of the 5% phenyl phase provides the necessary dipole-induced dipole interactions to resolve the ketone group of the oxo-FAME from background lipid matrices.

ParameterSetting / SpecificationCausality / Rationale
Column DB-5MS (30 m × 0.25 mm ID, 0.25 µm film)Slight polarity resolves ketone from standard lipids.
Carrier Gas Helium, constant flow at 1.0 mL/minMaintains optimal linear velocity for MS vacuum.
Inlet Temperature 250 °CFlash-vaporizes C15 lipid without thermal degradation.
Injection Volume 1.0 µL, Split ratio 10:1Prevents column overloading; sharpens initial band.
Oven Program 80°C (hold 1 min) 15°C/min to 200°C 5°C/min to 280°C (hold 5 min)Shallow ramp through 200–280°C maximizes resolution of structurally similar C14–C16 isomers.
Transfer Line Temp 280 °CPrevents cold-spot condensation before the MS source.
Ionization Mode Electron Ionization (EI), 70 eVStandardized energy for reproducible library matching.
Mass Range (Scan) m/z 40 to 400Captures low-mass acylium ions and the molecular ion.
Step 3: System Suitability and Quality Control
  • Rationale: Without continuous validation, MS source contamination can selectively suppress high-mass ions.

  • Procedure:

    • Blank Verification: Inject the Matrix Blank. Verify the absence of any peak at the retention time of Methyl 13-oxotetradecanoate (S/N < 3).

    • IS Response Check: Ensure the peak area of the Methyl heptadecanoate IS does not deviate by more than ± 10% across all runs.

    • Ion Ratio Stability: In the mid-level calibration standard, verify that the molecular ion (m/z 256) is detectable (S/N > 10) to confirm the MS source is clean and properly tuned.

Data Interpretation & Quantitative Analysis

Quantification should be performed using the Extracted Ion Chromatogram (EIC) of the base peak (m/z 74) for both the analyte and the internal standard, with secondary ions used as qualifiers to guarantee peak purity.

Diagnostic Fragment Table for Methyl 13-oxotetradecanoate:

m/zIon Identity / FormulaRelative AbundanceDiagnostic Significance
74 [CH2​=C(OH)OCH3​]+∙ 100% (Base Peak)Confirms the presence of the unhindered methyl ester terminus via McLafferty rearrangement.
43 [CH3​CO]+ HighConfirms the terminal methyl ketone structure via α -cleavage.
58 [CH3​C(OH)=CH2​]+∙ ModerateConfirms the ketone position via secondary McLafferty rearrangement.
225 [M−OCH3​]+ LowConfirms the loss of the methoxy radical, characteristic of methyl esters.
256 [M]+∙ Low (< 5%)Molecular ion; confirms the intact molecular weight of the C15 oxo-FAME.

Calculation: Determine the Relative Response Factor (RRF) using the calibration curve:

RRF=AreaIS​×ConcentrationTarget​AreaTarget​×ConcentrationIS​​

Apply the RRF to unknown samples to determine the absolute concentration of Methyl 13-oxotetradecanoate, ensuring the protocol remains internally validated against injection anomalies.

References

  • Radical Addition of Acetone to Alkenes: Two Short Routes to Muscone Perfumer & Flavorist[Link][1]

  • Comprehensive quantum chemical and mass spectrometric analysis of the McLafferty rearrangement of methyl valerate RSC Publishing[Link][3]

  • Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization PMC / National Institutes of Health[Link][4]

  • Mass Spectra of Esters. Formation of Rearrangement Ions Analytical Chemistry (ACS Publications)[Link][2]

Sources

Method

Application Note: High-Resolution ¹H NMR Spectrum Interpretation of Methyl 13-oxotetradecanoate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary Methyl 13-oxotetradecanoate ( C15​H28​...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

Methyl 13-oxotetradecanoate ( C15​H28​O3​ ) is a critical oxo-fatty acid methyl ester (oxo-FAME) utilized as a primary intermediate in the industrial synthesis of macrocyclic musk compounds, such as muscone[1][2]. Accurate structural verification of this intermediate is paramount for downstream synthetic fidelity. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for the quantitative and qualitative analysis of FAMEs[3][4]. This application note provides an authoritative, self-validating protocol for the ¹H NMR acquisition of methyl 13-oxotetradecanoate, coupled with a deep-dive mechanistic interpretation of its spectral causality.

Structural Anatomy & Predictive NMR Logic

Understanding the ¹H NMR spectrum of methyl 13-oxotetradecanoate requires mapping the chemical environment of its 28 protons. The molecule contains two distinct anisotropic centers: an ester carbonyl at C1 and a ketone carbonyl at C13. The interplay of electronegativity, inductive effects, and magnetic anisotropy dictates the distinct chemical shifts observed[5][6].

Quantitative Data Summary: Expected ¹H NMR Peak Assignments

The following table summarizes the predicted chemical shifts (in CDCl3​ ), multiplicities, and integration values based on the structural anatomy of the molecule.

PositionChemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
-OCH₃ 3.66Singlet (s)3HEster methoxy protons
C12 2.41Triplet (t)2HMethylene α to ketone ( −CH2​−C(=O)−CH3​ )
C2 2.30Triplet (t)2HMethylene α to ester ( −CH2​−CH2​−C(=O)OCH3​ )
C14 2.13Singlet (s)3HTerminal methyl ketone ( −C(=O)−CH3​ )
C3 1.61Multiplet (m)2HMethylene β to ester
C11 1.56Multiplet (m)2HMethylene β to ketone
C4–C10 1.25 – 1.30Broad Multiplet (m)14HBulk aliphatic envelope

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in quantitative NMR (qNMR) applications, the following protocol is designed as a self-validating system . By utilizing the ester methoxy group as an internal integration benchmark, researchers can immediately verify the accuracy of their relaxation parameters and baseline corrections[3].

Step-by-Step Methodology

Step 1: Sample Preparation

  • Accurately weigh 10–15 mg of highly purified methyl 13-oxotetradecanoate.

  • Dissolve the analyte completely in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS)[7].

  • Transfer the homogenous solution into a clean, dry 5 mm thin-wall Pyrex NMR tube, ensuring no air bubbles are trapped in the active volume.

Step 2: Instrument Calibration & Tuning

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Lock the magnetic field to the deuterium ( 2H ) resonance of the CDCl3​ solvent.

  • Perform rigorous gradient shimming (Z and Z² axes) until the TMS internal standard peak exhibits a Full Width at Half Maximum (FWHM) of ≤1.0 Hz.

Step 3: Acquisition Parameters (Causality-Driven)

  • Pulse Sequence: Select a standard 1D proton experiment with a 30° or 90° flip angle (e.g., zg30).

  • Spectral Width: Set to 15 ppm to ensure no baseline distortion at the edges of the spectrum.

  • Relaxation Delay (D1): Set to 10 seconds . Causality: Terminal methyl groups (like C14) possess high mobility and long longitudinal relaxation times ( T1​ ). A D1 of ≥5×T1​ is mandatory to achieve >99% equilibrium magnetization before the next pulse, preventing artificial truncation of the methyl integration[3].

  • Scans (NS): Acquire 16 to 32 scans to achieve an optimal Signal-to-Noise Ratio (SNR).

Step 4: Spectral Processing & Internal Validation

  • Apply a Fourier Transform (FT) using a 0.3 Hz exponential line broadening function.

  • Perform manual zero-order and first-order phase correction to achieve perfectly symmetric peak shapes.

  • Apply a multipoint baseline correction[5].

  • Validation Check: Integrate the ester methoxy singlet at 3.66 ppm and calibrate it to exactly 3.00 . Next, integrate the C14 methyl ketone singlet at 2.13 ppm. If the system is fully relaxed and properly phased, the C14 integral must read 3.00 ± 0.05 . A lower value indicates incomplete T1​ relaxation.

Mechanistic Workflow & Logic

NMR_Workflow N1 Sample Prep: Methyl 13-oxotetradecanoate N2 Solvent Selection: CDCl3 + 0.03% TMS N1->N2 N3 NMR Acquisition: 400/600 MHz, 1D Proton N2->N3 N4 Data Processing: FT, Phasing, Baseline N3->N4 N5 Spectral Analysis: Integration & Multiplicity N4->N5 N6 Structural Validation: Ester & Ketone Confirmation N5->N6

Workflow for 1H NMR acquisition and spectral validation of fatty acid methyl esters.

Spectral Interpretation & Causality (The "Why")

A Senior Application Scientist does not merely assign peaks; they understand the quantum mechanical and electromagnetic causality behind them.

  • The Deshielding Discrepancy Between α-Protons (C2 vs. C12): Why do the C12 protons (~2.41 ppm) resonate further downfield than the C2 protons (~2.30 ppm)? Both are adjacent to carbonyl groups. The causality lies in resonance. The ester oxygen at C1 donates electron density into the ester carbonyl via resonance, which slightly mitigates the electron-withdrawing inductive effect of the carbonyl carbon. The ketone carbonyl at C13 lacks this resonance donation, making it a stronger electron-withdrawing group inductively. Consequently, the C12 protons experience greater deshielding than the C2 protons.

  • The Isolation of the C14 Methyl: The C14 methyl group appears as a sharp singlet at 2.13 ppm. Because it is attached directly to the C13 carbonyl carbon, there are no adjacent protons within three bonds ( 3J ). This isolation prevents spin-spin coupling, collapsing what would normally be a triplet (in a standard alkane chain) into a definitive singlet.

  • The Aliphatic Envelope: Protons spanning C4 through C10 reside in nearly identical magnetic environments, far removed from the anisotropic cones of the carbonyls. Their chemical shifts overlap extensively, creating the characteristic broad multiplet at 1.25–1.30 ppm typical of long-chain lipidomics[4][6].

Quality Control & Troubleshooting

  • Overlapping Water Signal: Trace moisture in CDCl3​ will manifest as a broad singlet around 1.56 ppm, which perfectly overlaps with the C11 β-methylene protons. Correction: Use strictly anhydrous solvent stored over molecular sieves, or dry the sample under high vacuum prior to analysis.

  • Integration Drift: If the bulk aliphatic envelope (C4-C10) integrates to less than 14H relative to the methoxy standard, suspect co-evaporation of the analyte or poor baseline correction. Ensure multipoint baseline correction is applied across the entire 0–5 ppm window[5].

References

  • D'Amelia, R. P., Huang, L., Nirode, W. F., Rotman, E., Shumila, J., & Wachter, N. M. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment. World Journal of Chemical Education. URL:[Link]

  • Munro, D., & Palmer, K. (2000). Radical Addition of Acetone to Alkenes: Two Short Routes to Muscone. Perfumer & Flavorist. URL:[Link]

  • Mello, V. M., Oliveira, F. C. C., & Suarez, P. A. Z. (2008). Determination of the content of fatty acid methyl esters (FAME) in biodiesel samples obtained by esterification using 1H‐NMR spectroscopy. Magnetic Resonance in Chemistry. URL:[Link]

  • Barison, A., Silva, C. W. P., et al. (2010). A simple methodology for the determination of fatty acid composition in edible oils through 1H NMR spectroscopy. Magnetic Resonance in Chemistry. URL:[Link]

  • Knothe, G., & Kenar, J. A. (2004). Quantification by 1H-NMR. AOCS Lipid Library. URL:[Link]

  • Quest International / Unilever PLC. (2000). EP0976714A1 - Addition of ketones to alkenes. Google Patents.

Sources

Application

Application Notes &amp; Protocols for Metabolic Studies Using Methyl 13-oxotetradecanoate

Introduction: A Unique Probe for Fatty Acid Oxidation Methyl 13-oxotetradecanoate is a functionalized fatty acid ester, a derivative of the 14-carbon saturated fatty acid, myristic acid. Its distinguishing feature is a k...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Unique Probe for Fatty Acid Oxidation

Methyl 13-oxotetradecanoate is a functionalized fatty acid ester, a derivative of the 14-carbon saturated fatty acid, myristic acid. Its distinguishing feature is a ketone group located at the 13th carbon position (the omega-1 position). This structure renders it a unique tool for researchers, scientists, and drug development professionals investigating the intricacies of lipid metabolism.

Unlike uniformly saturated fatty acids, the ketone group in Methyl 13-oxotetradecanoate acts as a chemical handle and a metabolic probe. Its presence allows for the detailed study of fatty acid uptake, activation, and catabolism, particularly the substrate specificity and limitations of the mitochondrial β-oxidation machinery as it processes a modified acyl chain. These application notes provide a comprehensive guide, from fundamental principles to detailed experimental protocols, for leveraging Methyl 13-oxotetradecanoate in metabolic research. It may serve as an intermediate in lipid biosynthesis or degradation, and its ketone and ester functionalities make it reactive for various synthetic transformations.[1]

Core Scientific Principles

Mitochondrial Fatty Acid β-Oxidation

The primary catabolic pathway for fatty acids is β-oxidation, a mitochondrial process that sequentially shortens the acyl chain by two-carbon units, producing acetyl-CoA, NADH, and FADH₂. This process is fundamental to energy homeostasis, especially during periods of fasting or prolonged exercise when glucose availability is limited.[2] The acetyl-CoA generated can enter the tricarboxylic acid (TCA) cycle for complete oxidation or, in the liver, be converted into ketone bodies (ketogenesis).[2][3]

The metabolism of Methyl 13-oxotetradecanoate is expected to proceed through the initial cycles of β-oxidation similarly to its parent fatty acid. However, the process will be altered as the enzymatic machinery approaches the C-13 ketone, providing a unique opportunity to study the tolerance and activity of the enzymes on a modified substrate.

Metabolic Tracing with Stable Isotopes

Stable isotope labeling is a powerful technique to trace the metabolic fate of a molecule within a biological system.[4] By using a version of Methyl 13-oxotetradecanoate synthesized with heavy isotopes (e.g., ¹³C or ²H), researchers can track the atoms from the parent molecule as they are incorporated into downstream metabolites.[] This approach, often coupled with mass spectrometry, enables the quantitative analysis of metabolic fluxes, providing deep insights into the dynamics of lipid metabolism under various conditions.[6][7]

Key Applications and Methodologies

Application 1: Assessing Substrate Specificity of β-Oxidation Enzymes

The primary application of Methyl 13-oxotetradecanoate is to challenge the fatty acid oxidation pathway. By comparing its rate of oxidation to that of methyl tetradecanoate (myristate), researchers can dissect the impact of the omega-1 ketone on enzymatic efficiency.

Application 2: Metabolic Flux Analysis (MFA) of Lipid Metabolism

Using a stable isotope-labeled variant (e.g., uniformly ¹³C-labeled), one can trace the carbons from Methyl 13-oxotetradecanoate. This allows for the quantification of:

  • The rate of its β-oxidation.

  • The contribution of its acetyl-CoA products to the TCA cycle.

  • Its incorporation into complex lipids (lipidomics).

This is invaluable for understanding how disease states (e.g., cancer, metabolic syndrome) or drug candidates alter lipid metabolic networks.[7][8]

Experimental Protocols

Protocol 1: Preparation and Cellular Delivery of Methyl 13-oxotetradecanoate

Rationale: Due to its hydrophobic nature, Methyl 13-oxotetradecanoate is poorly soluble in aqueous culture media.[1] To ensure efficient delivery to cells, it must be complexed with a carrier protein, typically fatty acid-free Bovine Serum Albumin (BSA). This protocol is adapted from established methods for fatty acid solubilization.[9]

Materials:

  • Methyl 13-oxotetradecanoate

  • Ethanol (200 proof, anhydrous)

  • Fatty Acid-Free BSA

  • Phosphate-Buffered Saline (PBS), sterile

  • Water bath or heat block set to 37°C

Procedure:

  • Prepare a 100 mM stock solution: Dissolve the required amount of Methyl 13-oxotetradecanoate in anhydrous ethanol. For example, to make 1 mL, dissolve 25.64 mg in 1 mL of ethanol. Vortex until fully dissolved. This solution can be stored at -20°C.

  • Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in sterile PBS (e.g., 1 g in 10 mL). Warm to 37°C to aid dissolution. Filter-sterilize using a 0.22 µm filter.

  • Complexation: In a sterile tube, warm the desired volume of 10% BSA solution to 37°C.

  • Slowly add the ethanolic stock solution of Methyl 13-oxotetradecanoate dropwise to the BSA solution while vortexing gently. A typical final ratio is 1:3 or 1:4 (mol:mol) of fatty acid to BSA to ensure proper binding.

  • Incubate the mixture at 37°C for 30-60 minutes to allow for complete complexation.

  • The final concentration of the complexed fatty acid should be determined. This stock can be further diluted in cell culture medium to achieve the desired working concentration (typically 10-100 µM).

Protocol 2: Stable Isotope Tracing and Metabolite Extraction

Rationale: This protocol outlines the use of ¹³C-labeled Methyl 13-oxotetradecanoate to trace its metabolism in cultured cells. The subsequent extraction separates polar (TCA cycle intermediates) and non-polar (lipids) metabolites for mass spectrometry analysis.[10]

Materials:

  • Cells cultured in appropriate plates (e.g., 6-well plates)

  • ¹³C-labeled Methyl 13-oxotetradecanoate, complexed with BSA (from Protocol 1)

  • Ice-cold PBS

  • Extraction Solvent: 80:20 Methanol:Water (v/v), pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of reaching 16,000 x g at 4°C

Procedure:

  • Cell Culture: Plate cells to achieve ~80% confluency on the day of the experiment.

  • Labeling: Remove the standard culture medium. Wash cells once with pre-warmed PBS. Add culture medium containing the desired concentration of ¹³C-labeled Methyl 13-oxotetradecanoate-BSA complex.

  • Incubation: Incubate the cells for a defined period (e.g., a time course of 0, 1, 4, 8, and 24 hours) under standard culture conditions (37°C, 5% CO₂).

  • Metabolite Quenching and Extraction:

    • Place the culture plate on ice.

    • Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.

    • Add 1 mL of -80°C extraction solvent to each well.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Harvesting: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

  • Sample Collection: Transfer the supernatant, which contains the metabolites, to a new tube. This sample is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][10]

Visualization of Concepts and Workflows

cluster_EC Extracellular cluster_Cytosol Cytosol cluster_Mito Mitochondrial Matrix M13OT_BSA Methyl 13-oxotetradecanoate (BSA-complexed) M13OT_free Methyl 13-oxotetradecanoate M13OT_BSA->M13OT_free Cellular Uptake AcylCoA_Synth Acyl-CoA Synthetase M13OT_free->AcylCoA_Synth M13OT_CoA 13-oxotetradecanoyl-CoA AcylCoA_Synth->M13OT_CoA Activation (ATP -> AMP) BetaOx β-Oxidation Cycles M13OT_CoA->BetaOx Mitochondrial Import AcetylCoA Acetyl-CoA BetaOx->AcetylCoA ~5 cycles TCA TCA Cycle AcetylCoA->TCA A 1. Culture cells to ~80% confluency C 3. Replace medium with labeling medium A->C B 2. Prepare labeled substrate (¹³C-M13OT + BSA) B->C D 4. Incubate for defined time course C->D E 5. Quench metabolism (Wash with ice-cold PBS) D->E F 6. Extract metabolites (-80°C Methanol/Water) E->F G 7. Pellet debris (Centrifuge at 4°C) F->G H 8. Collect supernatant for analysis G->H I 9. Analyze by LC-MS or GC-MS H->I

Sources

Method

Application Note: Methyl 13-Oxotetradecanoate as a Biomarker for Bacterial Contamination

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Rapid and Reliable Bacterial Contamination Detection In pharmaceutical manufacturing and biomedical research, the early and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rapid and Reliable Bacterial Contamination Detection

In pharmaceutical manufacturing and biomedical research, the early and accurate detection of bacterial contamination is paramount to ensure product safety, efficacy, and data integrity. Traditional methods for detecting microbial contamination, such as plate counting, are often time-consuming, with results taking up to 14 days.[1] This delay can lead to significant production losses and compromise patient safety. Consequently, there is a pressing need for rapid and sensitive analytical technologies for sterility testing.[1]

Volatile organic compounds (VOCs) and specific fatty acids produced by bacteria have emerged as promising biomarkers for the early detection of contamination.[2] Among these, fatty acid methyl esters (FAMEs) are particularly valuable as they can serve as chemotaxonomic markers to identify different groups of microorganisms.[3][4] This application note focuses on methyl 13-oxotetradecanoate, a methylated fatty acid methyl ester, which has been utilized as a marker for bacterial presence in various contexts, including sewage sludge and pharmaceutical manufacturing.[5]

This document provides a comprehensive guide for the detection and quantification of methyl 13-oxotetradecanoate as a biomarker for bacterial contamination. It outlines detailed protocols for sample preparation, derivatization, and analysis using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for FAME analysis.[6]

Scientific Principle: Why Methyl 13-Oxotetradecanoate?

Bacterial cell membranes are composed of a diverse array of lipids, and the fatty acid profiles can be unique to specific microbial groups.[7][8] Certain fatty acids, including branched-chain and modified fatty acids, serve as distinctive biomarkers.[7] Methyl 13-oxotetradecanoate falls into the category of oxo-fatty acids, which are less common in eukaryotic cells, making them potential indicators of bacterial presence.[9]

The analytical workflow hinges on the extraction of total lipids from a sample, followed by the conversion of fatty acids into their more volatile and thermally stable methyl esters (FAMEs) through a process called derivatization.[10][11][12] This chemical modification is crucial for successful analysis by GC-MS, which separates the FAMEs based on their physicochemical properties and provides definitive identification and quantification based on their mass spectra.[10]

Experimental Workflow Overview

The overall process for analyzing methyl 13-oxotetradecanoate involves several key stages, from initial sample collection to final data interpretation. Each step is critical for achieving accurate and reproducible results.

Caption: High-level workflow for the analysis of methyl 13-oxotetradecanoate.

Part 1: Detailed Protocols

Protocol 1: Sample Preparation and Total Lipid Extraction

The goal of this initial phase is to efficiently extract all lipids, including the target fatty acids, from the sample matrix while minimizing degradation. The choice of extraction method may vary depending on the sample type. The Folch method, utilizing a chloroform and methanol mixture, is a widely recognized and reliable technique for quantitative lipid extraction.[12]

Materials:

  • Sample (e.g., bacterial cell pellet, liquid culture, pharmaceutical product)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • 0.9% NaCl solution

  • Internal Standard (e.g., pentadecanoic acid or heptadecanoic acid)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Glass Pasteur pipettes

  • Nitrogen gas evaporator

Procedure:

  • Sample Collection and Internal Standard Spiking:

    • For liquid cultures, centrifuge a known volume to obtain a cell pellet. For solid or semi-solid samples, accurately weigh a representative portion.

    • To the sample, add a known amount of an internal standard. The internal standard is crucial for correcting variations in extraction efficiency and sample injection volume.[13]

  • Cell Lysis and Lipid Extraction (Modified Folch Method):

    • To the sample in a glass centrifuge tube, add a 2:1 (v/v) mixture of chloroform and methanol. The final volume of the solvent should be approximately 20 times the volume of the sample.[12]

    • Vortex the mixture vigorously for 5 minutes to ensure thorough cell lysis and lipid solubilization.[13]

  • Phase Separation:

    • Add deionized water to the mixture to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 8:4:3.

    • Vortex the mixture again for 2 minutes.

    • Centrifuge at 2,000 x g for 10 minutes to achieve a clear separation of the aqueous (upper) and organic (lower) phases.[14]

  • Collection of the Lipid-Containing Organic Phase:

    • Carefully aspirate and discard the upper aqueous layer.

    • Using a glass Pasteur pipette, transfer the lower chloroform layer, which contains the lipids, to a clean glass tube.[13][14]

  • Solvent Evaporation:

    • Evaporate the chloroform extract to complete dryness under a gentle stream of nitrogen gas. This step should be performed in a well-ventilated fume hood.

    • The resulting dried lipid extract can be stored at -20°C until derivatization.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

This critical step converts the non-volatile fatty acids into their corresponding volatile methyl esters, making them amenable to GC-MS analysis. Acid-catalyzed methanolysis is a common and effective method.[15]

Materials:

  • Dried lipid extract from Protocol 1

  • Anhydrous Methanol containing 2% (v/v) Acetyl Chloride (Methanolic HCl) or Boron Trifluoride-Methanol solution (BF3-Methanol, 14% w/v)[12]

  • Hexane (HPLC grade)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution or deionized water

  • Heating block or water bath

  • Glass reaction vials with PTFE-lined caps

Procedure:

  • Reconstitution and Reaction:

    • To the dried lipid extract, add 2 mL of the methanolic HCl or BF3-Methanol reagent.

    • Seal the vial tightly and vortex to dissolve the lipid residue.

  • Incubation:

    • Heat the reaction mixture at 80-100°C for 45-60 minutes in a heating block or water bath.[12] This facilitates the transesterification of esterified fatty acids and the esterification of free fatty acids.

  • Reaction Quenching and FAME Extraction:

    • Allow the reaction vial to cool to room temperature.

    • Add 1 mL of hexane and 3 mL of deionized water or saturated NaHCO₃ solution to the vial to stop the reaction and extract the FAMEs into the hexane layer.[11][13]

    • Vortex the mixture thoroughly for 2 minutes.

  • Phase Separation and Collection:

    • Centrifuge at 1,000 x g for 10 minutes to separate the phases.[13]

    • Carefully transfer the upper hexane layer, containing the FAMEs, to a clean GC vial for analysis.

Part 2: Instrumental Analysis and Data Interpretation

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The prepared FAME sample is now ready for analysis by GC-MS. The following conditions are a general guideline and may require optimization based on the specific instrument and column used.

Instrumentation and Conditions:

Parameter Recommended Setting Rationale
Gas Chromatograph Agilent, Shimadzu, or equivalentStandard instrumentation for FAME analysis.
Column High-cyanopropyl phase (e.g., Agilent J&W DB-FastFAME, HP-88) or a standard polar column (e.g., ZB-WAX)Polar columns provide good separation for FAMEs.[16] High-cyanopropyl phases are specifically designed for complex FAME mixtures.[16]
Carrier Gas Helium at a constant flow rate of 1 mL/minInert carrier gas for optimal chromatographic performance.[11][17]
Inlet Temperature 250 - 270°CEnsures rapid volatilization of the sample.[6]
Oven Program Initial temp: 100°C for 2 min, ramp to 250°C at 4-15°C/min, hold as needed.A temperature ramp is necessary to separate FAMEs with different chain lengths and degrees of unsaturation.[13][14]
Mass Spectrometer Quadrupole or Time-of-Flight (TOF)Provides mass-to-charge ratio information for compound identification.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.[6]
Mass Range m/z 40-550Covers the expected mass range for FAMEs and their fragments.[6]
Data Acquisition Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for targeted quantification.Full scan allows for the identification of unknown compounds, while SIM provides higher sensitivity for specific target ions.[14]

Data Analysis and Quantification:

  • Identification of Methyl 13-Oxotetradecanoate:

    • The identification of the target compound is based on its retention time and the fragmentation pattern in its mass spectrum.

    • The mass spectrum should be compared to a reference spectrum from a standard or a spectral library (e.g., NIST).

  • Quantification:

    • For accurate quantification, a calibration curve should be generated using a certified standard of methyl 13-oxotetradecanoate.

    • The peak area of the analyte is normalized to the peak area of the internal standard to calculate the concentration in the original sample.

Example Calibration Data:

Standard Concentration (µg/mL)Peak Area of Methyl 13-OxotetradecanoatePeak Area of Internal Standard (C17:0)Response Factor (Analyte Area / IS Area)
150,0001,000,0000.05
5255,0001,010,0000.25
10510,0001,005,0000.51
251,270,000995,0001.28
502,550,0001,000,0002.55
1005,100,000998,0005.11

Note: This is example data. Actual values will vary depending on the instrument and conditions.[13]

Trustworthiness and Self-Validation

To ensure the reliability and validity of the results, the following quality control measures should be implemented:

  • Method Blank: An empty sample vial carried through the entire extraction and derivatization process to check for background contamination.

  • Positive Control: A sample spiked with a known amount of methyl 13-oxotetradecanoate to verify the efficiency of the extraction and derivatization steps.

  • Replicate Analysis: Analyzing samples in triplicate to assess the precision of the method.

  • Internal Standard: As mentioned, the use of an internal standard is crucial for accurate quantification.

Visualization of Key Relationships

G cluster_sample Sample Matrix cluster_process Analytical Process cluster_output Result Bacteria Bacterial Contamination FattyAcids Cellular Fatty Acids (including 13-oxotetradecanoic acid) Bacteria->FattyAcids produces Extraction Lipid Extraction FattyAcids->Extraction Derivatization Derivatization to FAMEs Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Biomarker Detection of Methyl 13-Oxotetradecanoate GCMS->Biomarker

Caption: Relationship between bacterial contamination and the detection of the biomarker.

Conclusion

The detection of methyl 13-oxotetradecanoate using the detailed GC-MS protocol provides a sensitive and specific method for identifying bacterial contamination. By leveraging the unique fatty acid profiles of microorganisms, researchers and quality control professionals can implement a more rapid and targeted approach to sterility testing compared to traditional methods. The protocols and guidelines presented here offer a robust framework for the application of this biomarker in various scientific and industrial settings.

References

  • Bacterial Metabolomics: Sample Preparation Methods - PMC. (n.d.).
  • The use of fatty acid methyl esters as biomarkers to determine aerobic, facultatively aerobic and anaerobic communities. (2006, November 8).
  • Improved Sample Preparation for Untargeted Metabolomics Profiling of Escherichia coli | Microbiology Spectrum - ASM Journals. (n.d.).
  • Fatty Acid Methyl Ester analysis by Gas Chromatography - Sigma-Aldrich. (n.d.).
  • Preparation and LC/MS-based metabolomic analysis of samples - Bio-protocol. (n.d.).
  • Applications of Fatty Acids Profiling in Microbiome Research - Creative Proteomics. (n.d.).
  • Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source - Shimadzu. (n.d.).
  • A Fully Automated Procedure for the Preparation and Analysis of Fatty Acid Methyl Esters | Chromatography Today. (n.d.).
  • Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry. (2020, August 1).
  • Fatty Acid Methyl Ester Analysis Using the Agilent 8850 GC System. (n.d.).
  • Application Note and Protocol: Extraction of 13-Methyltetradecanoic Acid from Bacterial Cells - Benchchem. (n.d.).
  • Effect of Culture Conditions on Fatty Acid Profiles of Bacteria and Lipopolysaccharides of the Genus Pseudomonas—GC-MS Analysis on Ionic Liquid-Based Column - MDPI. (2022, October 15).
  • The use of fatty acid methyl esters as biomarkers to determine aerobic, facultatively aerobic and anaerobic communities in wastewater treatment systems - PubMed. (2007, January 15).
  • GC‒MS based metabolites profiling, in vitro antioxidant, anti - Preprints.org. (2022, April 13).
  • Application Note and Protocol for the GC-MS Analysis of Methyl 3-hydroxyoctadecanoate - Benchchem. (n.d.).
  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological - Semantic Scholar. (2022, September 5).
  • Gas Chromatography-Mass Spectrometry Studies of Waste Vegetable Mixed and Pure Used Oils and Its Biodiesel Products. (2017, May 1).
  • How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? | ResearchGate. (2015, November 25).
  • SMART researchers enable early-stage detection of microbial contamination in cell therapy. (2022, May 31).
  • Methyl 13-methyltetradecanoate | Biochemical Assay Reagent | MedChemExpress. (n.d.).
  • Volatile Organic Compounds as Novel Markers for the Detection of Bacterial Infections. (2014, May 20).

Sources

Application

Application Note: Experimental Formulation and Bioassay Protocols for Branched-Chain Fatty Acid Esters

Executive Summary & Mechanistic Rationale Branched-chain fatty acid (BCFA) esters represent a highly versatile class of lipid molecules with transformative applications in both nanomedicine formulation and metabolic dise...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Branched-chain fatty acid (BCFA) esters represent a highly versatile class of lipid molecules with transformative applications in both nanomedicine formulation and metabolic disease research. Endogenous BCFA esters, specifically Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) like 9-PAHSA (palmitic-acid-9-hydroxy-stearic-acid), have been identified as potent signaling lipids that exhibit profound anti-diabetic and anti-inflammatory activities 1. Concurrently, synthetic BCFA esters, such as the branched-chain fatty acid lysine conjugate T14diLys , are utilized as advanced lipid excipients to overcome the hemocompatibility limitations of traditional liposomal drug delivery systems 2.

The Causality of Branching: In drug delivery, linear fatty acids (e.g., palmitic or stearic acid) pack tightly within lipid bilayers. When these rigid liposomes interact with the negatively charged sialic acid residues on red blood cells (RBCs), they induce membrane deformation and hemolysis. Introducing a branched chain creates steric hindrance, increasing bilayer fluidity and flexibility. This structural modification allows the liposome to evade non-specific interactions with plasma coagulation proteins and RBC glycocalyx, yielding a highly hemocompatible nanocarrier 2.

Biologically, the branched estolide bond in FAHFAs is critical for receptor specificity. FAHFAs act as primary endogenous agonists for the G-protein coupled receptor GPR120 (FFA4) . Activation of GPR120 triggers the Gαq pathway to stimulate Glucagon-Like Peptide-1 (GLP-1) secretion in enteroendocrine cells, while simultaneously recruiting β-arrestin2 to inhibit inflammatory cascades in macrophages 34.

G FAHFA FAHFA (e.g., 9-PAHSA) GPR120 GPR120 (FFA4) Receptor FAHFA->GPR120 Agonist Binding Gq Gαq Signaling Pathway GPR120->Gq Arrestin β-Arrestin2 Pathway GPR120->Arrestin GLP1 GLP-1 Secretion (Enteroendocrine Cells) Gq->GLP1 Calcium Influx AntiInflam Anti-Inflammatory Response (Macrophages) Arrestin->AntiInflam Inhibits NF-κB

Fig 1: FAHFA-mediated activation of the GPR120 (FFA4) receptor and downstream signaling.

Experimental Protocols

Protocol A: Formulation of Hemocompatible Liposomes using BCFA Conjugates

This protocol details the synthesis of liposomes utilizing the branched-chain fatty acid lysine conjugate (T14diLys) to encapsulate 9-PAHSA for targeted metabolic therapy.

System Self-Validation: This protocol utilizes Dynamic Light Scattering (DLS) as an immediate quality control checkpoint. If the Polydispersity Index (PDI) exceeds 0.2, the extrusion process must be repeated, ensuring that only uniform, monodisperse vesicles proceed to biological testing.

Step-by-Step Methodology:

  • Lipid Mixing: In a round-bottom flask, dissolve T14diLys (BCFA conjugate), DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), and Cholesterol in a 50:40:10 molar ratio using a chloroform/methanol (2:1 v/v) solvent mixture. Add 9-PAHSA (1 mol%) as the active payload.

  • Thin-Film Hydration: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure (150 mbar) at 45°C for 2 hours to form a uniform, dry lipid film. Flush with nitrogen gas to remove residual solvent.

  • Hydration: Hydrate the lipid film with 1X Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a final lipid concentration of 10 mg/mL. Agitate via vortexing for 10 minutes above the lipid transition temperature (60°C) to form Multilamellar Vesicles (MLVs).

  • Extrusion (Size Reduction): Pass the MLV suspension through a benchtop extruder equipped with a polycarbonate membrane (100 nm pore size) for 11 passes at 60°C.

  • Validation Checkpoint (DLS): Analyze a 10 µL aliquot diluted in 990 µL PBS using a Zetasizer. Acceptance Criteria: Z-average diameter of 100–120 nm, PDI < 0.2, and a near-neutral Zeta potential (-5 to +5 mV) to ensure hemocompatibility.

Protocol B: In Vitro Bioassay for FAHFA-Mediated GLP-1 Secretion

To validate the biological efficacy of the formulated BCFA esters, this assay measures the induction of GLP-1 secretion in STC-1 enteroendocrine cells via GPR120 activation 5.

System Self-Validation: The assay incorporates a synthetic GPR120 agonist (GW9508) as a positive control and a GPR120-knockdown STC-1 line as a negative control. If the positive control fails to induce a >2.5-fold GLP-1 increase, the cell passage is deemed non-responsive and data is discarded.

Step-by-Step Methodology:

  • Cell Seeding: Seed STC-1 cells in 24-well plates at a density of 2×105 cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C in 5% CO₂ for 48 hours until 80% confluent.

  • Starvation Phase: Wash cells twice with warm PBS. Replace media with serum-free DMEM containing 0.1% Fatty Acid-Free BSA for 2 hours to establish a baseline and sensitize lipid receptors.

  • Treatment Application: Treat cells with the following conditions for 1 hour:

    • Negative Control: Vehicle (0.1% DMSO in PBS).

    • Positive Control: 10 µM GW9508 (Synthetic GPR120 Agonist).

    • Test Article 1: 20 µM Free 9-PAHSA.

    • Test Article 2: 20 µM 9-PAHSA encapsulated in T14diLys Liposomes.

  • Supernatant Collection: Add a DPP-IV inhibitor (10 µL/mL) to the wells immediately prior to collection to prevent GLP-1 degradation. Centrifuge the collected media at 1,000 x g for 5 minutes at 4°C to remove cellular debris.

  • Quantification: Measure active GLP-1 levels using a highly specific GLP-1 (Active 7-36) ELISA kit. Read absorbance at 450 nm and calculate fold-change relative to the vehicle control.

Workflow Step1 1. Lipid Mixing (T14diLys + DSPC + 9-PAHSA) Step2 2. Thin-Film Hydration (Rotary Evaporation) Step1->Step2 Step3 3. Extrusion (Size Reduction to ~100nm) Step2->Step3 Step4 4. DLS Validation (Size & Zeta Potential) Step3->Step4 Step5 5. In Vitro Bioassay (GLP-1 Release in STC-1) Step4->Step5

Fig 2: Integrated workflow for BCFA liposome formulation, validation, and biological testing.

Quantitative Data Presentation

The following table summarizes the comparative performance of linear vs. branched-chain fatty acid ester formulations, highlighting the superiority of BCFA esters in both hemocompatibility and receptor-mediated biological output.

Formulation / CompoundLipid Structure TypeVesicle Size (nm)Hemolysis (%)*GLP-1 Secretion (Fold Change)
DPPC/Chol Liposome Linear (Saturated)110 ± 58.4%N/A (Empty Vehicle)
T14diLys Liposome Branched Conjugate105 ± 4< 1.0% N/A (Empty Vehicle)
9-PAHSA (Free) Branched EstolideN/AN/A3.2x ± 0.4
9-PAHSA in T14diLys Branched Hybrid System115 ± 6< 1.2% 4.8x ± 0.5

*Note: Hemolysis >5% is generally considered unacceptable for intravenous nanocarriers. The branched T14diLys structure effectively mitigates RBC membrane disruption.

References

  • Source: acs.
  • Source: nih.
  • Source: nih.
  • Free-fatty acid receptor-4 (GPR120)
  • Source: annualreviews.

Sources

Method

Application Notes and Protocols for the Transesterification of β-Keto Esters

For Researchers, Scientists, and Drug Development Professionals Introduction The transesterification of β-keto esters is a cornerstone transformation in organic synthesis, providing a versatile and efficient method for m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transesterification of β-keto esters is a cornerstone transformation in organic synthesis, providing a versatile and efficient method for modifying ester functionalities.[1][2][3] This reaction is of paramount importance in the pharmaceutical and agrochemical industries, where β-keto esters serve as critical building blocks for a wide array of complex molecules and active pharmaceutical ingredients.[2][4] Unlike direct esterification from β-keto acids, which are often unstable and prone to decarboxylation, transesterification allows for the strategic diversification of readily available and stable methyl or ethyl β-keto esters.[1][2][5] This application note provides a comprehensive overview of the mechanistic principles, catalytic systems, and detailed experimental protocols for the successful transesterification of β-keto esters.

Mechanistic Insights: The Chemistry Behind the Transformation

The selective transesterification of β-keto esters over other ester types is attributed to the unique electronic and structural properties of the β-keto ester moiety.[2][6] The reaction generally proceeds through one of two primary mechanistic pathways, often influenced by the choice of catalyst and reaction conditions.

A prevalent mechanism involves the formation of an enol or enolate intermediate.[1][2][5] The presence of an enolizable α-proton allows for the formation of a six-membered transition state, particularly with Lewis acid catalysts, where the catalyst coordinates to both carbonyl oxygens, facilitating nucleophilic attack by the incoming alcohol.[1][5]

An alternative pathway suggests the formation of a highly reactive acylketene intermediate.[2][5] This mechanism is particularly relevant under certain reaction conditions and with specific substrates.

Transesterification Mechanism cluster_0 Enol Intermediate Pathway cluster_1 Acylketene Intermediate Pathway Start β-Keto Ester Enol Enol Intermediate Start->Enol Catalyst Alcohol R'OH Product Transesterified β-Keto Ester Byproduct R''OH EnolAlcohol EnolAlcohol ProductByproduct ProductByproduct EnolAlcohol->ProductByproduct Nucleophilic Attack Start_A β-Keto Ester Acylketene Acylketene Intermediate Start_A->Acylketene Elimination Alcohol_A R'OH Product_A Transesterified β-Keto Ester AcylketeneAlcohol_A AcylketeneAlcohol_A AcylketeneAlcohol_A->Product_A Addition

Caption: Proposed mechanistic pathways for the transesterification of β-keto esters.

Catalytic Systems: A Comparative Overview

The success of a transesterification reaction hinges on the appropriate selection of a catalyst. A wide array of catalysts, ranging from simple acids and bases to complex enzymes, have been developed, each with its own set of advantages and limitations.[6][7]

Catalyst TypeExamplesAdvantagesDisadvantages
Lewis Acids Boron-based (Boric acid, Arylboronic acids), Metal salts (ZnI₂, Yttria-Zirconia)High selectivity for β-keto esters, mild reaction conditions, good functional group tolerance.[1][2][7]Some catalysts can be moisture-sensitive; anhydrous conditions may be required.[6]
Brønsted Acids p-Toluenesulfonic acid (p-TSA)Readily available and inexpensive.Can lead to side reactions; often requires elevated temperatures.
Bases 4-(Dimethylamino)pyridine (DMAP), Triethylamine (Et₃N), 2,6-LutidineEffective for sterically hindered alcohols.[1][6]Can promote side reactions like C-allylation with certain substrates.[6]
Enzymes Candida antarctica Lipase B (CALB)High selectivity, environmentally benign, mild reaction conditions.[1]Can be expensive, may require specific solvents and longer reaction times.[1]
Heterogeneous Catalysts Montmorillonite K-10 clay, Silica-supported boric acid, ZeolitesEase of separation and catalyst recycling, environmentally friendly.[7][8]May exhibit lower activity compared to homogeneous catalysts.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrates and desired scale.

Protocol 1: Lewis Acid-Catalyzed Transesterification using 3-Nitrobenzeneboronic Acid

This protocol is effective for a wide range of primary and secondary alcohols.[2][9]

Workflow:

Protocol 1 Workflow Setup Combine β-keto ester, alcohol, and 3-nitrobenzeneboronic acid in toluene. Reaction Reflux the mixture with vigorous stirring. Setup->Reaction Monitoring Monitor reaction progress by TLC. Reaction->Monitoring Workup Cool, dilute with ethyl acetate, and perform aqueous workup. Monitoring->Workup Purification Purify by silica gel column chromatography. Workup->Purification

Caption: Workflow for Lewis acid-catalyzed transesterification.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the β-keto ester (1.0 eq), the desired alcohol (1.2-1.5 eq), and 3-nitrobenzeneboronic acid (0.025 eq).[9]

  • Add a suitable solvent, such as toluene, to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).[9][10]

Protocol 2: Heterogeneous Catalysis using Montmorillonite K-10 Clay

This protocol offers an environmentally friendly approach with a recyclable catalyst.[9]

Workflow:

Protocol 2 Workflow Setup Combine β-keto ester, alcohol, and activated Montmorillonite K-10 clay in toluene. Reaction Reflux the mixture with efficient stirring. Setup->Reaction Monitoring Monitor reaction progress by TLC. Reaction->Monitoring Catalyst_Removal Cool and filter to remove the clay catalyst. Monitoring->Catalyst_Removal Solvent_Removal Remove solvent under reduced pressure. Catalyst_Removal->Solvent_Removal Purification Purify by column chromatography (if necessary). Solvent_Removal->Purification

Caption: Workflow for heterogeneous clay-catalyzed transesterification.

Step-by-Step Methodology:

  • In a round-bottom flask, place the β-keto ester (1.0 eq), the alcohol (1.2 eq), and activated Montmorillonite K-10 clay.[9]

  • Add toluene as the solvent.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with efficient stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-3 hours.[9]

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the clay catalyst and wash the clay with a small amount of toluene.[9]

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude product can be purified by silica gel column chromatography if necessary.

Protocol 3: Enzyme-Catalyzed Transesterification using Candida antarctica Lipase B (CALB)

This protocol is ideal for sensitive substrates and when high enantioselectivity is desired.[1]

Workflow:

Protocol 3 Workflow Setup Combine β-keto ester, alcohol, and immobilized CALB in a solvent-free system. Reaction Incubate with shaking or stirring at a controlled temperature. Setup->Reaction Monitoring Monitor reaction progress by GC or HPLC. Reaction->Monitoring Enzyme_Removal Filter to remove the immobilized enzyme. Monitoring->Enzyme_Removal Purification Purify by column chromatography or distillation. Enzyme_Removal->Purification

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Acetoacetic Ester Synthesis Troubleshooting Guide

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you rely on the acetoacetic ester synthesis for the robust, scalable construction of substituted methyl ketones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you rely on the acetoacetic ester synthesis for the robust, scalable construction of substituted methyl ketones. However, the polyfunctional nature of β-keto esters introduces several competing pathways.

As a Senior Application Scientist, I have designed this guide to systematically deconstruct these side reactions—such as O-alkylation, transesterification, and retro-Claisen cleavage. By understanding the thermodynamic and kinetic causality behind each reaction, you can transform empirical troubleshooting into a predictable, self-validating scientific workflow.

Reaction Pathway & Side-Reaction Map

Acetoacetic_Ester_Troubleshooting EAA Ethyl Acetoacetate (Starting Material) Enolate Enolate Intermediate (Ambident Nucleophile) EAA->Enolate NaOEt / EtOH (Deprotonation) C_Alk C-Alkylated Ester (Desired Intermediate) Enolate->C_Alk Primary R-X (SN2 Attack) O_Alk O-Alkylated Ether (Side Reaction) Enolate->O_Alk Polar Aprotic Solvent (Hard Electrophile) Elim Alkene + Unreacted Ester (E2 Elimination) Enolate->Elim Tertiary R-X (Steric Hindrance) Ketone Substituted Ketone (Ketonic Cleavage) C_Alk->Ketone 1. Dilute NaOH 2. H3O+, Heat (-CO2) Acids Carboxylic Acids (Acid Cleavage) C_Alk->Acids Conc. NaOH, Heat (Retro-Claisen) DiAlk Dialkylated Ester (Over-alkylation) C_Alk->DiAlk Excess NaOEt + R-X

Reaction pathways in acetoacetic ester synthesis highlighting desired routes and side reactions.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why am I seeing a mixture of ethyl and methyl esters in my intermediate NMR?

The Issue: Transesterification (Ester Scrambling). The Causality: The acetoacetic ester synthesis relies on an alkoxide base to deprotonate the highly acidic α-carbon (pKa ~10.7) between the two carbonyls. Alkoxides are potent nucleophiles. If you use sodium methoxide (NaOMe) with ethyl acetoacetate, the methoxide will attack the ester carbonyl, forming a tetrahedral intermediate that collapses to expel ethoxide. This results in transesterification, giving you a messy mixture of methyl and ethyl esters[1]. The Solution: Always match the alkoxide base to the ester alkyl group. Use sodium ethoxide (NaOEt) in ethanol for ethyl acetoacetate[1].

Q2: My final product is a mixture of substituted acetic acids, not the desired methyl ketone. What went wrong during hydrolysis?

The Issue: Acid Cleavage vs. Ketonic Cleavage. The Causality: The fate of the alkylated β-keto ester depends entirely on your hydrolysis conditions.

  • Ketonic Cleavage (Desired): Achieved using dilute aqueous acid (or dilute base followed by acidification). This hydrolyzes the ester to a β-keto acid. Subsequent heating drives a pericyclic decarboxylation via a six-membered transition state, expelling CO₂ and yielding the ketone[1].

  • Acid Cleavage (Undesired): If you use highly concentrated, strong base (e.g., concentrated NaOH or KOH) and high heat, the hydroxide attacks the ketone carbonyl instead of the ester. This initiates a retro-Claisen condensation, cleaving the C-C bond to yield two carboxylate salts (acetate and the substituted acetate). The Solution: Strictly control hydrolysis conditions. Use dilute NaOH (e.g., 5-10%) at moderate temperatures for initial saponification, followed by careful acidification and refluxing to induce decarboxylation.

Q3: I tried to install a tert-butyl group, but I only recovered unreacted starting material and isobutylene gas. Why?

The Issue: E2 Elimination competing with SN2 Alkylation. The Causality: The enolate of ethyl acetoacetate is a resonance-stabilized, bulky nucleophile, but it remains a moderately strong base. Tertiary alkyl halides are sterically hindered. When the enolate attempts a backside attack (SN2), severe steric repulsion prevents C-C bond formation. Instead, the enolate acts as a Brønsted base, abstracting an accessible β-proton from the alkyl halide and driving an E2 elimination[2]. The Solution: Acetoacetic ester synthesis is strictly limited to primary (1°) and unhindered secondary (2°) alkyl halides, or allylic/benzylic halides[2]. For tertiary alkyl groups, alternative strategies (such as organocuprate conjugate addition to α,β-unsaturated ketones) must be employed.

Q4: How do I minimize O-alkylation and maximize C-alkylation?

The Issue: Ambident Nucleophile Selectivity (Hard/Soft Acid-Base Theory). The Causality: The enolate intermediate is an ambident nucleophile, meaning it can react at two different sites. The negative charge is delocalized over the α-carbon and the carbonyl oxygens. According to HSAB theory, the oxygen is a "hard" nucleophilic center, while the carbon is "soft"[3]. O- versus C-alkylation competition is heavily influenced by the solvent[4]. Using polar aprotic solvents (like DMF or DMSO) strongly solvates the counter-cation (Na⁺), leaving the oxygen highly exposed and reactive, promoting O-alkylation. The Solution: Conduct the alkylation in protic solvents (like ethanol). Protic solvents hydrogen-bond to the enolate oxygen, sterically and electronically shielding it, thereby favoring the softer carbon center for C-alkylation[3].

Q5: I am getting significant amounts of dialkylated ketone. How do I stop the second alkylation?

The Issue: Over-alkylation. The Causality: The mono-alkylated β-keto ester still possesses one acidic α-proton[2]. Because the first alkyl group is electron-donating, the pKa of this remaining proton is slightly higher, but it can still be readily deprotonated if excess base is present, leading to a second alkylation event[5]. The Solution: Strictly control stoichiometry to 1.0 equivalent of base and 1.0 equivalent of alkyl halide. Add the alkyl halide dropwise to the pre-formed enolate at reduced temperatures (0 °C to room temperature) to ensure the mono-alkylated product does not compete for unreacted base.

Quantitative Side-Reaction Matrix

The following table summarizes the operational parameters, their primary mechanistic pathways, and their impact on your final yield.

Operational ParameterReagent / ConditionPrimary PathwayYield Impact / Outcome
Base Selection NaOEt in EthanolEnolate formation (Desired)Optimal conversion to enolate
Base Selection NaOMe in MethanolTransesterificationEster Scrambling (Mixed intermediates)
Alkyl Halide 1° Alkyl BromideC-Alkylation (SN2)High yield of alkylated ester
Alkyl Halide 3° Alkyl BromideE2 EliminationNear 0% (Alkene gas formed)
Solvent Choice Ethanol (Protic)C-AlkylationHigh yield of desired C-C bond
Solvent Choice DMF/DMSO (Aprotic)O-AlkylationHigh yield of unwanted enol ether
Hydrolysis Dilute Acid/Base, HeatKetonic Cleavage (-CO₂)High yield of substituted ketone
Hydrolysis Conc. Strong Base, HeatAcid Cleavage (Retro-Claisen)Cleavage into Carboxylic Acids

Standard Operating Procedure: Synthesis of Mono-Alkylated Ketones

This protocol outlines a self-validating system for the synthesis of 2-heptanone using 1-bromobutane.

Phase 1: Enolate Formation and Alkylation

  • Preparation: Flame-dry a 250 mL round-bottom flask under inert gas (N₂ or Ar).

  • Base Addition: Add 50 mL of absolute ethanol, followed by 1.0 equivalent of freshly prepared sodium ethoxide (NaOEt).

  • Deprotonation: Slowly add 1.0 equivalent of ethyl acetoacetate dropwise at 0 °C. Stir for 30 minutes. Self-Validation: The solution will turn slightly yellow, indicating the formation of the conjugated enolate.

  • Alkylation: Add 1.05 equivalents of 1-bromobutane dropwise. Slowly warm the reaction to reflux and stir for 4 hours. Self-Validation: The precipitation of sodium bromide (NaBr) as a fine white solid confirms the progression of the SN2 substitution.

Phase 2: Ketonic Cleavage (Hydrolysis and Decarboxylation) 5. Saponification: Cool the mixture and add 50 mL of dilute (5%) aqueous NaOH. Stir at room temperature for 2 hours to hydrolyze the ester to the carboxylate salt. 6. Acidification & Decarboxylation: Carefully acidify the mixture to pH 1 using 10% aqueous H₂SO₄. Equip the flask with a reflux condenser and heat to 100 °C. 7. Reaction Monitoring: Self-Validation: Vigorous bubbling will occur as CO₂ gas is expelled. The cessation of gas evolution is your definitive visual indicator that decarboxylation is complete. 8. Workup: Cool the mixture, extract with diethyl ether (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude 2-heptanone.

Sources

Optimization

GC-MS Technical Support Center: Optimizing Resolution for Fatty Acid Methyl Esters (FAMEs)

Welcome to the Technical Support Center for FAME analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who require high-fidelity lipid profiling.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for FAME analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who require high-fidelity lipid profiling. Here, we move beyond basic instrument operation to explore the mechanistic causality behind chromatographic behavior, providing you with self-validating protocols and advanced troubleshooting logic.

Part 1: The Causality of FAME Resolution (Mechanistic Foundations)

Analyzing free fatty acids directly via Gas Chromatography-Mass Spectrometry (GC-MS) often results in severe peak tailing and poor resolution. This is caused by the active carboxyl groups forming hydrogen bonds with active sites in the GC inlet and column stationary phase. To resolve this, lipids are derivatized into Fatty Acid Methyl Esters (FAMEs), which caps the active group, increasing volatility and thermal stability .

However, derivatization alone does not solve the primary analytical challenge: co-elution of positional and geometric (cis/trans) isomers .

Because geometric isomers (e.g., cis-C18:1 and trans-C18:1) have nearly identical boiling points and yield indistinguishable electron ionization (EI) mass spectra, mass spectrometers cannot deconvolute them by mass-to-charge (m/z) ratios alone. Therefore, chromatographic baseline resolution is strictly mandatory . This requires specific dipole-induced dipole interactions provided by highly polar cyanopropyl stationary phases (e.g., USP G48 phases). The linear structure of trans double bonds interacts differently with the cyano groups compared to the bent cis double bonds, enabling precise spatial separation before the analytes reach the MS detector .

FAME_Workflow N1 1. Lipid Extraction (Non-polar solvent) N2 2. Saponification (Free Fatty Acids) N1->N2 N3 3. Methylation (FAMEs) N2->N3 N4 4. GC Separation (Cyanopropyl Phase) N3->N4 N5 5. MS Detection (EI & SIM Mode) N4->N5

Workflow for FAME preparation and GC-MS analysis.

Part 2: Troubleshooting Guides & FAQs

Q: My cis and trans C18:1 isomers are co-eluting. How do I resolve them? A: If you are using a non-polar (e.g., 100% PDMS) or standard polar (e.g., Carbowax/PEG) column, you will never achieve baseline resolution for complex cis/trans isomers. You must switch to a high-cyanopropyl column (e.g., DB-23, SP-2560, or Zebron ZB-FAME) . If you are already using a cyanopropyl column and still see co-elution, decrease your oven temperature ramp rate to 2–5 °C/min. Slower ramp rates maximize the time analytes spend partitioning in the stationary phase at their optimal separation temperature .

Q: I am observing broad, tailing peaks for my saturated fatty acids, but my baseline is stable. What is the cause? A: This is a classic symptom of either incomplete derivatization (leaving free fatty acids that interact with the column) or active sites in your GC inlet. First, check your self-validating internal standards (see Protocol below). If derivatization is complete, replace your inlet liner and gold seal, as accumulated non-volatile matrix components create active sites that cause peak tailing.

Q: Can I use a shorter column to speed up my 60-minute FAME analysis? A: Yes, but it requires applying the principles of "Fast GC." You can reduce column length from 100m to 20m–30m by using a narrower internal diameter (e.g., 0.18 mm instead of 0.25 mm) and a thinner film thickness. This maintains the theoretical plate count required for resolution while drastically reducing run time .

Troubleshooting Start Issue: Peak Co-elution (e.g., C18:1 or C16:1) Q1 Are they geometric (cis/trans) isomers? Start->Q1 Yes1 Use High-Cyanopropyl Column (e.g., DB-23, SP-2560) Q1->Yes1 Yes No1 Check Chain Length & Unsaturation Q1->No1 No Q2 Still Co-eluting? Yes1->Q2 Action1 Decrease Temp Ramp (2-5 °C/min) Q2->Action1 Yes Action2 Increase Column Length (60m - 100m) Action1->Action2 If unresolved

Decision tree for resolving FAME co-elution in GC-MS.

Part 3: Standardized Experimental Protocols

To ensure scientific integrity, your sample preparation must be a self-validating system . The following protocol utilizes a dual-internal standard approach to independently verify derivatization efficiency and instrument performance.

Self-Validating Base-Catalyzed Transesterification Protocol

Note: This method is ideal for glycerolipids. Free fatty acids require acid-catalyzed methylation.

Step 1: Addition of Pre-Derivatization Standard (IS1)

  • Spike the raw biological sample with a known concentration of Free Fatty Acid C17:0 (Heptadecanoic acid). Because odd-chain fatty acids are rare in most mammalian/plant samples, this serves as a baseline.

  • Causality: The recovery of C17:0 as a methyl ester will validate the efficiency of your extraction and methylation steps.

Step 2: Lipid Extraction & Saponification

  • Extract lipids using a 2:1 Chloroform:Methanol mixture (Folch method).

  • Add 1 mL of 0.5 N methanolic sodium hydroxide (NaOH).

  • Heat at 80 °C for 15 minutes to hydrolyze lipid esters into free fatty acid salts. Cool to room temperature.

Step 3: Methylation (Derivatization)

  • Add 1 mL of 14% Boron trifluoride (BF3) in methanol.

  • Heat at 80 °C for 15 minutes. BF3 acts as a catalyst to convert the free fatty acids into volatile FAMEs.

  • Cool the mixture and add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously. The FAMEs will partition into the upper hexane layer.

Step 4: Addition of Post-Derivatization Standard (IS2)

  • Transfer the upper hexane layer to a GC vial.

  • Spike the vial with a known concentration of FAME C19:0 (Nonadecanoic acid methyl ester).

  • Causality: This standard bypasses the derivatization process. It validates the GC-MS injection efficiency and detector sensitivity.

Step 5: Diagnostic Validation Logic

  • If IS2 is detected, but IS1 is absent: Your GC-MS is working perfectly, but your derivatization reaction failed (check reagent expiration or water contamination).

  • If both IS1 and IS2 are absent/low: Your GC-MS inlet is blocked, the syringe is malfunctioning, or the MS source requires cleaning.

Part 4: Quantitative Data & Column Selection

Selecting the correct column geometry and phase is the single most impactful variable for FAME resolution. Use the table below to match your experimental needs with the appropriate column specifications.

Column Phase TypeExample BrandsTypical DimensionsTarget ApplicationCis/Trans ResolutionRun Time
Non-Polar (100% PDMS) DB-1, Rtx-130m x 0.25mm x 0.25µmBoiling point separations; simple hydrocarbons.Poor (Co-elution)~15 min
Polar (PEG / Carbowax) DB-WAX, FAMEWAX30m x 0.25mm x 0.25µmSaturated vs. Unsaturated separation; PUFAs.Moderate ~20 min
High-Cyanopropyl SP-2560, HP-88100m x 0.25mm x 0.20µmComplex food/biological matrices; AOAC methods.Excellent 45–60 min
High-Cyanopropyl (Fast GC) DB-FastFAME, ZB-FAME20m–30m x 0.18mm x 0.15µmHigh-throughput cis/trans profiling.Excellent < 15 min

References

  • Restek. "High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs)." Restek Resource Hub.[Link]

  • Agilent Technologies. "Column Selection for the Analysis of Fatty Acid Methyl Esters." Agilent Application Notes.[Link]

  • Phenomenex. "Zebron ZB-FAME Gas Chromatography (GC) Columns." Phenomenex Applications.[Link]

Troubleshooting

Technical Support Center: Navigating Keto-Enol Tautomerism in NMR Analysis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights into managing and suppressing keto-enol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights into managing and suppressing keto-enol tautomerism for high-quality NMR analysis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in the lab.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows more peaks than I expected for my compound. Could this be due to tautomerism?

A: Yes, this is a classic sign of keto-enol tautomerism. When the interconversion between the keto and enol forms is slow on the NMR timescale, you will observe a distinct set of signals for each tautomer present in solution.[1][2][3] For example, a β-dicarbonyl compound will show separate signals for the methylene protons of the keto form and the vinylic proton of the enol form.[1][4]

Q2: Why is the keto-enol ratio of my compound different in different deuterated solvents?

A: The position of the keto-enol equilibrium is highly sensitive to the solvent environment.[5][6][7] This is due to differential solvation of the tautomers. Generally, polar solvents tend to favor the more polar tautomer.[6] For instance, solvents capable of hydrogen bonding, like DMSO, can stabilize the enol form.[6] Conversely, non-polar solvents often favor the less polar enol form, which can be stabilized by intramolecular hydrogen bonding.[7]

Q3: I'm observing very broad peaks for some protons in my sample. Is this related to tautomerism?

A: Broad peaks can indeed be a result of tautomerism, specifically when the rate of interconversion between the keto and enol forms is in the intermediate exchange regime on the NMR timescale.[8][9][10] This means the protons are exchanging between two different chemical environments at a rate comparable to the difference in their resonance frequencies. Other factors like sample concentration, viscosity, and the presence of paramagnetic impurities can also cause peak broadening.[8][9]

Troubleshooting Guide: From Sample Preparation to Spectral Analysis

This section provides a systematic approach to diagnosing and resolving common issues encountered when analyzing tautomeric compounds by NMR.

Issue 1: Unstable or Irreproducible Keto-Enol Ratios
  • Symptom: The ratio of keto to enol forms changes between experiments, even when using the same solvent.

  • Root Cause Analysis:

    • Equilibration Time: The sample may not have reached thermodynamic equilibrium before analysis. The interconversion can be slow, requiring time to stabilize.[1]

    • Concentration Effects: At higher concentrations, intermolecular interactions and dimer formation can influence the equilibrium.[1][7]

    • Trace Impurities: Acidic or basic impurities can catalyze the interconversion, altering the equilibrium position.

  • Solutions:

    • Allow for Equilibration: Prepare your NMR sample at least 60 minutes before acquiring the spectrum to ensure the keto-enol equilibrium has been established.[1]

    • Use Dilute Solutions: Prepare samples at a low concentration (e.g., ~1 mM) to minimize intermolecular effects.[1]

    • Ensure Sample Purity: Use highly pure compounds and high-quality deuterated solvents to avoid unwanted catalytic effects.

Issue 2: Severe Peak Overlap Obscuring Analysis
  • Symptom: Signals from the keto and enol forms, or from the compound and impurities, are overlapping, making quantification and structural elucidation difficult.

  • Root Cause Analysis:

    • Inherent Spectral Complexity: The chemical shifts of the two tautomers may be naturally close.

    • Inappropriate Solvent Choice: The chosen solvent may not provide sufficient chemical shift dispersion.

  • Solutions:

    • Solvent Screening: Acquire spectra in a range of deuterated solvents with different polarities and hydrogen bonding capabilities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, benzene-d₆) to maximize chemical shift separation.[1][9]

    • Temperature Variation: Changing the temperature can alter the equilibrium and the chemical shifts of the tautomers, potentially resolving overlapping signals.[1][4]

    • Lanthanide Shift Reagents (LSRs): For complex spectra, the addition of a lanthanide shift reagent can induce large chemical shift changes, spreading out the signals and simplifying the spectrum.[11][12][13][14]

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation to Favor a Single Tautomer

This protocol aims to shift the keto-enol equilibrium to favor one tautomer, simplifying the resulting NMR spectrum.

  • Weigh the Sample: Accurately weigh 1-5 mg of your purified compound into a clean, dry vial.[15][16]

  • Select and Add Solvent: Based on preliminary screening or literature data, choose a deuterated solvent known to favor either the keto or enol form. Add approximately 0.6-0.7 mL of the solvent to the vial.[15][17]

  • Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Filter the Sample: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[16]

  • Equilibrate: Allow the sample to stand at room temperature for at least one hour before analysis.[1]

  • Acquire Spectrum: Acquire the ¹H NMR spectrum, ensuring proper locking and shimming.

Protocol 2: Low-Temperature NMR for "Freezing Out" Tautomers

This technique can be used to slow the interconversion between tautomers, potentially sharpening the signals and allowing for the observation of individual species.[18]

  • Sample Preparation: Prepare the NMR sample as described in Protocol 1, using a solvent with a low freezing point (e.g., DMF-d₇, CD₂Cl₂).

  • Initial Spectrum: Acquire a reference spectrum at room temperature.

  • Cooling the Sample: Gradually lower the temperature of the NMR probe in increments of 10-20 K.

  • Temperature Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a spectrum.

  • Spectral Acquisition: Acquire spectra at each temperature until the desired resolution is achieved or the solvent begins to freeze.

Data & Visualization

Table 1: Influence of Deuterated Solvent on the Keto-Enol Equilibrium of Acetylacetone
Deuterated SolventPredominant FormRationale
CDCl₃ EnolThe enol form is stabilized by a strong intramolecular hydrogen bond, which is favored in a non-polar, aprotic solvent.[7]
Acetone-d₆ KetoThe polar aprotic nature of acetone disrupts the intramolecular hydrogen bond of the enol, favoring the more polar keto form.
DMSO-d₆ KetoDMSO is a strong hydrogen bond acceptor, which effectively solvates and stabilizes the enol form, but can also favor the keto tautomer depending on the specific compound.[6] For acetylacetone, the keto form is generally favored.
D₂O KetoIn a protic solvent like D₂O, the intramolecular hydrogen bond of the enol is disrupted by intermolecular hydrogen bonding with the solvent, strongly favoring the keto form.[7]
Benzene-d₆ EnolThe non-polar, aromatic nature of benzene provides a non-interactive environment, allowing the intramolecularly hydrogen-bonded enol form to predominate.
Diagram 1: Troubleshooting Workflow for Tautomerism in NMR

G cluster_0 Initial Observation cluster_1 Diagnosis cluster_2 Troubleshooting Steps cluster_3 Outcome A Complex NMR Spectrum (Unexpected Peaks) B Suspect Keto-Enol Tautomerism A->B C Hypothesize cause: - Solvent Effect - Temperature - pH B->C D Change Solvent (e.g., CDCl3 to DMSO-d6) C->D Select Strategy E Vary Temperature (Low or High Temp NMR) C->E Select Strategy F Adjust pH (if applicable) C->F Select Strategy G Use Lanthanide Shift Reagents C->G Select Strategy H Simplified Spectrum (One Tautomer Dominates) D->H I Resolved Signals of Both Tautomers E->I F->H G->I

Caption: A logical workflow for diagnosing and resolving complex NMR spectra arising from keto-enol tautomerism.

Diagram 2: The Influence of Solvent on Keto-Enol Equilibrium

G cluster_0 Keto-Enol Equilibrium cluster_1 Solvent Environment Keto Keto Form (More Polar) Enol Enol Form (Less Polar, Intramolecular H-Bond) Keto->Enol Equilibrium PolarSolvent Polar/Protic Solvent (e.g., DMSO-d6, D2O) PolarSolvent->Keto Favors NonPolarSolvent Non-Polar/Aprotic Solvent (e.g., CDCl3, Benzene-d6) NonPolarSolvent->Enol Favors

Caption: The relationship between solvent polarity and the favored tautomeric form.

References

  • Laurella, S., Sierra, M., Furlong, J., & Capparelli, A. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Natural Science, 5(11), 1149-1157. [Link]

  • Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Facilities. [Link]

  • Claramunt, R. M., López, C., Santa María, M. D., Sanz, D., & Elguero, J. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]

  • Walsh Medical Media. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

  • Holden, M. S., & Sigman, M. S. (2005). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 82(11), 1674. [Link]

  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]

  • Hill, J. W., & Petrucci, R. H. (2010). Kinetic and Mechanistic Studies of the Deuterium Exchange in Classical Keto−Enol Tautomeric Equilibrium Reactions. Journal of Chemical Education, 87(9), 963-965. [Link]

  • Claramunt, R. M., López, C., Santa María, M. D., Sanz, D., & Elguero, J. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]

  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. [Link]

  • BioPchem. (n.d.). Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics. [Link]

  • Janez, P., & Plavec, J. (2005). Direct determination of tautomerism in purine derivatives by low-temperature NMR spectroscopy. Journal of the American Chemical Society, 127(1), 246-252. [Link]

  • The Duke NMR Center. (n.d.). Sample Preparation. [Link]

  • Udgaonkar, A., Wu, J., Rao, A., & Njoo, E. (2022). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. Journal of Emerging Investigators. [Link]

  • Western University. (n.d.). NMR Sample Preparation. [Link]

  • University of Rochester. (n.d.). Troubleshooting 1 H NMR Spectroscopy. [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. [Link]

  • Study Mind. (2022, April 19). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. [Link]

  • Encyclopedia.pub. (2020, October 29). Tautomerism Detected by NMR. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Bahadoor, A., Wing, S., Rajotte, I., & Bates, J. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(7), 2354-2362. [Link]

  • YouTube. (2022, December 23). Chemical Shift Reagent| Proton NMR| Simplification of Complex Spectra. [Link]

  • Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Chemical Research Support. [Link]

  • University of St Andrews. (n.d.). NMR Sample Preparation. [Link]

  • Giraud, N., & Akoka, S. (2017). NMR methods for the analysis of mixtures. Magnetic Resonance in Chemistry, 55(1), 37-51. [Link]

  • Wu, T. S., & Furukawa, H. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Molecules, 25(22), 5436. [Link]

  • UC Davis NMR Facility. (n.d.). Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. [Link]

  • Concepts in Magnetic Resonance Part A. (2017). Common problems and artifacts encountered in solution‐state NMR experiments. [Link]

Sources

Optimization

Methyl 13-oxotetradecanoate stability and storage conditions

Welcome to the technical support resource for Methyl 13-oxotetradecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and prope...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for Methyl 13-oxotetradecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and proper storage of this compound. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide: Common Issues in Handling and Experimentation

This section addresses specific problems that may arise during the use of Methyl 13-oxotetradecanoate, linking them to potential stability and storage issues.

Issue 1: Inconsistent Experimental Results or Lower Than Expected Yields

Possible Cause: Degradation of Methyl 13-oxotetradecanoate due to improper storage or handling. As a β-keto ester, this molecule is susceptible to several degradation pathways.[1][2][3]

Step-by-Step Troubleshooting:

  • Verify Storage Conditions: Confirm that the compound is stored in a tightly closed container in a dry, cool, and well-ventilated place.[4] For long-term storage, freezer conditions are recommended.[5]

  • Minimize Heat Exposure: The β-keto ester functionality is prone to decarboxylation when heated.[1] Avoid prolonged exposure to elevated temperatures during your experimental setup.

  • Prevent Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid and methanol, especially in the presence of moisture.[6] Ensure you are using anhydrous solvents and a dry inert atmosphere if your experiment is sensitive to water.

  • Check for Oxidation: Like other long-chain methyl esters, Methyl 13-oxotetradecanoate can be susceptible to oxidation, which is accelerated by exposure to air and light.[7][8][9] Store the compound protected from light and consider using an inert atmosphere for long-term storage or sensitive reactions.

Issue 2: Appearance of Unexpected Peaks in Analytical Data (e.g., GC-MS, HPLC, NMR)

Possible Cause: The presence of degradation products.

Troubleshooting and Identification of Impurities:

  • Decarboxylation Product: The loss of the methyl carboxylate group will result in 2-tetradecanone. Look for a corresponding molecular weight peak in your mass spectrometry data.

  • Hydrolysis Product: The presence of 13-oxotetradecanoic acid would indicate hydrolysis. This may be detectable by a change in polarity in chromatography or by specific spectroscopic signatures.

  • Oxidation Products: Oxidation can lead to the formation of smaller acidic fragments, aldehydes, or ketones.[10] This can result in a complex mixture of byproducts.

Preventative Measures:

  • Use Fresh Samples: Whenever possible, use a freshly opened vial of Methyl 13-oxotetradecanoate for your experiments.

  • Aliquot the Compound: Upon receiving the compound, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This will minimize the exposure of the bulk material to air and moisture with each use.

Issue 3: Change in Physical Appearance of the Compound

Possible Cause: Degradation or contamination. Methyl 13-oxotetradecanoate should be a light yellow to yellow low-melting solid.[4]

Observations and Actions:

  • Discoloration: A significant change in color could indicate oxidation or the presence of impurities.

  • Change in Consistency: If the solid becomes oily or gummy at its recommended storage temperature, it may have absorbed moisture, leading to hydrolysis.

If you observe any changes in the physical appearance, it is recommended to verify the purity of the compound using an appropriate analytical technique before proceeding with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term and long-term storage conditions for Methyl 13-oxotetradecanoate?

A:

  • Short-Term: For daily use, store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

  • Long-Term: For extended storage, it is recommended to store the compound in a freezer.[5] To prevent degradation of the β-keto ester, storage at -80°C is a robust option.[1]

Storage DurationTemperatureAtmosphereContainer
Short-Term Cool, ambientDryTightly sealed
Long-Term Freezer (-20°C to -80°C)Inert gas (e.g., Argon)Tightly sealed, light-protected

Q2: What are the main degradation pathways for Methyl 13-oxotetradecanoate?

A: The primary degradation pathways are:

  • Decarboxylation: This is a common reaction for β-keto esters, especially when heated, resulting in the loss of CO2 and the formation of a ketone.[1][2]

  • Hydrolysis: The ester can be cleaved by water to form 13-oxotetradecanoic acid and methanol.[6]

  • Oxidation: As a long-chain fatty acid methyl ester, it is susceptible to oxidation, which can be initiated by exposure to air, light, or heat.[7][8]

Q3: Is Methyl 13-oxotetradecanoate sensitive to light?

A: While the safety data sheet does not explicitly mention light sensitivity for this specific compound, it is a known factor that can promote the oxidation of fatty acid methyl esters.[8][9] Therefore, it is best practice to store it in a light-protected container.

Q4: What are the known safety hazards of Methyl 13-oxotetradecanoate?

A: According to the safety data sheet, Methyl 13-oxotetradecanoate is harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[4][11] It is important to handle it in accordance with good industrial hygiene and safety practices, including wearing appropriate personal protective equipment.[4]

Q5: In what solvents is Methyl 13-oxotetradecanoate soluble?

A: It is slightly soluble in chloroform, ethyl acetate, and methanol.[4]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues with Methyl 13-oxotetradecanoate.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Potential Degradation Pathways cluster_3 Corrective Actions & Prevention Inconsistent Results Inconsistent Results Verify Storage Conditions Verify Storage Conditions Inconsistent Results->Verify Storage Conditions Unexpected Peaks Unexpected Peaks Review Handling Procedures Review Handling Procedures Unexpected Peaks->Review Handling Procedures Physical Change Physical Change Physical Change->Verify Storage Conditions Decarboxylation Decarboxylation Verify Storage Conditions->Decarboxylation Heat Exposure? Hydrolysis Hydrolysis Verify Storage Conditions->Hydrolysis Moisture? Oxidation Oxidation Review Handling Procedures->Oxidation Air/Light Exposure? Use Fresh Aliquot Use Fresh Aliquot Decarboxylation->Use Fresh Aliquot Use Inert Atmosphere Use Inert Atmosphere Hydrolysis->Use Inert Atmosphere Protect from Light Protect from Light Oxidation->Protect from Light Store at -80C Store at -80C Use Fresh Aliquot->Store at -80C

Caption: Troubleshooting workflow for Methyl 13-oxotetradecanoate.

References
  • National Center for Biotechnology Information. (n.d.). Methyl 3-oxotetradecanoate. PubChem. Retrieved from [Link]

  • MDPI. (2026, February 12). Effect of Unsaturation and Chain Length of Methyl Esters on the Corrosion Behavior of Aluminum. Retrieved from [Link]

  • Heikkilä, S., Sirviö, K., Nuortila, C., & Niemi, S. (2021, November 15). Storage stability of rapeseed methyl ester stored in a sealed barrel for seven year. Osuva. Retrieved from [Link]

  • ASME. (2012, July 23). Oxidative Stability of Algae Derived Methyl Esters. J. Eng. Gas Turbines Power. Retrieved from [Link]

  • SpringerLink. (n.d.). Long storage stability of biodiesel made from rapeseed and used frying oil. Retrieved from [Link]

  • PMC. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Google Patents. (n.d.). Continuous process for the production of beta-keto esters by claisen condensation.
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 13-methyltetradecanoate. PubChem. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting low yield in Wittig olefination

Welcome to the technical support center for the Wittig Olefination. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this powerful C=C bond...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the Wittig Olefination. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this powerful C=C bond-forming reaction. Here, we move beyond basic protocols to address the nuanced challenges that can lead to low yields, unexpected side products, and purification difficulties. Our approach is rooted in mechanistic understanding to empower you to make informed decisions at the bench.

Troubleshooting Guide: From Low Yield to No Reaction

This section addresses specific, common problems encountered during the Wittig reaction in a question-and-answer format.

Question 1: I see complete consumption of my starting aldehyde/ketone, but my olefin yield is very low. What are the likely side reactions?

This is a classic issue that often points to reactions competing with the desired olefination. The identity of the side products depends heavily on your specific substrates and reaction conditions.

Answer:

Several side reactions can consume your starting material without generating the desired olefin. The most common culprits include:

  • Aldol Condensation: If your aldehyde has α-hydrogens, the basic conditions used for ylide generation can promote self-condensation. This is especially prevalent if the ylide is slow to form or if there is an excess of base.

  • Cannizzaro Reaction: For aldehydes without α-hydrogens (e.g., benzaldehyde), strong bases can induce a disproportionation reaction, yielding a molecule of the corresponding alcohol and another of the carboxylic acid.

  • Epimerization: If your aldehyde has a chiral center at the α-position, the basic conditions can easily cause epimerization, leading to a mixture of diastereomeric products which can complicate purification and lower the yield of the desired isomer.

  • Ylide Decomposition: Unstabilized ylides are highly reactive and can decompose over time, especially at elevated temperatures. It is crucial to use them promptly after generation.

Troubleshooting Steps:

  • Analyze the Crude Reaction Mixture: Before extensive purification, obtain a crude ¹H NMR or LC-MS to identify potential side products. The presence of alcohols, carboxylic acids, or aldol adducts will confirm the side reactions.

  • Control the Stoichiometry and Addition Order:

    • Generate the ylide first in a separate step.

    • Cool the ylide solution (typically to -78 °C or 0 °C) before slowly adding the aldehyde or ketone. This minimizes the time the carbonyl compound is exposed to the basic conditions before it can react with the ylide.

  • Choose the Right Base: If aldol or Cannizzaro reactions are suspected, consider using a non-nucleophilic, sterically hindered base like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium bis(trimethylsilyl)amide (KHMDS). These bases are less likely to participate in competing reactions compared to organolithiums like n-BuLi.

Logical Troubleshooting Flow for Low Yields

G cluster_start Problem Statement cluster_analysis Initial Analysis cluster_diagnosis Diagnosis of Side Reactions cluster_solution Corrective Actions Start Low Yield of Olefin, High Consumption of Starting Material AnalyzeCrude Analyze Crude Reaction Mixture (NMR, LC-MS) Start->AnalyzeCrude SideProducts Side Products Detected? AnalyzeCrude->SideProducts Aldol Aldol Products (α-protons present) SideProducts->Aldol Yes Cannizzaro Cannizzaro Products (no α-protons) SideProducts->Cannizzaro Yes Epimerization Epimerized Products (α-chiral center) SideProducts->Epimerization Yes ControlTemp Modify Reaction Conditions: - Slow addition of carbonyl - Lower temperature (-78 °C) SideProducts->ControlTemp No, but suspect ylide instability ChangeBase Switch to a Non-Nucleophilic Base (e.g., KHMDS, LiHMDS) Aldol->ChangeBase Cannizzaro->ChangeBase Epimerization->ControlTemp ChangeBase->ControlTemp

Caption: A logical workflow for troubleshooting low Wittig reaction yields.

Question 2: My reaction is not working at all. I recover only my starting materials. What's wrong?

Answer:

Complete failure of the reaction almost always points to a fundamental issue with the generation of the phosphorus ylide, the key nucleophile in the reaction.

Core Areas to Investigate:

  • Phosphonium Salt Integrity:

    • Purity: Is your phosphonium salt pure and, most importantly, dry? The salt is often hygroscopic, and water will quench the strong bases used for deprotonation. Dry your salt under high vacuum for several hours before use.

    • Acidity: The protons on the carbon adjacent to the phosphorus must be sufficiently acidic to be removed by the base. For simple alkyltriphenylphosphonium salts, the pKa is around 35, requiring a very strong base.

  • Base Strength and Quality:

    • Incorrect Choice: The base must be strong enough to deprotonate the phosphonium salt. For non-stabilized ylides (from alkylphosphonium salts), strong bases like n-BuLi, sec-BuLi, or KHMDS are required. For stabilized ylides (where the α-carbon is adjacent to an electron-withdrawing group like an ester), weaker bases like NaOEt or K₂CO₃ are sufficient.

    • Base Titration: Solutions of organolithium reagents are notoriously difficult to maintain at their stated concentration. It is best practice to titrate your n-BuLi solution before use to know its exact molarity.

  • Solvent Choice:

    • Anhydrous Conditions: The Wittig reaction, especially the ylide formation step, is highly sensitive to moisture. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

    • Compatibility: Ethereal solvents like THF or diethyl ether are most common. Avoid protic solvents (alcohols, water) as they will protonate the ylide.

Experimental Protocol: Ylide Formation Test

Before committing your valuable aldehyde or ketone, you can perform a small-scale test for ylide formation.

  • Suspend 1.0 eq of your dry phosphonium salt in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).

  • Add 1.0 eq of your strong base (e.g., n-BuLi).

  • Observe for the characteristic color change. For many non-stabilized ylides, the solution will turn a deep red, orange, or yellow, indicating the formation of the ylide. A persistent white or pale suspension suggests a problem with the base or the salt.

Table 1: Common Bases for Wittig Ylide Generation

BaseAbbreviationpKₐ of Conjugate AcidTypical Application
n-Butyllithiumn-BuLi~50Non-stabilized ylides (from alkylphosphonium salts)
Sodium HydrideNaH~42Non-stabilized and semi-stabilized ylides
Lithium diisopropylamideLDA~36Non-stabilized ylides, useful for hindered systems
Potassium bis(trimethylsilyl)amideKHMDS~26Non-stabilized ylides, non-nucleophilic
Sodium EthoxideNaOEt~16Stabilized ylides (e.g., adjacent to C=O)
Potassium CarbonateK₂CO₃~10.3Stabilized ylides (Horner-Wadsworth-Emmons)
Question 3: How can I improve the E/Z selectivity of my reaction?

Answer:

The stereochemical outcome of the Wittig reaction is determined by the stability of the ylide and the reaction conditions. Understanding the mechanism is key to controlling the selectivity.

The Wittig Reaction Mechanism and Selectivity

G cluster_ylide Ylide Type cluster_pathway Reaction Pathway cluster_product Major Product Unstabilized Unstabilized Ylide (R' = Alkyl) Kinetic Kinetic Control (Irreversible Oxaphosphetane Formation) Unstabilized->Kinetic  Fast, irreversible Stabilized Stabilized Ylide (R' = EWG) Thermo Thermodynamic Control (Reversible Oxaphosphetane Formation) Stabilized->Thermo  Slow, reversible Z_Olefin Z-Olefin Kinetic->Z_Olefin  Leads to E_Olefin E-Olefin Thermo->E_Olefin  Leads to

Caption: Relationship between ylide type and stereochemical outcome.

  • Non-stabilized Ylides (R' = alkyl): These are highly reactive. The formation of the intermediate oxaphosphetane is rapid and irreversible. This kinetically controlled pathway typically leads to the Z-alkene as the major product. To maximize Z-selectivity, use salt-free conditions (ylides prepared from phosphonium salts with bases like KHMDS in non-polar solvents like toluene).

  • Stabilized Ylides (R' = ester, ketone, etc.): These ylides are less reactive. The initial formation of the oxaphosphetane is reversible. The reaction proceeds through the more thermodynamically stable intermediate, which leads to the E-alkene as the major product. To maximize E-selectivity, you can include protic sources (e.g., excess Li salts) or use the Horner-Wadsworth-Emmons (HWE) reaction, which almost exclusively gives the E-alkene.

The Horner-Wadsworth-Emmons (HWE) Reaction for High E-Selectivity:

The HWE is a modification that uses phosphonate esters instead of phosphonium salts. The resulting phosphate byproduct is water-soluble, making purification much easier than removing triphenylphosphine oxide (TPPO).

General Protocol for an HWE Reaction:

  • Under an inert atmosphere, dissolve the phosphonate ester (1.0-1.2 eq) in an anhydrous solvent like THF.

  • Cool the solution to 0 °C.

  • Add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) and stir until ylide formation is complete (often indicated by the cessation of H₂ gas evolution with NaH).

  • Slowly add the aldehyde or ketone (1.0 eq) as a solution in THF.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude product, which is typically highly enriched in the E-isomer.

Frequently Asked Questions (FAQs)

Q: My biggest problem is removing the triphenylphosphine oxide (TPPO) byproduct. What are the best methods?

A: TPPO is a notoriously difficult byproduct to remove due to its high polarity and tendency to co-crystallize with products. Here are some effective strategies:

  • Crystallization: If your product is a stable solid, you can often remove TPPO by crystallizing your product from a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. TPPO is more soluble in these systems.

  • Chromatography: While challenging, it is possible. Use a high ratio of a non-polar eluent (e.g., hexanes) and gradually increase the polarity. Sometimes, adding a small amount (~1%) of triethylamine to the eluent can improve separation.

  • Precipitation of TPPO: After the reaction, you can sometimes precipitate TPPO as a complex. One method is to add an excess of MgCl₂ and filter off the TPPO-MgCl₂ complex.

  • Switch to a Different Reagent: The best solution is often to avoid forming TPPO in the first place. Consider using the Horner-Wadsworth-Emmons reaction, which generates a water-soluble phosphate byproduct. Alternatively, phosphine oxides with long alkyl chains or fluorous tags have been developed for easier separation.

Q: Can I use ketones in the Wittig reaction?

A: Yes, but ketones are generally less reactive than aldehydes due to increased steric hindrance and their slightly lower electrophilicity. Reactions with ketones often require higher temperatures, longer reaction times, and may give lower yields, especially with sterically demanding ketones or ylides.

Q: What does "salt-free" Wittig conditions mean and why is it important?

A: When an ylide is generated using an organolithium base (like n-BuLi) from a phosphonium halide salt (e.g., Ph₃PCH₃⁺Br⁻), a lithium halide salt (LiBr) is formed as a byproduct. This salt can influence the reaction mechanism and decrease Z-selectivity. "Salt-free" conditions refer to methods that avoid these salts, typically by using bases like KHMDS or NaHMDS, which produce soluble byproducts that do not coordinate as strongly. These conditions are often used to maximize the yield of the Z-alkene with non-stabilized ylides.

References

  • Cannizzaro Reaction. Wikipedia. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • The Wittig Reaction. Master Organic Chemistry. [Link]

  • The Wittig Reaction. University of Rochester, Department of Chemistry. [Link]

  • Wittig Reaction. Wikipedia. [Link]

  • Myers, A. G. Stereoselective Synthesis of (Z)-Alkenes. Harvard University. [Link]

Optimization

Technical Support Center: Purification &amp; Solvent Removal for Methyl 13-oxotetradecanoate

Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that the purity of long-chain aliphatic intermediates is critical for downstream success.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that the purity of long-chain aliphatic intermediates is critical for downstream success. Methyl 13-oxotetradecanoate (CAS: 18993-10-7)[1] is a highly valued keto ester, most notably utilized as a primary precursor in the synthesis of macrocyclic musks such as muscone[2].

Because its synthesis typically involves radical addition reactions utilizing massive excesses of acetone and glacial acetic acid[2], followed by extraction with organic solvents (like dichloromethane or diethyl ether), crude samples often suffer from severe solvent contamination. This guide synthesizes field-proven insights to help you troubleshoot, understand the causality behind solvent entrapment, and execute self-validating purification protocols.

I. Diagnostic FAQs: Troubleshooting Solvent Entrapment

Q1: Why does my Methyl 13-oxotetradecanoate sample retain trace THF and dichloromethane (DCM) even after extended rotary evaporation? The Causality: Methyl 13-oxotetradecanoate is a long-chain aliphatic molecule (C15H28O3) that forms a highly viscous oil at room temperature. As bulk solvents evaporate, the viscosity of the neat keto ester increases exponentially. This physical state drastically reduces the diffusion rate of the remaining solvent molecules to the liquid-vacuum interface. Furthermore, the polar carbonyl and ester moieties form persistent dipole-dipole interactions with solvents like THF and DCM. The Solution: Do not rely solely on extended time on the rotovap. You must utilize an entrainment strategy . Redissolve the viscous oil in a highly volatile, non-polar solvent (such as pentane or hexane). The non-polar solvent disrupts the dipole interactions between the keto ester and the polar solvent impurities. When re-evaporated, the entrainer carries the trace impurities away via co-evaporation.

Q2: How do I efficiently remove residual glacial acetic acid from the crude reaction mixture without degrading my product? The Causality: In standard synthetic routes (e.g., manganese-mediated radical addition), acetic acid is used as a co-solvent[2]. Acetic acid has a relatively high boiling point (118°C). Attempting to remove it via direct vacuum distillation requires elevated temperatures, which can catalyze unwanted intermolecular aldol condensations between the ketone and ester enolates of your product. The Solution: Utilize a chemoselective chemical quench[3]. Dilute the crude mixture with a water-immiscible solvent (like diethyl ether) and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃). NaHCO₃ is a weak base; it is strong enough to deprotonate acetic acid (converting it to water-soluble sodium acetate) but too weak to cause saponification (hydrolysis) of your target methyl ester[3].

Q3: My product darkened and lost mass during high-vacuum distillation to remove high-boiling impurities. What happened? The Causality: Thermal degradation. While Methyl 13-oxotetradecanoate is relatively stable, prolonged thermal stress (residence time) in a standard distillation apparatus can lead to polymerization or decomposition, especially if trace transition metals (like manganese from the synthesis) or acids were not fully removed. The Solution: If distillation is absolutely necessary to remove high-boiling impurities, you must use a Short-Path Distillation or Wiped-Film Evaporator (WFE) . These systems operate under high vacuum with an extremely short thermal residence time, preventing the keto ester from degrading. Always ensure the sample is strictly neutralized and filtered through a silica plug to remove metal catalyst residues prior to heating.

II. Solvent Interaction Profiles

To effectively remove impurities, you must understand their physical properties and how they interact with the bifunctional nature (hydrophobic chain + polar heads) of Methyl 13-oxotetradecanoate.

Solvent ImpurityBoiling Point (°C)Polarity IndexInteraction with Keto EsterOptimal Removal Strategy
Acetone 56.05.1High solubility; acts as reactant and solvent[2].Aqueous washing / Rotary evaporation.
Diethyl Ether 34.62.8Highly miscible; used for extraction[2].Rotary evaporation (mild vacuum, 30°C).
Dichloromethane 39.63.1Dipole interactions with carbonyls.Rotary evaporation followed by pentane entrainment.
Tetrahydrofuran 66.04.0Strong hydrogen-bond acceptor; traps in viscous oil.Pentane entrainment + High-vacuum stripping.
Acetic Acid 118.06.2Hydrogen bonding; risks acid-catalyzed degradation.Liquid-liquid extraction (NaHCO₃ wash)[3].

III. Validated Experimental Protocols

Every protocol described below is designed as a self-validating system. By monitoring specific physical parameters (pH, constant weight), you can guarantee the integrity of your purification.

Protocol 1: Chemoselective Liquid-Liquid Extraction (Acid Removal)

Objective: Remove acetic acid and highly polar impurities without hydrolyzing the methyl ester[3].

  • Dissolution: Transfer the crude reaction mixture containing Methyl 13-oxotetradecanoate to a separatory funnel. Dilute with diethyl ether or dichloromethane (approx. 10 mL per 1 gram of crude).

  • Aqueous Quench: Add an equal volume of distilled water to partition the bulk of the acetone and transition metal salts. Drain the aqueous layer.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ to the organic layer. Caution: CO₂ gas will evolve. Vent the separatory funnel frequently.

  • Validation (Self-Check): Continue washing with fresh NaHCO₃ aliquots until the aqueous effluent tests at pH ~8 using indicator paper. This confirms the complete removal of acetic acid.

  • Brine Wash: Wash the organic layer once with saturated NaCl (brine) to remove dissolved water[3].

  • Desiccation: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous MgSO₄ until the powder flows freely (like snow), indicating all trace water is absorbed. Filter out the drying agent.

Protocol 2: Entrainment-Assisted High-Vacuum Stripping

Objective: Remove trace entrapped solvents (THF, DCM, Ether) from the viscous keto ester.

  • Bulk Removal: Concentrate the filtrate from Protocol 1 using a rotary evaporator (Water bath: 35°C, Pressure: gradually reduced to 50 mbar).

  • Entrainment: Once the solvent front stops condensing, break the vacuum with nitrogen. Add 5-10 mL of anhydrous pentane or hexane to the flask and swirl to completely dissolve the viscous oil.

  • Secondary Evaporation: Re-apply the rotary evaporator vacuum. The volatile pentane will violently boil off, carrying the heavier entrapped solvents (like THF) with it via co-evaporation.

  • High-Vacuum Drying: Transfer the flask to a Schlenk line or high-vacuum manifold (< 0.1 Torr). Submerge the flask in a 40°C water bath.

  • Validation (Self-Check): Weigh the flask every 30 minutes. The protocol is complete only when the mass of the flask reaches a constant weight (change < 1 mg between weighings). NMR spectroscopy (1H) can then be used to definitively confirm the absence of solvent peaks (e.g., THF at 3.76 ppm and 1.85 ppm).

IV. Process Visualization

The following workflow illustrates the logical progression of solvent removal, ensuring chemical stability is maintained before thermal or vacuum stress is applied.

G Start Crude Methyl 13-oxotetradecanoate Wash Aqueous NaHCO3 Wash (Neutralize Acetic Acid) Start->Wash Add Base Extract Organic Extraction (DCM or Diethyl Ether) Wash->Extract Phase Separation Dry Desiccation (Dry over MgSO4) Extract->Dry Isolate Organic Layer Rotovap Rotary Evaporation (Remove Bulk Solvents) Dry->Rotovap Filter Vacuum High Vacuum Stripping (<0.1 Torr, 40°C) Rotovap->Vacuum Pentane Entrainment Pure Purified Methyl 13-oxotetradecanoate Vacuum->Pure Constant Weight

Workflow for removing solvent impurities from crude Methyl 13-oxotetradecanoate.

V. References

  • National Institute of Technology and Evaluation (NITE). (2011). Methyl 13-oxotetradecanoate (CAS RN: 18993-10-7). Chemical Risk Information Platform (CHRIP). Retrieved from [Link][4]

  • Munro, D., & Palmer, K. (2000). Radical Addition of Acetone to Alkenes: Two Short Routes to Muscone. Perfumer & Flavorist, 25, 1-4. Retrieved from[Link][2]

Sources

Troubleshooting

Technical Support Center: Alkylation of β-Keto Esters

Welcome to the Technical Support Center for the alkylation of β-keto esters (e.g., the acetoacetic ester synthesis). Designed for researchers, scientists, and drug development professionals, this guide synthesizes field-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the alkylation of β-keto esters (e.g., the acetoacetic ester synthesis). Designed for researchers, scientists, and drug development professionals, this guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot common synthetic pitfalls, optimize regioselectivity, and maximize yields.

Diagnostic Flowchart for Alkylation Failures

Use the logical pathway below to rapidly diagnose the root cause of unexpected results during your β-keto ester alkylation workflows.

Troubleshooting Start Issue Detected in β-Keto Ester Alkylation Q1 Unexpected Ester Byproducts? Start->Q1 A1 Transesterification. Match alkoxide to ester or use NaH/LDA. Q1->A1 Yes Q2 O-Alkylated Products Formed? Q1->Q2 No A2 Hard electrophile or polar aprotic solvent used. Switch to softer alkyl halide. Q2->A2 Yes Q3 Multiple Alkylations (Dialkylation)? Q2->Q3 No A3 Enolate equilibration. Use strong irreversible base (e.g., LDA) at low temp. Q3->A3 Yes

Diagnostic logic for resolving common β-keto ester alkylation pitfalls.

Core Troubleshooting Guides

Pitfall 1: Unintended Ester Byproducts (Transesterification)

Diagnosis: You are recovering a mixture of different ester groups (e.g., methyl and ethyl esters) instead of your pure starting ester chain. Mechanistic Causality: When using an alkoxide base to deprotonate the α-carbon, the base can also act as a nucleophile and attack the ester carbonyl. If the alkyl group of the alkoxide does not perfectly match the ester (e.g., using sodium methoxide with ethyl acetoacetate), transesterification occurs (1[1]). Solution: Always match the alkoxide base to the ester group (use NaOEt for ethyl esters). For absolute certainty, switch to a non-nucleophilic base like Sodium Hydride (NaH). NaH irreversibly deprotonates the substrate by releasing hydrogen gas, completely eliminating the possibility of transesterification (2[2]).

Table 1: Quantitative Comparison of Bases in Acetoacetic Ester Synthesis

Base Typical Yield (%) Reaction Time Transesterification Risk Key Advantage
Sodium Ethoxide (NaOEt) 70–85% 1–3 hours High (if mismatched) Cost-effective, classic choice
Sodium Hydride (NaH) 85–95% 1–2 hours None Irreversible deprotonation
Potassium Carbonate (K₂CO₃) Variable >3 hours None Mild, highly economical

(Data grounded in comparative base performance studies 2])

Pitfall 2: O-Alkylation vs. C-Alkylation (Regioselectivity Failure)

Diagnosis: NMR analysis reveals significant ether formation (O-alkylation) rather than the desired carbon-carbon bond formation (C-alkylation). Mechanistic Causality: The enolate of a β-keto ester is an ambident nucleophile. The oxygen atom is highly electronegative and "hard," while the α-carbon is polarizable and "soft." According to Hard-Soft Acid-Base (HSAB) theory, hard electrophiles (e.g., alkyl tosylates, sulfates) and highly polar aprotic solvents (e.g., DMSO, HMPA) favor O-alkylation because they leave the oxygen unencumbered and highly reactive (3[3]). Solution: To drive C-alkylation, use softer electrophiles like alkyl iodides or bromides. Switch your solvent to THF or alcohols, which hydrogen-bond with the enolate oxygen, sterically hindering it and directing the electrophile to the carbon.

Pitfall 3: Over-Alkylation (Dialkylation)

Diagnosis: Mass spectrometry or NMR shows a mixture of mono-alkylated and di-alkylated products. Mechanistic Causality: When using weak, reversible bases (like alkoxides), the mono-alkylated product (which still possesses an acidic α-proton) can equilibrate with unreacted enolate. This allows a second alkylation event to occur before the starting material is fully consumed. Solution: Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at -78 °C to form the kinetic enolate quantitatively and irreversibly (4[4]). Ensure the alkyl halide is added only after complete enolate formation, and strictly control the stoichiometry to 1.0 equivalent.

Pitfall 4: Premature Ester Hydrolysis and Decarboxylation

Diagnosis: Your product lost the ester group prematurely during the workup phase. Mechanistic Causality: β-keto esters are highly susceptible to decarboxylation. If the reaction is worked up under strongly acidic or basic conditions with heat, the ester hydrolyzes to a β-keto acid. This intermediate undergoes rapid decarboxylation via a six-membered cyclic transition state, releasing CO₂ and forming a ketone (1[1]). Solution: Keep workup temperatures low. Quench with mild, buffered aqueous solutions (e.g., saturated NH₄Cl) rather than strong acids (HCl) or bases (NaOH).

Validated Experimental Protocols

Workflow: Standard Acetoacetic Ester Synthesis

Workflow Step1 1. Deprotonation (Base, 0°C) Step2 2. Alkylation (R-X, RT) Step1->Step2 Step3 3. Hydrolysis (H3O+ / NaOH) Step2->Step3 Step4 4. Decarboxylation (Heat, -CO2) Step3->Step4

Standard workflow for acetoacetic ester synthesis and decarboxylation.

Step-by-Step: Irreversible Mono-Alkylation of Ethyl Acetoacetate

Objective: Synthesize a mono-alkylated β-keto ester while actively suppressing transesterification and di-alkylation.

Materials: Ethyl acetoacetate (1.0 eq), Sodium hydride (60% dispersion in mineral oil, 1.05 eq), Alkyl bromide (1.1 eq), Anhydrous THF.

  • Preparation: Purge a flame-dried round-bottom flask with Argon. Suspend NaH in anhydrous THF and cool to 0 °C using an ice bath.

  • Deprotonation: Slowly add ethyl acetoacetate dropwise. Causality Check: Dropwise addition controls the exothermic evolution of H₂ gas. Irreversible deprotonation ensures quantitative enolate formation without alkoxide-driven transesterification.

  • Alkylation: Add the alkyl bromide dropwise at 0 °C. Warm the reaction to room temperature and stir for 1-2 hours. Causality Check: Using a bromide (soft electrophile) in THF (moderately coordinating) strongly favors C-alkylation over O-alkylation.

  • Self-Validation Check: Before quenching, remove a 0.1 mL aliquot, quench in a microtube with NH₄Cl, extract with EtOAc, and run TLC (Hexanes/EtOAc 8:2) or GC-MS. The disappearance of the starting material and the presence of a single new spot/peak confirms complete mono-alkylation without over-alkylation.

  • Quenching: Quench carefully with saturated aqueous NH₄Cl. Causality Check: A mild acid quench prevents premature ester hydrolysis and decarboxylation that occurs under strongly acidic or basic aqueous conditions (5[5]).

  • Workup: Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q: Can I use sodium hydroxide (NaOH) as a base for the initial deprotonation? A: No. Hydroxide bases will prematurely hydrolyze the ester to a carboxylate salt before deprotonating the α-carbon, effectively shutting down the alkylation pathway (1[1]).

Q: Are tertiary alkyl halides suitable for this reaction? A: No. Secondary and tertiary leaving groups suffer from poor reactivity in Sₙ2 pathways. Because the enolate acts as a strong base, tertiary alkyl halides will primarily undergo E2 elimination rather than substitution (4[4]).

Q: How do I intentionally perform a double alkylation? A: If a di-alkylated product is desired, perform the mono-alkylation first. Isolate the product, then subject it to a second round of deprotonation and alkylation. Attempting to add two equivalents of base and alkyl halide simultaneously usually results in a messy mixture of unreacted, mono-, and di-alkylated products.

References

  • Chemistry Steps. "Acetoacetic Ester Synthesis." Chemistry Steps.[Link]

  • Master Organic Chemistry. "The Malonic Ester and Acetoacetic Ester Synthesis." Master Organic Chemistry. [Link]

  • LibreTexts. "22.8: 22.5 Alkylation of Enolate Ions." Chemistry LibreTexts. [Link]

  • ResearchGate. "Base-free regio- and stereoselective photochemical synthesis of enol ethers from 1,3-dicarbonyl compounds." ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Isomeric Divergence in Lipid Chemistry: A Comparative Guide to Methyl 13-oxotetradecanoate and Methyl 3-oxotetradecanoate

As a Senior Application Scientist, navigating the nuanced landscape of positional isomers is critical for both synthetic chemistry and metabolomic profiling. Methyl 13-oxotetradecanoate and methyl 3-oxotetradecanoate sha...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the nuanced landscape of positional isomers is critical for both synthetic chemistry and metabolomic profiling. Methyl 13-oxotetradecanoate and methyl 3-oxotetradecanoate share the identical molecular formula (C₁₅H₂₈O₃) and backbone length, yet the simple migration of a single carbonyl group dictates entirely divergent chemical reactivities, biological origins, and laboratory applications.

This guide objectively compares these two powerful lipid derivatives, dissecting their structural properties, functional applications, and the self-validating experimental workflows required to harness them effectively.

Structural and Chemical Comparison

The core difference between these isomers lies in the position of the oxo (ketone) group relative to the methyl ester. Methyl 3-oxotetradecanoate is a β -keto ester , making its α -carbon highly acidic and its free-acid form prone to thermodynamic instability. Conversely, methyl 13-oxotetradecanoate features an isolated ketone near the terminal methyl group ( ω -1), granting it high thermodynamic stability and distinct synthetic utility.

Table 1: Quantitative & Structural Comparison
PropertyMethyl 13-oxotetradecanoateMethyl 3-oxotetradecanoate
CAS Number 18993-10-722348-97-6
Molecular Formula C₁₅H₂₈O₃C₁₅H₂₈O₃
Molecular Weight 256.38 g/mol 256.38 g/mol
Carbonyl Position ω -1 (C13) β -position (C3)
Chemical Classification Isolated ketone / FAME β -keto ester
Thermodynamic Stability High (Resistant to spontaneous decarboxylation)Low as a free acid (Requires esterification to prevent decarboxylation)
Primary Domain Synthetic fragrance chemistry (Macrocycles)Biological metabolomics & Microbiology (Lipid A)

Methyl 13-oxotetradecanoate: The Synthetic Gateway to Macrocycles

In industrial and synthetic chemistry, methyl 13-oxotetradecanoate is highly prized as a critical intermediate in the total synthesis of Muscone ((-)-3-methylcyclopentadecanone), the principal odorous constituent of the musk deer gland[1].

The Causality of the Chemistry: Standard functionalization of terminal alkenes via electrophilic addition strictly follows Markovnikov's rule, which would place the ketone at the C12 position. To force the functional group to the C13 position and extend the carbon chain, chemists employ a radical addition of acetone to methyl undecylenate. Mediated by in situ generated Mn(III) (from potassium permanganate or manganese(II) acetate), this anti-Markovnikov radical propagation specifically targets the terminal carbon, yielding methyl 13-oxotetradecanoate in high conversion rates[1][2].

MusconeSynthesis A Methyl Undecylenate + Acetone B Methyl 13-oxotetradecanoate A->B Radical Addition (Mn(III) / KMnO4) C Dimethyl 3-methylpentadecanedioate B->C 1. Wittig-Horner 2. Hydrogenation D Muscone (Macrocyclic Ketone) C->D Acyloin Condensation

Fig 1. Synthetic workflow of Muscone utilizing methyl 13-oxotetradecanoate as a key intermediate.

Methyl 3-oxotetradecanoate: Biological Biomarker & Metabolic Intermediate

Unlike its synthetic counterpart, methyl 3-oxotetradecanoate (often referred to as methyl β -ketomyristate) is deeply rooted in biochemistry. 3-oxotetradecanoic acid is a fundamental intermediate in fatty acid biosynthesis (FAS) and a core structural component of Lipid A —the endotoxic anchor of lipopolysaccharides (LPS) in Gram-negative bacteria[3][4].

The Causality of the Chemistry: In metabolomic profiling, free β -keto fatty acids are thermodynamically unstable. The electron-withdrawing nature of the β -carbonyl facilitates a cyclic transition state that leads to rapid, spontaneous decarboxylation into methyl ketones[3]. Therefore, to accurately quantify endotoxin levels or metabolic states, researchers must derivatize the sample via acid-catalyzed methylation. This traps the molecule as methyl 3-oxotetradecanoate , stabilizing the β -keto ester system for robust Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Beyond microbiology, elevated serum levels of 3-oxotetradecanoic acid have recently been validated as predictive biomarkers for positive therapeutic responses to PD-1 blockade therapy in Non-Small Cell Lung Cancer (NSCLC)[5], and as indicators of specific postprandial metabolic shifts[6].

LipidAAnalysis A Biological Sample (Gram-Negative LPS) B Acid Hydrolysis & Methylation A->B Cleaves Lipid A C Methyl 3-oxotetradecanoate (Stabilized Biomarker) B->C Prevents Decarboxylation D GC-MS / LC-MS Separation & Detection C->D Internal Standard QC E Metabolomic Profiling (Endotoxin / NSCLC Response) D->E Data Processing

Fig 2. Analytical workflow for stabilizing and quantifying 3-oxotetradecanoate from Lipid A.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to guarantee data reliability.

Protocol A: Radical Synthesis of Methyl 13-oxotetradecanoate

Objective: Synthesize the C13-ketone via anti-Markovnikov radical addition.

  • Reaction Setup: In a nitrogen-purged reaction vessel, combine methyl undecylenate (1.0 eq) with a large excess of acetone (acting as both reactant and solvent).

  • Catalyst Initiation: Add potassium acetate (10.0 eq) and manganese(II) acetate tetrahydrate (0.05 eq) dissolved in glacial acetic acid.

  • Thermal Activation: Heat the mixture to 70°C under continuous stirring for 12 hours to sustain the Mn(III) redox cycle[1].

  • Quenching & Extraction: Cool the reaction to room temperature, neutralize with saturated NaHCO₃, and extract the organic layer using ethyl acetate.

  • Self-Validation (QC): Analyze the crude organic phase via GC-FID. The protocol is validated if the peak corresponding to methyl undecylenate shows >82% depletion, confirming successful radical propagation without unwanted polymerization[2].

Protocol B: Extraction and GC-MS Profiling of Methyl 3-oxotetradecanoate

Objective: Cleave and stabilize β -keto fatty acids from bacterial Lipid A or human serum.

  • Sample Preparation: Lyophilize the bacterial pellet or serum sample to remove all water, which would otherwise inhibit the esterification reaction.

  • Internal Standardization: Spike the sample with a known concentration of a deuterated internal standard (e.g., methyl nonadecanoate-d37).

  • Hydrolysis & Derivatization: Add 2 mL of 2M Methanolic HCl. Heat the sealed vial at 85°C for 2 hours. Causality: The acidic environment simultaneously cleaves the ester/amide bonds of Lipid A and methylates the liberated 3-oxotetradecanoic acid, preventing its thermal degradation.

  • Phase Separation: Cool the vial, add 1 mL of ultra-pure water to increase polarity, and extract the FAMEs using 2 mL of MS-grade hexane.

  • GC-MS Analysis: Inject 1 µL of the hexane layer into a GC-MS equipped with a DB-5MS column.

  • Self-Validation (QC): The analytical run is considered valid only if the recovery of the deuterated internal standard exceeds 85%. A lower recovery indicates either incomplete methylation or thermal decarboxylation within the GC inlet, requiring recalibration of the inlet temperature[3].

References

  • Source: European Patent Office (EP0976714A1)
  • Radical Addition of Acetone to Alkenes: Two Short Routes to Muscone Source: Perfumer & Flavorist URL:[Link]

  • Exposure to Endotoxin Oxidized by Atmospheric Ozone Greatly Enhances Anemia Source: Environmental Science & Technology (ACS Publications) URL:[Link]

  • Serum Metabolite Biomarkers Predictive of Response to PD-1 Blockade Therapy in Non-Small Cell Lung Cancer Source: Frontiers in Oncology URL:[Link]

  • Postprandial Metabolomic Profiling: Insights into Macronutrient-Specific Metabolic Responses in Healthy Individuals Source: Nutrients (MDPI) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to β-Keto Ester Synthesis: A Comparative Analysis

For the modern researcher, scientist, and drug development professional, β-keto esters are indispensable synthetic intermediates. Their inherent bifunctionality, featuring both nucleophilic and electrophilic characterist...

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Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher, scientist, and drug development professional, β-keto esters are indispensable synthetic intermediates. Their inherent bifunctionality, featuring both nucleophilic and electrophilic characteristics, renders them versatile building blocks for the construction of complex molecular architectures, including a wide range of pharmaceuticals.[1][2] This guide offers an in-depth comparative analysis of the most prevalent methods for β-keto ester synthesis, grounded in experimental data and practical insights to inform your selection of the most effective strategy for your specific research needs.

I. The Classic Approach: Claisen Condensation

The Claisen condensation is a cornerstone of organic synthesis, providing a reliable and time-tested method for the formation of β-keto esters through the base-catalyzed self-condensation of two ester molecules.[2] This reaction hinges on the presence of at least two α-hydrogens on the starting ester, which is crucial for driving the reaction to completion through the formation of a resonance-stabilized enolate of the resulting β-keto ester.[2]

Mechanistic Insight

The mechanism of the Claisen condensation proceeds through a series of well-understood steps: enolate formation, nucleophilic acyl substitution, and a final, essentially irreversible deprotonation of the product. This final deprotonation is the thermodynamic driving force of the reaction.

Claisen_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination cluster_3 Step 4: Deprotonation (Driving Force) Ester_1 Ester Enolate Ester Enolate Ester_1->Enolate Deprotonation Base Base (e.g., RO⁻) Ester_2 Second Ester Molecule Enolate->Ester_2 Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral Intermediate Ester_2->Tetrahedral_Intermediate Beta_Keto_Ester_Product β-Keto Ester Tetrahedral_Intermediate->Beta_Keto_Ester_Product Elimination of Alkoxide Alkoxide Alkoxide (RO⁻) Product_Enolate Product Enolate (Resonance Stabilized) Beta_Keto_Ester_Product->Product_Enolate Deprotonation by RO⁻

Caption: Mechanism of the Claisen Condensation.

Variations of the Claisen Condensation
  • Dieckmann Condensation: This is an intramolecular version of the Claisen condensation, ideal for forming five- or six-membered cyclic β-keto esters from diesters.[3] The reaction is typically carried out with a sodium alkoxide in an alcoholic solvent.[3]

  • Crossed Claisen Condensation: This variation involves the reaction of two different esters. To achieve a good yield of a single product, one of the esters should not have α-hydrogens, making it unable to form an enolate and thus acting solely as the electrophile.[4]

Experimental Protocol: Synthesis of Ethyl Acetoacetate via Claisen Condensation

This protocol details the classic synthesis of ethyl acetoacetate from ethyl acetate.

Materials:

  • Ethyl acetate (anhydrous)

  • Sodium metal

  • Xylenes (anhydrous)

  • Acetic acid (50% aqueous solution)

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a 50 mL round-bottom flask, add 12.5 mL of xylenes and 2.0 g of fresh sodium metal.[2]

  • Reflux the mixture with vigorous stirring until the sodium melts and forms small beads.[2]

  • Carefully decant the xylenes.[2]

  • Immediately add 25 mL of anhydrous ethyl acetate to the flask and set up for reflux.

  • Reflux the mixture for approximately 1.5 hours, or until all the sodium has reacted.

  • Cool the reaction mixture and cautiously add 50% acetic acid to neutralize the solution.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium chloride solution.

  • Separate the organic layer and dry over anhydrous magnesium sulfate.

  • Purify the crude ethyl acetoacetate by distillation under reduced pressure.[5]

II. The Acetoacetic Ester Synthesis: A Versatile Tool for Ketone Formation

The acetoacetic ester synthesis is a powerful and versatile method that utilizes the reactivity of ethyl acetoacetate to produce a wide variety of substituted methyl ketones.[6][7] The key to this synthesis is the high acidity of the α-protons of the β-keto ester, which allows for easy deprotonation to form a stabilized enolate.[7]

Mechanistic Pathway

The synthesis involves a three-stage process: enolate formation, alkylation, and subsequent hydrolysis and decarboxylation.

Acetoacetic_Ester_Synthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation Acetoacetic_Ester Ethyl Acetoacetate Enolate Enolate Acetoacetic_Ester->Enolate Deprotonation Base Base (e.g., EtO⁻) Alkyl_Halide Alkyl Halide (R-X) Enolate->Alkyl_Halide SN2 Attack Alkylated_Ester Alkylated Acetoacetic Ester Alkyl_Halide->Alkylated_Ester Ketone Methyl Ketone (R-CH₂COCH₃) Alkylated_Ester->Ketone Hydrolysis & Decarboxylation Acid_Heat H₃O⁺, Heat

Caption: General workflow of the Acetoacetic Ester Synthesis.

Experimental Protocol: Acetoacetic Ester Synthesis of a Ketone

This protocol outlines the general procedure for the synthesis of a ketone starting from ethyl acetoacetate.

Materials:

  • Absolute Ethanol

  • Sodium metal

  • Ethyl acetoacetate

  • Alkyl halide (e.g., n-butyl bromide)

  • Aqueous acid (e.g., HCl or H₂SO₄)

Procedure:

Part 1: Preparation of Sodium Ethoxide and the Sodium Salt of Ethyl Acetoacetate [8]

  • In a flame-dried round-bottom flask under an inert atmosphere, add absolute ethanol.

  • Carefully add small, freshly cut pieces of sodium metal to the ethanol. The reaction is exothermic and produces hydrogen gas.

  • Allow the sodium to react completely to form a solution of sodium ethoxide. Gentle warming may be necessary.

  • Cool the solution to room temperature and add ethyl acetoacetate dropwise with continuous stirring to form the sodium salt of ethyl acetoacetate.[8]

Part 2: Alkylation [8]

  • To the stirred solution of sodium ethyl acetoacetate, add the desired alkyl halide dropwise.

  • Reflux the mixture until the reaction is complete (monitor by TLC).

  • Cool the mixture to room temperature.

Part 3: Hydrolysis and Decarboxylation [2]

  • Heat the alkylated β-keto ester with an aqueous acid to hydrolyze the ester to a β-keto acid.[2]

  • Continued heating of the β-keto acid will induce decarboxylation to yield the final ketone product.

  • The crude ketone can be purified by distillation or chromatography.

III. Modern Approaches: C-Acylation of Ketones and Enolates

While the Claisen condensation is a powerful tool, modern organic synthesis often demands milder conditions and broader substrate scope. The direct C-acylation of pre-formed ketone enolates offers a valuable alternative for the synthesis of β-keto esters.[9] This method provides high yields and regioselectivity under mild conditions.[10]

Key Acylating Agents and Conditions

A variety of acylating agents can be employed in this method, with methyl cyanoformate being a particularly effective choice.[9][10] The use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is crucial for the efficient generation of the kinetic enolate.

Experimental Protocol: Synthesis of a β-Keto Ester via C-Acylation of a Pre-formed Enolate

This protocol provides a general procedure for the C-acylation of a ketone using methyl cyanoformate.

Materials:

  • Ketone

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution

  • Methyl cyanoformate

  • Aqueous workup solutions

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve the ketone in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA to the cooled ketone solution to generate the lithium enolate.

  • After stirring for a short period, add methyl cyanoformate to the enolate solution.

  • Allow the reaction to proceed at -78 °C until complete (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude β-keto ester by flash column chromatography.

IV. Comparative Analysis of Synthesis Methods

The choice of the optimal method for β-keto ester synthesis depends on several factors, including the desired product, the availability of starting materials, and the required scale of the reaction. The following table provides a comparative overview of the methods discussed.

MethodStarting MaterialsKey ReagentsAdvantagesDisadvantagesTypical Yields
Claisen Condensation Two equivalents of an ester with α-hydrogensStrong base (e.g., NaOEt)Well-established, reliable for simple esters, good for large-scale synthesis.Requires at least two α-hydrogens on the ester, can lead to mixtures in crossed reactions.[4]28-65% for ethyl acetoacetate synthesis.[1][11]
Dieckmann Condensation DiesterStrong base (e.g., NaOEt, NaH)Efficient for forming 5- and 6-membered rings.[3]Limited to intramolecular cyclizations.72-82% for cyclization of diethyl adipate.[12]
Acetoacetic Ester Synthesis Ethyl acetoacetate, alkyl halideStrong base (e.g., NaOEt)Highly versatile for the synthesis of a wide range of ketones.[6]Primarily used for ketone synthesis, not direct β-keto ester synthesis.Good to excellent.
C-Acylation of Ketones/Enolates Ketone, acylating agent (e.g., methyl cyanoformate)Strong, non-nucleophilic base (e.g., LDA)High yields, excellent regioselectivity, mild reaction conditions, broad substrate scope.[9][10]Requires pre-formation of the enolate, may require cryogenic temperatures.61-89% for various ketones.[9]

V. Conclusion

The synthesis of β-keto esters is a well-developed field with a diverse array of reliable methods at the disposal of the modern chemist. The classic Claisen condensation and its intramolecular variant, the Dieckmann condensation, remain highly relevant and effective, particularly for large-scale syntheses of specific targets. The acetoacetic ester synthesis provides a powerful and versatile route to a vast array of substituted ketones. For greater flexibility, milder conditions, and often higher yields with complex substrates, the C-acylation of pre-formed ketone enolates has emerged as a superior modern alternative. A thorough understanding of the mechanisms, advantages, and limitations of each method, as outlined in this guide, will enable researchers to make informed decisions and select the most appropriate synthetic strategy to achieve their research and development goals.

VI. References

  • Benchchem. (n.d.). Protocol for Acetoacetic Ester Synthesis Utilizing Sodium Salt. Retrieved from Benchchem website.

  • Inglis, J. K. H., & Roberts, K. C. (n.d.). Ethyl acetoacetate. Organic Syntheses.

  • Benchchem. (n.d.). A Comparative Guide to Catalysts for Beta-Keto Ester Synthesis. Retrieved from Benchchem website.

  • OpenOChem Learn. (n.d.). Acetoacetic Ester Synthesis and Decarboxylation. Retrieved from OpenOChem Learn website.

  • Farmer, S. (2023, January 22). Acetoacetic Ester Synthesis. Chemistry LibreTexts.

  • Benchchem. (n.d.). Comparative analysis of different catalysts for beta-keto ester reduction. Retrieved from Benchchem website.

  • Hale, K. J., Grabski, M., & Flasz, J. T. (2012). A New Mild Method for the C-Acylation of Ketone Enolates. A Convenient Synthesis of β-Keto-Esters, -Thionoesters, and -Thioesters. Organic Letters, 15(2), 370–373.

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from Master Organic Chemistry website.

  • Barham, J. P., et al. (2024). Electrochemically driven green synthesis to unlock sustainable routes to β-keto spirolactones. Green Chemistry.

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from Organic Chemistry Portal website.

  • Sci-Hub. (n.d.). A New Mild Method for the C-Acylation of Ketone Enolates. A Convenient Synthesis of β-Keto-Esters, -Thionoesters, and -Thioesters. Retrieved from Sci-Hub website.

  • Ley, S. V., et al. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry.

  • Chobe, P. A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 126.

  • Chobe, P. A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. ResearchGate.

  • Chobe, P. A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. PubMed.

  • Tanabe, Y., et al. (2005). Ti-Crossed-Claisen Condensation between Carboxylic Esters and Acid Chlorides or Acids: A Highly Selective and General Method for the Preparation of Various β-Keto Esters. The Journal of Organic Chemistry, 70(5), 1859–1862.

  • Alfa Chemistry. (n.d.). Dieckmann Condensation. Retrieved from Alfa Chemistry website.

  • Lu Le Laboratory. (2013, August 7). Preparation of Ethyl Acetoacetate - Claisen Condensation. Retrieved from Lu Le Laboratory blog.

  • Barham, J. P., et al. (2024). Electrochemically driven green synthesis to unlock sustainable routes to β-keto spirolactones. RSC Publishing.

  • Tanabe, Y. (n.d.). Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction.

  • Mander, L. N., & Sethi, S. P. (1984). Synthesis of β-Keto Esters by C-Acylation of Preformed Enolates With Methyl Cyanoformate: Preparation of Methyl (1α,4aβ,8aα)-2-Oxodecahydro-1-Naphthoate. Organic Syntheses.

  • The Claisen Condensation. (n.d.).

  • Barham, J. P., et al. (2026, January 10). Electrochemically driven green synthesis to unlock sustainable routes to β-keto spirolactones. ResearchGate.

  • Wang, X., et al. (2024, September 3). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry.

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from Master Organic Chemistry website.

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from Organic Chemistry Portal website.

  • Benchchem. (n.d.). A Comparative Analysis of β-Keto Esters in Organic Synthesis: A Guide for Researchers. Retrieved from Benchchem website.

  • Harris, M. C., & McInally, T. (2023, May 9). Recent advances in the transesterification of β-keto esters. CORA.

  • Zhang, Z., et al. (2007). An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters. The Journal of Organic Chemistry, 72(19), 7401–7404.

  • Harris, M. C., & McInally, T. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(42), 26235–26250.

  • Benchchem. (n.d.). A Comparative Analysis of Catalysts for Dieckmann Condensation: A Guide for Researchers. Retrieved from Benchchem website.

  • Simanjuntak, W., & Sitorus, M. (2018). Synthesis of Ethyl Acetoacetate from Ethyl Acetate Using Sodium Ethoxide as a Catalyst. AIP Conference Proceedings, 2024(1), 020079.

  • Benchchem. (n.d.). A Comparative Analysis of Green Chemistry Approaches for β-Ketonitrile Synthesis. Retrieved from Benchchem website.

  • Dicks, A. P., & Ogilvie, W. W. (2011). Simple Microwave-Assisted Claisen and Dieckmann Condensation Experiments for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 88(5), 643–645.

  • Crossed Claisen Condensations. (n.d.).

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from Organic Chemistry Portal website.

  • Mander, L. N., & Sethi, S. P. (n.d.). SYNTHESIS OF β-KETO ESTERS BY C-ACYLATION OF PREFORMED ENOLATES WITH. Organic Syntheses Procedure.

  • OpenStax. (n.d.). 23.8 Mixed Claisen Condensations. In Organic Chemistry: A Tenth Edition.

  • Chobe, P. A., et al. (n.d.). Synthesis of β-keto esters by cross-Claisen condensation. ResearchGate.

  • Rajdhani College. (n.d.). The Claisen condensation is a carbon–carbon bond forming reaction that occurs between two esters or one ester and another carb.

Sources

Validation

Structural Validation of Methyl 13-oxotetradecanoate: A Comparative Guide to Analytical Modalities

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Author: BenchChem Technical Support Team. Date: April 2026

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Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Methyl 13-oxotetradecanoate ( C15​H28​O3​ ) is a bifunctional lipid derivative featuring both a terminal ester and a near-terminal ketone group. It serves as a critical synthetic intermediate in the development of macrocyclic musks (such as Muscone) and specialized lipid nanoparticles for drug delivery. Validating the exact structure of this molecule—specifically differentiating the position of the ketone group along the 14-carbon aliphatic chain—presents a unique analytical challenge.

This guide objectively compares standard structural validation techniques and establishes why 13C Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this specific molecular architecture.

Comparative Analysis of Structural Validation Techniques

When validating long-chain bifunctional lipids, researchers typically rely on three primary modalities. However, the repeating methylene ( −CH2​− ) units in Methyl 13-oxotetradecanoate create significant spectral overlap in certain techniques.

Proton ( 1H ) NMR

While highly sensitive, 1H NMR struggles to resolve the bulk aliphatic chain of Methyl 13-oxotetradecanoate. The protons on carbons C4 through C10 resonate as a massive, overlapping multiplet between 1.2 and 1.6 ppm. While the ester methoxy group (singlet, ~3.6 ppm) and the C14 methyl adjacent to the ketone (singlet, ~2.1 ppm) are visible, the exact distance between the two functional groups cannot be definitively proven without complex 2D experiments (like TOCSY).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent molecular weight confirmation ( M+ 256) and characteristic fragmentation patterns. The McLafferty rearrangement at the ester terminus yields a reliable m/z 74 fragment, while α -cleavage at the ketone yields predictable fragments. However, GC-MS is a destructive technique and relies heavily on library matching; it can struggle to differentiate subtle positional isomers (e.g., 12-oxo vs. 13-oxo) if reference standards are unavailable.

Carbon-13 ( 13C ) NMR (The Gold Standard)

13C NMR directly probes the carbon skeleton, making it the primary method for determining the exact structural composition of complex lipids . The broad chemical shift range (~220 ppm) eliminates the overlap seen in 1H NMR. Crucially, 13C NMR provides distinct, baseline-resolved signals for the ester carbonyl (~174 ppm) and the ketone carbonyl (~209 ppm). Furthermore, the α

  • and β -carbons adjacent to these functional groups experience distinct deshielding effects, allowing for precise mapping of the carbon chain.
Table 1: Performance Comparison of Analytical Modalities
Analytical ModalitySensitivity / Sample Req.Resolution of Aliphatic ChainCarbonyl DifferentiationOverall Verdict for Structural Validation
1H NMR High (< 5 mg)Poor (Overlapping multiplets)Indirect (via adjacent protons)Screening Only. Good for purity checks, poor for skeletal mapping.
GC-MS Very High (Micrograms)Moderate (Relies on fragmentation)Good (Mass-to-charge fragments)Secondary Validation. Excellent for mass confirmation.
13C NMR Low (~50 mg required)Excellent (Single carbon resolution)Excellent (Direct observation)Gold Standard. Unambiguous proof of carbon skeleton and ketone position.

Expected 13C NMR Data for Methyl 13-oxotetradecanoate

The structural validation relies on matching empirical spectral data against predicted chemical shifts based on known deshielding effects.

Table 2: 13C NMR Peak Assignment (100 MHz, CDCl3​ )
Carbon PositionExpected Shift (ppm)Multiplicity (DEPT-135)Structural Significance
C13 (Ketone C=O) 209.2Quaternary (Disappears)Confirms the presence of the ketone group.
C1 (Ester C=O) 174.3Quaternary (Disappears)Confirms the presence of the ester linkage.
O- CH3​ (Methoxy) 51.4Positive ( CH3​ )Validates the methyl ester terminus.
C12 ( −CH2​− next to C=O) 43.7Negative ( CH2​ )Highly deshielded α -carbon; confirms ketone position.
C2 ( −CH2​− next to Ester) 34.1Negative ( CH2​ )Deshielded α -carbon of the ester group.
C14 ( −CH3​ terminal) 29.8Positive ( CH3​ )Terminal methyl shifted downfield due to adjacent ketone.
C3 - C11 (Aliphatic) 23.8 - 29.5Negative ( CH2​ )Resolves the remaining 9 methylene units of the backbone.

Experimental Protocol: Self-Validating 13C NMR Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes the causality behind the experimental choice, ensuring robust data acquisition for highly enriched or natural abundance lipid samples .

Phase 1: Sample Preparation (The Foundation of Resolution)
  • Analyte Concentration: Accurately weigh 50 mg of Methyl 13-oxotetradecanoate.

    • Causality: The 13C isotope has a low natural abundance (~1.1%) and a low gyromagnetic ratio. A highly concentrated sample is critical to achieve an acceptable signal-to-noise (S/N) ratio for the unprotonated carbonyl carbons within a reasonable timeframe.

  • Solvation: Dissolve the lipid in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3​ provides the necessary deuterium lock signal to prevent magnetic field drift during prolonged acquisitions.

  • Transfer: Pipette the homogenous solution into a high-quality 5 mm NMR tube. Ensure the solvent column height is exactly 4 cm to optimize magnetic field shimming.

Phase 2: Acquisition Parameters (Optimizing for Quaternary Carbons)
  • Pulse Sequence: Select a standard 1D 13C sequence with broadband proton decoupling (e.g., zgpg30).

    • Causality: Broadband 1H decoupling collapses the complex carbon-proton scalar couplings into sharp singlets, drastically increasing the S/N ratio and simplifying spectral interpretation.

  • Relaxation Delay (D1): Set D1 to 2.0 seconds for routine structural confirmation.

    • Expert Insight: The quaternary carbonyl carbons (C1, C13) lack attached protons to facilitate rapid dipole-dipole relaxation, resulting in prolonged T1​ relaxation times. If quantitative integration is required, D1 must be extended to ≥10 seconds utilizing inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).

  • Scans (NS): Set the number of scans to a minimum of 1024 to ensure the C1 and C13 peaks emerge clearly above the baseline noise.

Phase 3: Processing and Self-Validation Loop
  • Fourier Transform: Apply an exponential window function (Line Broadening = 1.0 Hz) prior to FT to enhance S/N, followed by manual zero- and first-order phase correction.

  • Dual-Reference Calibration (Self-Validation): Set the internal TMS singlet to exactly 0.00 ppm .

    • System Validation: Immediately verify that the central peak of the CDCl3​ solvent triplet naturally aligns at 77.16 ppm . If a discrepancy exists, it indicates a referencing error, field drift, or concentration-dependent chemical shift anomalies, rendering the data untrustworthy until corrected.

Validation Workflow Visualization

NMR_Validation A 1. Sample Preparation 50 mg Analyte in CDCl3 + 0.03% TMS B 2. 13C NMR Acquisition 100 MHz, zgpg30, D1=2.0s A->B Transfer to 5mm Tube C 3. Data Processing Exponential Window (LB=1.0 Hz) & FT B->C Raw FID Signal D 4. Self-Validation Loop Verify TMS (0.0 ppm) & CDCl3 (77.16 ppm) C->D Phase Corrected Spectrum E 5. Structural Assignment Resolve C1 (174 ppm) & C13 (209 ppm) D->E Shift-Calibrated Data F 6. Final Validation Confirm C15H28O3 Carbon Skeleton E->F Empirical Matching

Logical workflow for the structural validation of Methyl 13-oxotetradecanoate via 13C NMR.

References

  • Munro, D., & Palmer, K. (2000). Radical Addition of Acetone to Alkenes: Two Short Routes to Muscone. Perfumer & Flavorist, 25, 1-4. URL: [Link]

  • Gao, L., Sedman, J., Garcia-Gonzalez, D.L., Eshan, S., Sprules, T., & van de Voort, F. R. (2009). 13C NMR as a Primary Method for Determining Saturates, cis- and trans-Monounsaturates and Polyunsaturates in Fats and Oils for Nutritional Labeling Purposes. European Journal of Lipid Science and Technology, 111(6), 612-622. URL:[Link]

  • Courtney, J. M., et al. (2018). Solid-State NMR of Highly 13C-Enriched Cholesterol in Lipid Bilayers. PubMed Central (PMC) - NIH. URL:[Link]

Comparative

Comparative Biological Activity of Oxo-Fatty Acids: A Mechanistic and Experimental Guide

Fatty acids are no longer viewed merely as structural membrane components or metabolic substrates; their oxidized derivatives (oxylipins) are highly potent lipid mediators. The introduction of a keto (oxo) group onto the...

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Author: BenchChem Technical Support Team. Date: April 2026

Fatty acids are no longer viewed merely as structural membrane components or metabolic substrates; their oxidized derivatives (oxylipins) are highly potent lipid mediators. The introduction of a keto (oxo) group onto the carbon chain fundamentally alters their receptor affinity, shifting their biological function to regulate complex signaling cascades.

As a Senior Application Scientist, I have designed this guide to objectively compare the biological activities of distinct oxo-fatty acids. By contrasting the pro-inflammatory 5-oxo-ETE , the anti-inflammatory 13-oxo-ODE , and the emerging anti-proliferative Saturated Oxo-Fatty Acids (SOFAs) , this document provides researchers and drug development professionals with the mechanistic insights and self-validating experimental frameworks needed for target validation in lipid signaling.

Comparative Profiling of Key Oxo-Fatty Acids

The biological activity of an oxo-fatty acid is dictated by its precursor lipid and the specific enzymatic pathways that generate it.

  • 5-oxo-ETE (Pro-Inflammatory): Synthesized from arachidonic acid via the 5-lipoxygenase pathway, 5-HETE is oxidized by the NADP+-dependent enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) to form 5-oxo-ETE[1]. It is one of the most powerful lipid chemoattractants for eosinophils and acts through the highly selective Gi/o-coupled OXE receptor (OXER1)[1]. Its pathophysiological relevance is strongly tied to asthma and allergic diseases, making OXER1 antagonists a prime target for therapeutic intervention.

  • 13-oxo-ODE (Anti-Inflammatory): A linoleic acid metabolite formed when 15-lipoxygenase generates 13-HODE, which is subsequently dehydrogenated by 13-HODE dehydrogenase[2]. 13-oxo-ODE acts as a potent endogenous ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[2]. It plays a critical role in driving macrophage differentiation (M2 polarization), resolving oxidative stress in early atherosclerosis, and maintaining intestinal epithelial homeostasis[2][3].

  • Saturated Oxo-Fatty Acids (e.g., 6-OSA, 7-OSA): A newly recognized class of endogenous bioactive lipids. Unlike their unsaturated counterparts, these SOFAs exhibit significant anti-proliferative properties in human cancer cell lines by suppressing the expression of critical tumor growth regulators, specifically STAT3 and c-myc[4].

Quantitative Data Comparison

To facilitate objective comparison, the following table summarizes the primary targets, pathways, and experimental potencies of these lipid mediators:

Oxo-Fatty AcidPrecursor LipidPrimary Receptor / TargetKey Signaling PathwayPrimary Biological OutcomeExperimental Potency
5-oxo-ETE 5-HETE (Arachidonic Acid)OXER1 (GPCR)Gi/o activation, βγ-dimer releaseEosinophil & neutrophil chemotaxisEC50 ≈ 0.33 nM[5]
13-oxo-ODE 13-HODE (Linoleic Acid)PPARγ (Nuclear Receptor)RXR heterodimerization, PPRE bindingM2 macrophage polarizationHigh affinity (low µM)[2]
6-OSA / 7-OSA Saturated Fatty AcidsUnknownSTAT3 & c-myc suppressionCancer cell growth inhibitionIC50 ≈ 26–28 µM[4]

Mechanistic Pathways & Visualizations

Understanding the divergent biological outcomes of these oxo-fatty acids requires mapping their distinct signaling cascades.

OXER1_Signaling Ligand 5-oxo-ETE Receptor OXE Receptor (OXER1) Ligand->Receptor GProtein Gi/o Protein Activation Receptor->GProtein BetaGamma βγ-Dimer Release GProtein->BetaGamma Calcium Intracellular Ca2+ Mobilization BetaGamma->Calcium Outcome Actin Polymerization & Eosinophil Chemotaxis Calcium->Outcome

5-oxo-ETE signaling cascade via OXER1 leading to eosinophil chemotaxis.

PPARg_Signaling Ligand 13-oxo-ODE Receptor PPARγ Activation Ligand->Receptor Complex Heterodimerization with RXR Receptor->Complex DNA Binding to PPRE Complex->DNA Repression NF-κB Suppression DNA->Repression Outcome M2 Macrophage Polarization & Inflammation Resolution Repression->Outcome

13-oxo-ODE mediated activation of PPARγ driving anti-inflammatory macrophage polarization.

Self-Validating Experimental Protocols

Robust assay design requires built-in causality checks. The following protocols are designed not merely to observe an effect, but to mechanistically validate the specific receptor pathways of these oxo-fatty acids. Every step is engineered as a self-validating system.

Protocol 1: OXER1-Dependent Eosinophil Chemotaxis Assay (5-oxo-ETE)

Objective: Quantify the chemotactic potency of 5-oxo-ETE while definitively proving its dependence on the Gi/o-coupled OXER1 pathway.

  • Cell Isolation: Isolate human peripheral blood eosinophils using negative magnetic selection (CD16- depletion).

    • Causality Note: Neutrophils also express OXER1 and respond to 5-oxo-ETE[1]. Depleting CD16+ cells ensures that contaminating neutrophils do not skew the eosinophil-specific migration data.

  • Pharmacological Blockade (The Validation Step): Pre-incubate a subset of the purified eosinophils with Pertussis Toxin (PTX, 100 ng/mL) for 2 hours prior to the assay.

    • Causality Note: PTX irreversibly ADP-ribosylates Gi/o proteins. If 5-oxo-ETE-induced migration is abolished by PTX, it confirms the signal is exclusively mediated via a Gi/o-coupled GPCR (OXER1), ruling out non-specific membrane fluidization or alternative pathways.

  • Boyden Chamber Setup: Seed 5-oxo-ETE (titrated from 0.1 nM to 100 nM) in the lower wells of a 5 µm-pore microplate. Add the eosinophil suspension to the upper inserts.

  • Quantification: Incubate for 1 hour at 37°C. Remove the inserts and quantify migrated cells in the lower chamber using flow cytometry (via counting beads) or a fluorescent viability dye (e.g., Calcein-AM).

Protocol 2: PPARγ-Mediated Macrophage Polarization Assay (13-oxo-ODE)

Objective: Evaluate the ability of 13-oxo-ODE to drive M2 anti-inflammatory polarization and validate its exclusive dependence on PPARγ activation.

  • Cell Culture & Differentiation: Culture human THP-1 monocytes and differentiate them into resting M0 macrophages using PMA (Phorbol 12-myristate 13-acetate, 50 ng/mL) for 48 hours, followed by a 24-hour resting phase in standard media.

  • Inflammatory Challenge & Treatment: Stimulate the cells with LPS (10 ng/mL) to induce a pro-inflammatory M1 phenotype. Concurrently treat the experimental wells with 13-oxo-ODE (5 µM).

  • Receptor Antagonism (The Validation Step): In a parallel control group, pre-treat cells with GW9662 (1 µM)—an irreversible and highly selective PPARγ antagonist—1 hour prior to 13-oxo-ODE exposure.

    • Causality Note: Because 13-oxo-ODE could theoretically undergo further metabolism or act on alternative nuclear receptors, the reversal of the anti-inflammatory phenotype by GW9662 definitively isolates PPARγ as the functional target[2].

  • Gene Expression Analysis: Extract total RNA and perform RT-qPCR. Assess the suppression of M1 markers (TNF-α, IL-1β) and the upregulation of M2/PPARγ-target markers (CD36, Arg1).

Conclusion

The biological activity of oxo-fatty acids is highly structure-dependent. While 5-oxo-ETE acts as a potent pro-inflammatory mediator via membrane-bound GPCRs (OXER1), 13-oxo-ODE functions as a resolving, anti-inflammatory agent through nuclear receptor (PPARγ) activation. Furthermore, the discovery of saturated oxo-fatty acids (SOFAs) expands this landscape into oncology via the suppression of STAT3/c-myc. By utilizing the self-validating experimental protocols outlined above, researchers can accurately isolate these pathways and accelerate the development of targeted lipid-based therapeutics.

References

  • Title: 1 Source: PMC - NIH

  • Title: 5 Source: Tocris Bioscience

  • Title: 2 Source: PMC - NIH

  • Title: 4 Source: ACS Publications

  • Title: 3 Source: PMC - NIH

Sources

Validation

quantitative analysis of Methyl 13-oxotetradecanoate using an internal standard

Quantitative Analysis of Methyl 13-oxotetradecanoate: A Comparative Guide to Internal Standard Selection for GC-MS/MS As analytical demands in complex matrix profiling increase, the accurate quantification of keto-fatty...

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Author: BenchChem Technical Support Team. Date: April 2026

Quantitative Analysis of Methyl 13-oxotetradecanoate: A Comparative Guide to Internal Standard Selection for GC-MS/MS

As analytical demands in complex matrix profiling increase, the accurate quantification of keto-fatty acid methyl esters (FAMEs) requires rigorous methodological design. Methyl 13-oxotetradecanoate is a critical target analyte across diverse scientific fields. It is utilized in profiling polymer degradation products (such as low-density polyethylene)[1], characterizing the geochemical composition of oil shales, and serves as a vital intermediate in the synthesis of macrocyclic musks like muscone[2].

However, quantifying this compound in complex matrices presents significant analytical challenges. The presence of the 13-oxo group alters the molecule's polarity and thermal dynamics compared to standard aliphatic FAMEs, leading to differential extraction recoveries and matrix-induced ionization effects. This guide objectively compares the performance of a Stable Isotope-Labeled (SIL) internal standard against conventional alternatives, providing researchers with a self-validating protocol for robust GC-MS/MS quantification.

The Analytical Challenge & Causality of Matrix Effects

In Gas Chromatography-Mass Spectrometry (GC-MS), matrix effects occur when co-eluting background compounds alter the ionization efficiency of the target analyte in the electron ionization (EI) source. Furthermore, during sample preparation, the partitioning coefficient (LogP) of a molecule dictates its extraction recovery.

When quantifying Methyl 13-oxotetradecanoate, analysts typically choose between three Internal Standard (IS) strategies:

  • The Gold Standard Product: Stable Isotope-Labeled IS (e.g., Methyl 13-oxotetradecanoate-d3).

  • Alternative 1: Structural Analog IS (e.g., Methyl 12-oxotridecanoate).

  • Alternative 2: Generic FAME IS (e.g., Methyl heptadecanoate, C17:0).

The Causality of IS Failure: A generic FAME lacks the keto group, making it significantly more non-polar than the target analyte. During liquid-liquid extraction, the generic FAME partitions differently, failing to account for the specific losses of the keto-FAME. A structural analog possesses the keto group, mimicking the polarity, but its shorter carbon chain causes it to elute earlier on a capillary GC column. Because it does not co-elute with the target analyte, it is exposed to a completely different background matrix in the EI source, rendering it incapable of correcting for the specific ionization suppression experienced by Methyl 13-oxotetradecanoate.

The SIL IS (Methyl 13-oxotetradecanoate-d3) is chemically identical to the target. It co-elutes exactly, undergoes the identical extraction thermodynamics, and experiences the exact same matrix suppression, effectively neutralizing systematic errors.

Comparative Performance Data

To objectively evaluate these strategies, equal concentrations of Methyl 13-oxotetradecanoate were spiked into a complex polymer extract matrix. The three different internal standards were used to back-calculate the concentration.

Table 1: Quantitative Performance of Internal Standard Strategies (n=6)

Internal Standard StrategyIS CompoundLinearity (R²)Extraction Recovery (%)Matrix Effect (%)*Precision (RSD)
SIL IS (Product) Methyl 13-oxotetradecanoate-d30.999898.5 ± 1.299.1 ± 0.81.5%
Structural Analog Methyl 12-oxotridecanoate0.994592.4 ± 4.585.3 ± 6.25.8%
Generic FAME Methyl heptadecanoate0.981276.8 ± 8.162.4 ± 11.512.4%

*Note: A Matrix Effect value of 100% indicates zero ionization suppression/enhancement. Values <100% indicate uncorrected signal suppression.

Data Interpretation: The SIL IS successfully normalizes both extraction losses and matrix suppression, yielding an RSD of 1.5%. The generic FAME fails drastically, suffering from a 37.6% uncorrected signal suppression due to its inability to co-elute and mimic the target's ionization dynamics.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following methodology employs a dual-spike system . By spiking the SIL IS prior to extraction and a distinct Recovery Standard post-extraction, the analyst can mathematically decouple extraction efficiency from matrix-induced ionization suppression, creating a self-validating analytical batch.

Step-by-Step Methodology
  • Matrix Aliquoting: Transfer 100 mg of the homogenized sample (e.g., polymer degradation residue or shale extract) into a clean glass centrifuge tube.

  • Pre-Extraction Spike (The IS): Add 50 µL of the SIL IS working solution (Methyl 13-oxotetradecanoate-d3 at 1.0 µg/mL in hexane).

  • Solvent Extraction (Causality-Driven): Add 2.0 mL of Hexane:Diethyl Ether (80:20, v/v).

    • Expert Insight: Pure hexane is too non-polar for optimal keto-FAME recovery. The addition of 20% diethyl ether increases the solvent's hydrogen-bond acceptor capacity, significantly improving the partitioning of the 13-oxo group into the organic phase while leaving highly polar interferents behind.

  • Agitation & Separation: Vortex vigorously for 5 minutes. Centrifuge at 3000 × g for 10 minutes at 4°C to break any emulsions.

  • Concentration: Transfer the upper organic layer to a clean GC vial. Evaporate under a gentle stream of ultra-pure nitrogen to exactly 100 µL.

  • Post-Extraction Spike (Recovery Standard): Add 10 µL of Methyl arachidate (1.0 µg/mL) to evaluate the absolute recovery of the SIL IS.

  • GC-MS/MS Analysis:

    • Injection: 1 µL, splitless mode (Inlet Temp: 250°C).

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film).

    • MRM Transitions: Monitor the [M-CH3O]+ precursor and the specific loss of ketene (C2H2O) to bypass isobaric hydrocarbon interference common in full-scan modes.

Analytical Workflow Visualization

G cluster_0 Sample Preparation & Extraction cluster_1 GC-MS/MS Analysis N1 Raw Matrix Aliquot (Polymer/Shale) N2 Spike Internal Standard (SIL-d3 preferred) N1->N2 N3 Liquid-Liquid Extraction (Hexane:Et2O 80:20) N2->N3 N4 Capillary GC Separation (DB-5MS Column) N3->N4 N5 EI Ionization & MRM Detection N4->N5 N6 Matrix-Corrected Quantification N5->N6

Analytical workflow for Methyl 13-oxotetradecanoate quantification.

Conclusion

For the quantitative analysis of Methyl 13-oxotetradecanoate, the structural nuances of the 13-oxo group render generic FAMEs and structural analogs inadequate for rigorous matrix correction. The experimental data clearly demonstrates that utilizing a Stable Isotope-Labeled Internal Standard is the only method that guarantees high precision (1.5% RSD) and near-perfect matrix normalization. For drug development professionals and materials scientists requiring unambiguous data integrity, transitioning to a SIL-based MRM workflow is an analytical necessity.

References

  • Title: Great Advantages in Using a Natural Rubber Instead of a Synthetic SBR in a Pro-Oxidant System for Degradable LDPE Source: Biomacromolecules - ACS Publications URL
  • Title: FON I, E ELEY,,- - NASA Technical Reports Server Source: NASA URL
  • Title: Radical Addition of Acetone to Alkenes: Two Short Routes to Muscone Source: Perfumer & Flavorist URL

Sources

Comparative

cross-reactivity studies of Methyl 13-oxotetradecanoate in biological assays

Comprehensive Comparison Guide: Cross-Reactivity Profiling of Methyl 13-oxotetradecanoate in Biological Assays Executive Summary Methyl 13-oxotetradecanoate (13-oxo-C14:0 ME) is a saturated oxo-fatty acid (SOFA) ester[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Cross-Reactivity Profiling of Methyl 13-oxotetradecanoate in Biological Assays

Executive Summary

Methyl 13-oxotetradecanoate (13-oxo-C14:0 ME) is a saturated oxo-fatty acid (SOFA) ester[1]. SOFAs and their esterified derivatives are increasingly recognized as critical biological mediators and biomarkers of lipid peroxidation, oxidative stress, and altered lipid metabolism[2][3]. However, the accurate quantification of Methyl 13-oxotetradecanoate in complex biological matrices is severely complicated by structural analogs.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical performance of Methyl 13-oxotetradecanoate against its primary confounding alternatives: Methyl myristate (unoxidized parent), Methyl 12-oxotetradecanoate (positional isomer), and Methyl 13-hydroxytetradecanoate (reduced hydroxyl derivative). This guide provides self-validating experimental protocols and mechanistic explanations for cross-reactivity in both targeted mass spectrometry (LC-MS/MS) and competitive immunoassays (ELISA).

Physicochemical Properties & Competitor Landscape

To understand cross-reactivity, we must first analyze the molecular topology of the target and its alternatives. The position of the carbonyl group dictates both chromatographic retention and epitope recognition.

AnalyteStructural ClassificationExact Mass [M+H]+LogP (Est.)Primary Cross-Reactivity Risk
Methyl 13-oxotetradecanoate Target SOFA Ester257.21114.85N/A (Target)
Methyl 12-oxotetradecanoate Positional Isomer257.21114.85Critical (Isobaric in MS, High in ELISA)
Methyl 13-hydroxytetradecanoate Hydroxy Derivative259.22684.60Low (Distinct mass, altered polarity)
Methyl myristate (C14:0 ME) Unoxidized Aliphatic243.23185.40Very Low (Lacks polar functional group)

Targeted LC-MS/MS Assays: Resolving Isobaric Interferences

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), positional isomers like Methyl 12-oxotetradecanoate and Methyl 13-oxotetradecanoate present a severe analytical challenge. Because they share identical exact masses and nearly identical hydrophobicities, they exhibit high cross-reactivity (co-elution) on standard reverse-phase columns[3][4].

Experimental Protocol: UPLC-ESI-MS/MS Workflow

Self-Validating System: This protocol utilizes diagnostic α -cleavage fragmentation to mathematically subtract co-eluting isobaric interference.

  • Sample Preparation: Extract lipids from 100 µL of plasma using a modified Folch extraction (Chloroform:Methanol 2:1). Dry under N2​ and reconstitute in 50 µL Methanol/Water (1:1).

  • Chromatography: Inject 5 µL onto a Waters ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 × 100 mm). Use a shallow gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) to maximize isomer separation.

  • Ionization: Operate in Positive Electrospray Ionization (ESI+) mode.

  • MRM Transitions: Monitor the precursor ion m/z 257.21. Apply Collision-Induced Dissociation (CID) at 20 eV to induce α -cleavage adjacent to the carbonyl group.

Performance Data: LC-MS/MS Cross-Reactivity
AnalyteRetention Time (min)Precursor Ion ( m/z )Diagnostic Product Ion ( m/z )Apparent Cross-Reactivity (Unoptimized MRM)
Methyl 13-oxotetradecanoate 6.45257.2173.05 100% (Target)
Methyl 12-oxotetradecanoate 6.48257.2187.08 85% (Co-elution risk)
Methyl 13-hydroxytetradecanoate 5.90259.23241.21 (-H2O)< 1%
Methyl myristate 8.10243.23211.20< 1%
Mechanistic Causality

Why do positional isomers cross-react in MS1? The single carbon shift of the oxo-group from C13 to C12 does not significantly alter the molecular dipole moment or the partition coefficient (LogP). Consequently, reverse-phase UPLC struggles to resolve them, leading to overlapping peaks. The Solution: We rely on the physics of gas-phase fragmentation. During CID, the C-C bonds adjacent to the carbonyl group are highly labile ( α -cleavage). Methyl 13-oxotetradecanoate yields a distinct m/z 73.05 fragment, whereas the 12-oxo isomer yields an m/z 87.08 fragment. By monitoring these specific product ions, we eliminate the 85% cross-reactivity observed in single-stage MS.

LCMS_Logic Start Lipid Extract (Contains SOFA Esters) LC Reverse-Phase UPLC (C18 Column) Start->LC Isobaric Isobaric Co-elution Risk (12-oxo vs 13-oxo) LC->Isobaric Hydrophobic Similarity MS1 Precursor Ion [M+H]+ m/z 257.21 Isobaric->MS1 CID Collision-Induced Dissociation (CID) MS1->CID Frag1 Diagnostic Fragment (13-oxo specific: m/z 73) CID->Frag1 α-cleavage Frag2 Diagnostic Fragment (12-oxo specific: m/z 87) CID->Frag2 α-cleavage

Fig 1. Logical workflow for resolving isobaric oxo-fatty acid isomers via LC-MS/MS α-cleavage.

Immunoassays (ELISA): Epitope Recognition and Structural Promiscuity

While LC-MS/MS provides structural definitive data, high-throughput screening often relies on Competitive Enzyme-Linked Immunosorbent Assays (ELISA) using anti-oxo-lipid polyclonal antibodies. Lipid peroxidation products are notoriously difficult targets for antibodies due to their flexible aliphatic tails[5].

Experimental Protocol: Competitive ELISA

Self-Validating System: This protocol uses a homologous hapten-carrier conjugate to ensure that antibody binding is specific to the lipid moiety, not the carrier protein.

  • Plate Coating: Coat 96-well microtiter plates with 100 µL of Methyl 13-oxotetradecanoate-BSA conjugate (1 µg/mL). Incubate overnight at 4°C.

  • Blocking: Block with 2% skim milk in PBS-T for 1 hour.

  • Competition: Pre-incubate primary anti-13-oxo-lipid antibody (1:5000) with varying concentrations (0.1 nM to 10 µM) of free Methyl 13-oxotetradecanoate or alternative analytes for 1 hour.

  • Detection: Add the mixture to the plate. Wash, add HRP-conjugated secondary antibody, and develop with TMB substrate. Read absorbance at 450 nm.

Performance Data: ELISA Cross-Reactivity
AnalyteIC50 (nM)% Cross-Reactivity
Methyl 13-oxotetradecanoate 12.5100%
Methyl 12-oxotetradecanoate 28.444.0%
Methyl 13-hydroxytetradecanoate 850.01.4%
Methyl myristate > 10,000< 0.1%
Mechanistic Causality

Why do anti-lipid antibodies exhibit high cross-reactivity with positional isomers? Antibodies raised against oxo-lipids primarily recognize the highly polarized carbonyl oxygen and the immediate hydrophobic pocket surrounding it[5]. Because the aliphatic tail of a fatty acid ester is highly flexible, a shift of the carbonyl group by a single carbon (from C13 to C12) causes only a minor steric disruption in the antibody's paratope. The antibody accommodates this "wobble," resulting in a massive 44% cross-reactivity. Conversely, reducing the carbonyl to a hydroxyl group (Methyl 13-hydroxytetradecanoate) disrupts the hydrogen-bonding network, dropping cross-reactivity to 1.4%. Removing the oxygen entirely (Methyl myristate) abolishes binding.

ELISA_Logic Ab Anti-Oxo-Lipid Antibody Epitope Epitope Recognition: Carbonyl + Aliphatic Tail Ab->Epitope Target Methyl 13-oxotetradecanoate (100% Affinity) Epitope->Target Perfect Fit PosIsomer Methyl 12-oxotetradecanoate (44% Cross-Reactivity) Epitope->PosIsomer Steric Accommodation Unoxidized Methyl myristate (<0.1% Cross-Reactivity) Epitope->Unoxidized Missing Polar Contact

Fig 2. Mechanism of antibody cross-reactivity driven by structural promiscuity in lipid haptens.

Conclusion & Best Practices for Assay Development

When profiling Methyl 13-oxotetradecanoate:

  • Avoid standalone Immunoassays for absolute quantification: Due to the ~44% cross-reactivity with positional isomers, ELISA should only be used for preliminary, high-throughput screening of total oxo-lipid burden.

  • Prioritize MRM-based LC-MS/MS: To achieve true specificity, researchers must bypass MS1 isobaric limitations by utilizing CID-induced α -cleavage fragments (e.g., m/z 73.05) as the primary quantifier ions.

References

  • Haug, P., Schnoes, H. K., & Burlingame, A. L. (1967). NASA Technical Reports Server. Retrieved from[Link]

  • National Institutes of Health. (2025). Comprehensive metabolomics combined with machine learning for the identification of SARS-CoV-2 and other viruses directly from upper respiratory samples. Retrieved from[Link]

  • National Institutes of Health. (2021). Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method. Retrieved from[Link]

  • Proceedings of the National Academy of Sciences (PNAS). (2023). The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation. Retrieved from [Link]

  • Proceedings of the National Academy of Sciences (PNAS). (2013). Polyunsaturated fatty acid saturation by gut lactic acid bacteria affecting host lipid composition. Retrieved from [Link]

Sources

Validation

Spectroscopic Comparison of Keto vs. Enol Forms of β-Keto Esters: A Comprehensive Guide

For researchers and drug development professionals, understanding the dynamic equilibrium of keto-enol tautomerism is critical. In β-keto esters, such as the classic model ethyl acetoacetate (EAA), this tautomerization d...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, understanding the dynamic equilibrium of keto-enol tautomerism is critical. In β-keto esters, such as the classic model ethyl acetoacetate (EAA), this tautomerization dictates the molecule's reactivity, its capacity to act as a chelating agent in metallo-pharmaceuticals, and its behavior in various physiological environments.

Unlike simple ketones where the keto form is almost exclusively favored (>99.9%), β-keto esters exhibit a highly stable enol tautomer. This stability arises from two mechanistic drivers: π-system conjugation across the double bond and the formation of a stable, six-membered intramolecular hydrogen bond [1][2].

This guide objectively compares the spectroscopic signatures of keto and enol forms, detailing how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy can be leveraged to quantify this equilibrium.

Mechanistic Causality: The Role of the Environment

Before analyzing the spectra, one must understand the causality behind the equilibrium shifts. The keto-enol ratio ( Keq​ ) is not static; it is a thermodynamically driven, self-adjusting system highly dependent on the solvent environment[3][4].

  • Non-Polar Solvents (e.g., CCl₄, Benzene): Favor the enol form. The lack of competing intermolecular interactions allows the enol's intramolecular hydrogen bond to remain intact, stabilizing the structure[2].

  • Polar Protic/Aprotic Solvents (e.g., H₂O, DMSO): Favor the keto form. These solvents act as hydrogen bond acceptors/donors, disrupting the enol's internal hydrogen bond and stabilizing the more polar keto tautomer[3].

G Keto Keto Tautomer (More Polar, No Internal H-Bond) Enol Enol Tautomer (Less Polar, Intramolecular H-Bond) Keto->Enol Tautomerization Polar Polar Solvents (e.g., DMSO, H2O) Disrupt Intramolecular H-Bond Polar->Keto Shifts Equilibrium NonPolar Non-Polar Solvents (e.g., CCl4) Stabilize Intramolecular H-Bond NonPolar->Enol Shifts Equilibrium

Thermodynamic drivers of keto-enol tautomerism in β-keto esters based on solvent polarity.

Spectroscopic Modalities: A Comparative Analysis

Because the interconversion between keto and enol tautomers involves the breaking and forming of covalent bonds (a high-energy barrier), the exchange rate is relatively slow at room temperature. This slow exchange allows distinct, quantifiable spectroscopic signals for each tautomer[1].

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the gold standard for tautomer quantification. Because the exchange is slow on the NMR timescale, the protons in the keto and enol forms experience entirely different local magnetic environments[1].

  • Keto Signatures: Characterized by the highly shielded α-methylene protons (-CH₂-) situated between two electron-withdrawing carbonyl groups.

  • Enol Signatures: Characterized by a strongly deshielded, hydrogen-bonded hydroxyl proton (-OH) and a distinct alkene methine proton (=CH-).

Table 1: ¹H NMR Chemical Shifts of Ethyl Acetoacetate (EAA)

Proton EnvironmentKeto Shift (ppm)Enol Shift (ppm)Multiplicity
-OH (Enol) N/A~12.14Singlet (Broad)
=CH- (Enol α-proton) N/A~5.00Singlet
-CH₂- (Keto α-protons) ~3.40N/ASinglet
-CH₃ (Acetyl) ~2.21~1.95Singlet
-O-CH₂- (Ester) ~4.20~4.20Quartet (Overlapping)
-CH₃ (Ester) ~1.30~1.30Triplet (Overlapping)
B. Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the tautomers. The transition from a keto to an enol form drastically alters the bond orders, particularly in the carbonyl region (1800–1600 cm⁻¹)[4][5].

  • Keto Signatures: Exhibits two distinct, high-frequency C=O stretches (one for the ester, one for the ketone).

  • Enol Signatures: The formation of the C=C double bond and the conjugated hydrogen-bonded system shifts the C=O stretch to a much lower frequency and introduces a broad O-H stretch[5].

Table 2: IR Vibrational Frequencies of EAA

Vibrational ModeKeto Form (cm⁻¹)Enol Form (cm⁻¹)
O-H Stretch N/A3200–2500 (Broad, H-bonded)
Ester C=O Stretch ~1745 (Isolated)~1650 (Conjugated & H-bonded)
Ketone C=O Stretch ~1720 (Isolated)N/A
C=C Stretch N/A~1625
C. UV-Vis Spectroscopy

While less specific than NMR or IR, UV-Vis is highly sensitive to the extended π-conjugation present in the enol form. The keto form typically shows a weak n→π∗ transition (~275 nm), whereas the enol form exhibits a strong, allowed π→π∗ transition (~245 nm) due to the conjugated enone system[5].

Experimental Data: Solvent Effects on Equilibrium

The following table synthesizes experimental data demonstrating the profound effect of solvent dielectric constants on the enol population of ethyl acetoacetate[2][3][4].

Table 3: Solvent Effects on EAA Enol Content (at 298 K)

SolventDielectric Constant (ε)Predominant Intermolecular ForceEnol Content (%)
Water (D₂O) 80.1Strong H-bonding (Disrupts enol)< 2%
DMSO-d₆ 46.7Strong Dipole-Dipole~ 5%
Chloroform (CDCl₃) 4.8Weak Dipole-Dipole~ 15-17%
Benzene-d₆ 2.3Non-polar / π-π interactions~ 46%
Carbon Tetrachloride 2.2Non-polar (Preserves internal H-bond)~ 49%

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail how to accurately extract quantitative thermodynamic data from these mixtures.

Protocol 1: NMR Determination of Equilibrium Constant ( Keq​ )

This protocol relies on internal referencing and quantitative integration to calculate the exact ratio of tautomers without the need for external calibration curves.

  • Sample Preparation: Prepare a 10% v/v solution of the β-keto ester in the desired deuterated solvent (e.g., CDCl₃). Add 0.05% Tetramethylsilane (TMS) as an internal chemical shift reference[1].

  • Thermal Equilibration: Insert the sample into the NMR probe and allow it to equilibrate at a strictly controlled temperature (e.g., 298 K) for at least 10 minutes. Tautomerization is temperature-dependent.

  • Acquisition Parameters: Acquire a standard ¹H NMR spectrum. Critical Step: Set the relaxation delay (D1) to at least 5 times the longitudinal relaxation time ( T1​ ) of the longest relaxing proton to ensure all spins fully return to equilibrium, preventing integration errors.

  • Processing & Integration: Apply phase and baseline corrections. Integrate the keto α-methylene protons ( Iketo​ , ~3.4 ppm) and the enol α-methine proton ( Ienol​ , ~5.0 ppm).

  • Mathematical Derivation: Calculate Keq​ using the normalized integrals. Because the keto signal represents two protons and the enol signal represents one, the formula is:

    Keq​=[Keto][Enol]​=Iketo​/2Ienol​​

Workflow Prep 1. Sample Prep (Deuterated Solvent + TMS) Acq 2. NMR Acquisition (Set D1 > 5*T1) Prep->Acq Integ 3. Signal Integration (Keto -CH2- vs Enol =CH-) Acq->Integ Calc 4. Calculate K_eq K = I_enol / (I_keto / 2) Integ->Calc

Step-by-step NMR workflow for quantifying keto-enol equilibrium constants.

Protocol 2: IR Quantitative Analysis via Spectral Deconvolution
  • Background Collection: Collect a background spectrum of the pure, anhydrous solvent (e.g., CCl₄) using a liquid cell with NaCl or KBr windows.

  • Sample Preparation: Prepare a dilute solution (< 0.1 M) of the β-keto ester. Causality: High concentrations induce intermolecular hydrogen bonding between ester molecules, which convolutes the spectral data. Dilution isolates the intramolecular effects.

  • Acquisition: Record the FT-IR spectrum from 4000 to 400 cm⁻¹ with a high resolution of 4 cm⁻¹[4].

  • Deconvolution: The carbonyl region (1750–1600 cm⁻¹) will contain overlapping peaks. Use spectral deconvolution software (e.g., fitting to Gaussian/Lorentzian functions) to isolate the area under the keto (~1720 cm⁻¹) and enol (~1650 cm⁻¹) bands.

  • Quantification: Apply the Beer-Lambert law ( A=ϵbc ) using pre-determined molar absorptivity ( ϵ ) values for each specific vibrational mode to calculate relative concentrations.

References

  • Master Organic Chemistry. Keto-Enol Tautomerism: Key Points. Retrieved from:[Link]

  • Canadian Journal of Chemistry. Keto–Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy: II. Solvent Effects on Proton Chemical Shifts. Retrieved from:[Link]

  • Semantic Scholar / Vibrational Spectroscopy. Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester. Retrieved from:[Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 13-oxotetradecanoate

Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of methyl 13-oxotetradecanoate (CAS No. 22348-97-6)....

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of methyl 13-oxotetradecanoate (CAS No. 22348-97-6). As laboratory professionals, our responsibility extends beyond discovery and analysis to the entire lifecycle of the chemicals we use, culminating in their proper disposal. This procedure is designed not merely to meet regulatory requirements but to foster a culture of safety and environmental stewardship. The causality behind each step is explained to ensure a deep understanding of the protocol, building a self-validating system of safety and compliance within your laboratory.

Hazard Identification and Risk Assessment

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. Methyl 13-oxotetradecanoate is a compound for which extensive toxicological data is not available; therefore, it must be handled with caution.[1] The primary hazards identified through available Safety Data Sheets (SDS) are crucial for informing our disposal strategy.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), methyl 13-oxotetradecanoate is classified with the following hazards:

  • H302: Harmful if swallowed. [2][3][4]

  • H413: May cause long lasting harmful effects to aquatic life. [2][3][4]

The aquatic toxicity is a critical determinant for its disposal pathway. Direct release into the environment or sewer systems is strictly prohibited as even small quantities can be detrimental to aquatic ecosystems.[2][5][6]

Key Chemical and Safety Data
PropertyValueSource(s)
CAS Number 22348-97-6[2][3]
Molecular Formula C₁₅H₂₈O₃[3]
Molecular Weight 256.38 g/mol [3]
Physical State Solid, Low-Melting[2]
GHS Hazard Codes H302, H413[2][3]
GHS Precautionary Codes P264, P270, P273, P301+P317, P330, P501[2]

The Regulatory Imperative: EPA and OSHA Compliance

The disposal of laboratory chemicals in the United States is governed by a robust regulatory framework established primarily by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA defines and regulates hazardous waste from its point of generation to its final disposal—a concept known as "cradle to grave."[5][7] Laboratories are considered waste generators and must comply with specific standards for waste identification, accumulation, and disposal. For academic institutions, Subpart K of 40 CFR Part 262 provides alternative, more flexible requirements better suited to a laboratory environment.[5][8][9]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan.[10] This includes establishing procedures for safe handling and disposal of chemicals, as well as requirements for container selection, labeling, and employee training to minimize exposure.[5][10]

Adherence to the protocols outlined in this guide ensures compliance with these foundational regulations.

Core Disposal Principles: What You Must NOT Do

To prevent immediate safety hazards and long-term environmental contamination, the following actions are strictly prohibited:

  • DO NOT dispose of methyl 13-oxotetradecanoate down the sink or in any sewer drain.[2][6][11] Its classification as a long-term aquatic hazard makes this route of disposal illegal and environmentally irresponsible.

  • DO NOT place it in the regular solid waste trash.[5] Uncontrolled disposal can lead to environmental contamination and potential exposure to sanitation workers.

  • DO NOT mix methyl 13-oxotetradecanoate waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1] Incompatible chemicals can react violently, creating a significant safety hazard.

  • DO NOT attempt to neutralize or treat the chemical waste within the laboratory unless you have a specific, validated, and approved protocol from your EHS department.

  • DO NOT allow the chemical to evaporate in a fume hood as a method of disposal.[11]

Standard Operating Procedure (SOP) for Disposal

This protocol provides a step-by-step methodology for the collection and disposal of methyl 13-oxotetradecanoate waste.

Required Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to prevent skin and eye exposure.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber).[12] Always inspect gloves before use and use proper removal technique to avoid skin contact.

  • Body Protection: A standard laboratory coat.

Waste Collection and Containerization

The integrity and compatibility of the waste container are critical for safe storage.

  • Select a Proper Container: Use a container that is chemically compatible with methyl 13-oxotetradecanoate. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be in good condition, free of leaks or defects, and have a secure, leak-proof screw-top cap.[5][7]

  • Segregate the Waste: Collect waste containing methyl 13-oxotetradecanoate in a dedicated container. Do not mix with other waste types.[1]

  • Transfer Waste: Carefully transfer the waste into the container, ensuring not to fill it more than 90% full to allow for expansion.[13]

  • Secure the Container: Tightly seal the container cap immediately after adding waste.[7][13] The exterior of the container must be kept clean and free of contamination.[13]

Labeling and Storage

Proper labeling and storage are mandated by law and are essential for safety and proper disposal by EHS personnel.

  • Label the Container: Affix a "Hazardous Waste" label to the container.[7]

  • Complete the Label: Clearly write the full chemical name, "Methyl 13-oxotetradecanoate," and an accurate estimate of its concentration and volume.[7]

  • Store Safely: Store the sealed and labeled container in a designated satellite accumulation area (SAA) or a central accumulation area within your laboratory. This area should be under the control of laboratory personnel, away from ignition sources, and ideally within secondary containment (such as a chemical-resistant tray) to contain potential leaks.[5][12][14]

Arranging for Final Disposal

Laboratory personnel are responsible for the waste up to the point of collection.

  • Request Pickup: Once the waste container is full (or approaching the institutional time limit for storage), submit a chemical waste pickup request to your institution's EHS or equivalent safety department.[11]

  • Professional Disposal: The EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most probable final disposal method for this organic compound is controlled incineration at a licensed chemical destruction plant.[2][15]

Emergency Procedures for Spills

In the event of an accidental spill, prompt and correct action is crucial to mitigate hazards.

  • Ensure Personnel Safety: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated area, evacuate and contact your institution's emergency response line.

  • Prevent Contamination: Do not let the spilled product enter drains.[1][6] If it is safe to do so, cover nearby drains.[1]

  • Contain and Absorb: For small spills, use an inert, liquid-absorbent material such as sand, diatomaceous earth, or a commercial chemical absorbent.[1][12][16]

  • Collect Waste: Carefully scoop the absorbed material into a compatible container for hazardous waste disposal.[16]

  • Decontaminate: Clean the affected area thoroughly.[1]

  • Dispose: Seal, label, and dispose of the spill cleanup materials as hazardous waste, following the SOP in Section 4.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of methyl 13-oxotetradecanoate.

G Disposal Workflow for Methyl 13-oxotetradecanoate cluster_0 In-Laboratory Process cluster_1 Institutional Disposal Process A Waste Generated (Methyl 13-oxotetradecanoate) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible & Labeled 'Hazardous Waste' Container B->C D Transfer Waste to Container (Fill <90%) & Secure Lid C->D E Is this the first addition of waste? D->E F Add Accumulation Start Date to Label E->F Yes G Store Container in Designated Satellite Accumulation Area E->G No F->G H Is Container Full or Storage Time Limit Reached? G->H I Continue to Use & Store Safely H->I No J Submit Chemical Waste Pickup Request to EHS H->J Yes I->G K EHS Collects Waste from Laboratory J->K L Transport to Licensed Waste Disposal Facility K->L M Final Disposal (e.g., Incineration) L->M

Caption: Disposal workflow for methyl 13-oxotetradecanoate.

Conclusion

The proper management and disposal of methyl 13-oxotetradecanoate are non-negotiable responsibilities for all laboratory personnel. By understanding the chemical's hazards, adhering to regulatory requirements, and meticulously following the established disposal protocol, we protect ourselves, our colleagues, and the environment. This guide serves as a foundational document to be integrated into your laboratory's Chemical Hygiene Plan, ensuring a consistent and high standard of safety and compliance.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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